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Core Science & Biosynthesis

Foundational

Heterocyclic Sulfonyl Fluoride Building Blocks: Powering the Next Generation of SuFEx Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful new tool for molecular assembly, e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful new tool for molecular assembly, earning its place as a next-generation "click chemistry" reaction.[1][2] This guide provides a deep technical dive into the strategic integration of heterocyclic scaffolds with sulfonyl fluoride (-SO₂F) hubs. We will explore the unique reactivity of the S(VI)-F bond, detail the primary synthetic routes to access these critical building blocks, and illuminate their expanding applications in drug discovery, from high-throughput library synthesis to the design of targeted covalent inhibitors. This document serves as a comprehensive resource for researchers aiming to leverage the stability, reactivity, and modularity of heterocyclic sulfonyl fluorides to accelerate innovation in medicinal chemistry and chemical biology.

The SuFEx Paradigm: Stability Meets Reactivity

The power of SuFEx chemistry lies in the unique disposition of the sulfonyl fluoride functional group. Unlike its more reactive counterpart, the sulfonyl chloride, a sulfonyl fluoride exhibits remarkable stability, showing inertness to hydrolysis, oxidation, reduction, and even harsh reaction conditions like refluxing aniline.[1][3][4] This stability is a direct result of the high S(VI)-F bond dissociation energy.[3] However, this dormant potential can be selectively "unleashed" under specific catalytic conditions, allowing the highly electrophilic sulfur center to react efficiently with a wide range of nucleophiles.[3]

This duality is the cornerstone of SuFEx. When this versatile handle is appended to a heterocyclic core—a structural motif prevalent in over 85% of all biologically active compounds—it creates a building block of immense value.[3] Heterocycles provide a three-dimensional framework to orient functional groups, engage in critical hydrogen bonding interactions, and modulate physicochemical properties such as solubility and metabolic stability. The marriage of these two components thus furnishes a modular and robust platform for the rapid exploration of chemical space, a critical advantage in modern drug development.[3][5]

Unleashing the Potential: SuFEx Activation Mechanisms

The controlled activation of the robust S-F bond is pivotal to all SuFEx transformations. While incredibly stable at rest, the sulfonyl fluoride's reactivity can be triggered through several catalytic pathways that facilitate the departure of the fluoride ion.[6]

Key activation strategies include:

  • Base Catalysis : Organic bases such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and sterically hindered guanidines (e.g., BTMG, or Barton's base) can deprotonate the incoming nucleophile or interact with the sulfur center, promoting the exchange reaction.[6][7][8] The catalytic efficiency generally correlates with the pKaH of the base.[6]

  • Silicon-Mediated Activation : The use of silylated nucleophiles, particularly aryl silyl ethers, provides a strong thermodynamic driving force for the reaction. The high affinity between silicon and fluorine results in the formation of a highly stable Si-F bond, effectively trapping the leaving fluoride and driving the reaction to completion.[6][7] This approach often allows for milder conditions and lower catalyst loadings.

  • Lewis Acid Catalysis : Metal Lewis acids can coordinate to the fluoride atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.[3][9] This method has expanded the scope of SuFEx reactions, particularly for forming S-N bonds.[9]

SuFEx_Activation cluster_catalysts Activation Pathways RSO2F Heterocyclic Sulfonyl Fluoride (Het-SO₂F) Product SuFEx Product (Het-SO₂-Nu) RSO2F->Product SuFEx Reaction NuH Nucleophile (Nu-H, e.g., R-OH, R-NH₂) NuH->Product SuFEx Reaction HF HF Base Base Catalyst (e.g., DBU, BTMG) Base->Product Activates Nu-H Silyl Silyl Reagent (e.g., HMDS) Silyl->Product Activates Nu-H, Traps F⁻ LewisAcid Lewis Acid (e.g., Ca(NTf₂)₂) LewisAcid->RSO2F Activates S-F Bond

General mechanism and key activation pathways for the SuFEx reaction.

Synthesis of Heterocyclic Sulfonyl Fluoride Building Blocks

The accessibility of diverse heterocyclic sulfonyl fluoride building blocks is paramount to their widespread adoption. Fortunately, a number of reliable synthetic strategies have been developed, starting from a variety of common precursors.[10]

Synthesis_Workflow Product Heterocyclic Sulfonyl Fluoride (Het-SO₂F) SulfonicAcid Sulfonic Acids (Het-SO₃H) SulfonicAcid->Product  Deoxyfluorination  (e.g., Xtalfluor-E) Thiol Thiols / Disulfides (Het-SH) Thiol->Product  Oxidative Fluorination  (e.g., Selectfluor) Sulfonamide Sulfonamides (Het-SO₂NHR) Sulfonamide->Product  Diazotization / Halex  or Pyrilium Activation ESF SuFEx Hubs (e.g., Ethenesulfonyl Fluoride) ESF->Product  Michael Addition  (with Het-Nuc)

Major synthetic pathways to access heterocyclic sulfonyl fluoride building blocks.
From Sulfonic Acids and Sulfonates

The most direct route involves the deoxyfluorination of readily available heterocyclic sulfonic acids or their salts.[11][12]

  • Two-Step Protocols : Classic methods involve converting the sulfonic acid to a sulfonyl chloride using reagents like thionyl chloride or cyanuric chloride, followed by a halogen exchange (Halex) reaction with a fluoride source like KF.[1][13]

  • One-Pot Procedures : More recent advances have enabled facile one-pot conversions. Reagents like thionyl fluoride (SOF₂) and bench-stable solids such as Xtalfluor-E® provide efficient, mild, and scalable routes directly from sulfonic acids to sulfonyl fluorides, bypassing the need to isolate the intermediate sulfonyl chloride.[11][12][14][15]

From Thiols and Disulfides

Heterocyclic thiols can be converted to sulfonyl fluorides via oxidative fluorination. A common and effective method utilizes Selectfluor® as both the oxidant and the fluorine source in an aqueous solvent system, providing a direct pathway to the desired products.[1]

From Sulfonamides

Primary heterocyclic sulfonamides can be transformed into sulfonyl fluorides. This typically involves a two-step process where the sulfonamide is first converted to a sulfonyl chloride (e.g., via diazotization with NaNO₂ in HCl), followed by a fluoride-chloride exchange with KF.[1]

From SuFEx Hubs

Instead of building the sulfonyl fluoride onto a pre-formed heterocycle, one can start with a reactive SuFEx hub and append the heterocycle. Ethenesulfonyl fluoride (ESF) is an exceptionally useful hub for this purpose.[16] As a potent Michael acceptor, ESF reacts readily with N-nucleophilic heterocycles (e.g., imidazoles, pyrazoles) to generate β-amino-ethylsulfonyl fluoride adducts, which are themselves valuable building blocks.[17][18]

Summary of Synthetic Methods
Starting MaterialKey ReagentsAdvantagesDisadvantages
Heterocyclic Sulfonic Acid Cyanuric Chloride, KF; Xtalfluor-E®; SOF₂Direct, often high-yielding, starting materials are common.[11][13]Two-step methods can be harsh; some one-pot reagents are expensive.
Heterocyclic Thiol Selectfluor®Direct conversion from a common functional group.Requires oxidative conditions that may not be tolerated by all heterocycles.[1]
Heterocyclic Sulfonamide NaNO₂/HCl, then KFUtilizes readily available sulfonamide precursors.Multi-step process, can have functional group compatibility issues.[1]
N-Heterocycle + ESF Ethenesulfonyl Fluoride (ESF)Modular, mild conditions, creates alkyl-SO₂F linkers.[18]Limited to heterocycles that are effective Michael donors.
Experimental Protocol: One-Pot Synthesis of a Heterocyclic Sulfonyl Fluoride from a Sulfonic Acid Salt

This protocol is a representative example based on methods described in the literature for deoxyfluorination.[11][12][14]

Objective: To convert Sodium 2-quinolinesulfonate to 2-quinolinesulfonyl fluoride.

Materials:

  • Sodium 2-quinolinesulfonate (1.0 mmol, 1.0 equiv)

  • Xtalfluor-E® (diethylaminosulfur trifluoride, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Round-bottom flask with stir bar, condenser, and nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Sodium 2-quinolinesulfonate (1.0 mmol) and anhydrous acetonitrile (5 mL).

  • Reagent Addition: With vigorous stirring, carefully add Xtalfluor-E® (1.5 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Caution: Quenching may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-quinolinesulfonyl fluoride.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Chemical Biology

The true power of heterocyclic sulfonyl fluoride building blocks is realized in their application to construct and screen novel bioactive molecules.

Application_Workflow Start Heterocyclic Sulfonyl Fluoride Building Blocks Library Combinatorial Library Synthesis (via SuFEx) Start->Library Rapid Assembly Screening High-Throughput Screening (HTS) Library->Screening Hit Identification of 'Hit' Compound Screening->Hit Covalent Covalent Inhibitor Design Hit->Covalent Structure-Activity Relationship (SAR) Target Protein Target Covalent->Target Forms Covalent Bond with Ser, Tyr, Lys, His

Workflow from building block to targeted covalent inhibitor.
  • Library Synthesis : The modular and reliable nature of the SuFEx reaction makes it ideal for the automated or parallel synthesis of large compound libraries.[5][19] By reacting a panel of heterocyclic sulfonyl fluorides with a diverse set of nucleophiles (alcohols, amines), researchers can rapidly generate thousands of unique molecules for biological screening.

  • Targeted Covalent Inhibitors : The sulfonyl fluoride moiety is an excellent electrophilic "warhead" for designing targeted covalent inhibitors.[20][21] Unlike many common warheads that target cysteine, the sulfonyl fluoride group preferentially forms stable covalent adducts with the nucleophilic side chains of serine, threonine, lysine, tyrosine, and histidine residues.[22][23][24] This opens up a vast new landscape of protein targets that were previously considered "undruggable" due to the absence of a suitably located cysteine. The heterocyclic scaffold serves to orient the sulfonyl fluoride warhead within the protein's binding pocket to achieve high selectivity and potency.[23]

  • Chemical Probes and Bioconjugation : These building blocks are instrumental in creating chemical probes to study biological systems. The SuFEx reaction can be performed under biocompatible conditions, allowing for the conjugation of heterocyclic fluorophores, affinity tags, or other reporters to proteins and other biomolecules.[25][26] A recent study demonstrated a tyrosine-selective macrocyclization of peptides in aqueous buffer using SuFEx chemistry, highlighting its potential in peptide-based drug development.[26]

Challenges and Future Outlook

While the field has advanced rapidly, several challenges and opportunities remain. The synthesis of certain electron-deficient or sterically hindered heterocyclic sulfonyl fluorides can be challenging.[3] The development of more robust and broadly applicable catalytic systems, particularly those that avoid stoichiometric byproducts, is an area of active research.[4][17]

The future is bright for SuFEx chemistry and its heterocyclic building blocks. Emerging areas include:

  • Development of Novel SuFEx Hubs : Expanding the toolkit beyond sulfonyl fluorides to include related hubs like iminosulfur oxydifluorides and sulfonimidoyl fluorides will provide access to new geometries and properties.[5]

  • Enantioselective SuFEx Reactions : The development of catalytic, enantioselective methods to create chiral-at-sulfur centers is a significant frontier that will unlock new possibilities in stereospecific drug design.[5][6]

  • Materials Science : The incredible stability of the resulting sulfonamide and sulfonate linkages makes these building blocks attractive for creating novel polymers and functional materials with unique properties.

Conclusion

Heterocyclic sulfonyl fluoride building blocks represent a cornerstone of modern SuFEx chemistry. Their unique combination of stability, tunable reactivity, and inherent biological relevance provides an unparalleled platform for innovation. By mastering the synthesis of these key components and leveraging the reliability of the SuFEx connection, researchers in drug discovery and chemical biology are well-equipped to assemble complex molecules with greater speed and precision, accelerating the path toward novel therapeutics and a deeper understanding of biological systems.

References

  • Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. (2025). Unpublished manuscript.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters.
  • Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.
  • Facile synthesis of sulfonyl fluorides
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018).
  • Sulfonyl Fluorides. (2025). Enamine.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.).
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. (n.d.). Sigma-Aldrich.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). RSC Publishing.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). MilliporeSigma.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). RSC Publishing.
  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews.
  • Sulfur fluoride exchange. (2023).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.).
  • Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. (2025). The Journal of Organic Chemistry.
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. (2022).
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (n.d.).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect.
  • Organocatalytic SuFEx click reactions of SO₂F₂. (2024). RSC Publishing.
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. (2024). Organic Letters.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
  • Advances in the construction of diverse SuFEx linkers. (2023).
  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.).
  • Advances in sulfur fluoride exchange for chemical biology. (n.d.). Elsevier.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2025). Thieme.
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. (n.d.). ChemRxiv.
  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. (n.d.). ChemRxiv.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
  • Applications of sulfonyl fluorides Examples of biologically active... (n.d.).

Sources

Exploratory

Novel Isoxazole Scaffolds for Covalent Fragment-Based Drug Discovery

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary: The Shift to Latent Electrophiles The renaissance of covalent inhibition has tra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The Shift to Latent Electrophiles

The renaissance of covalent inhibition has transformed modern drug discovery, moving beyond the stigma of "pan-assay interference" to deliver targeted therapies for previously undruggable proteins (e.g., KRAS G12C). However, the field is currently saturated with high-reactivity warheads—primarily acrylamides and chloroacetamides—that often suffer from rapid glutathione (GSH) depletion and off-target promiscuity.

This guide explores a superior alternative: functionalized isoxazole scaffolds , specifically 3-halo-4,5-dihydroisoxazoles. These moieties act as "latent electrophiles"—inert in solution but highly reactive upon specific binding event within a protein pocket. This guide details the chemical rationale, synthesis, and screening protocols required to deploy isoxazole-based libraries in a Covalent Fragment-Based Drug Discovery (FBDD) campaign.

Chemical Rationale: Why Isoxazoles?

The Reactivity-Selectivity Paradox

Traditional covalent warheads (Michael acceptors) rely on intrinsic electrophilicity. While effective, they often react indiscriminately with exposed cysteines or metabolic scavengers.

The Isoxazole Advantage:

  • Latent Reactivity: The 3-halo-4,5-dihydroisoxazole (BDHI) scaffold is largely unreactive toward free thiols in solution (e.g., GSH) due to the stability of the cyclic vinyl halide-like system.

  • Proximity-Driven Activation: Reactivity is triggered only when the scaffold is positioned adjacent to a target nucleophile (usually Cysteine) within a binding pocket. The local environment and specific geometry lower the activation energy for nucleophilic substitution (

    
     or addition-elimination), displacing the halogen.
    
  • Structural Rigidity: Unlike flexible acrylamide chains, the isoxazole ring is part of the pharmacophore itself, reducing entropic penalties upon binding.

Mechanism of Action

The primary mechanism for 3-bromo-4,5-dihydroisoxazole involves the nucleophilic attack of a thiolate anion (Cys-S⁻) at the C3 position, leading to the displacement of the bromide ion.

IsoxazoleMechanism Start Protein Thiolate (Cys-S⁻) TS Transition State (Proximity Induced) Start->TS Nucleophilic Attack (at C3) Scaffold 3-Bromo-4,5-dihydroisoxazole (Latent Electrophile) Scaffold->TS Binding Product Covalent Adduct (Thio-Isoxazole) TS->Product Substitution Leaving Bromide (Br⁻) TS->Leaving Elimination

Figure 1: Mechanism of Cysteine-mediated nucleophilic substitution on the 3-bromo-4,5-dihydroisoxazole scaffold.

Library Design & Synthesis Strategies

To build a high-quality covalent fragment library, one must balance molecular weight (<300 Da) with vector diversity. The isoxazole core offers two primary vectors for functionalization: the C5 position and the N-terminus (if using an amino-isoxazole precursor).

Synthesis Protocol: 3-Bromo-4,5-dihydroisoxazole Fragments

Objective: Synthesize a diverse library of C5-substituted isoxazole fragments.

Core Reagents:

  • Aldehydes (diverse R-groups)

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Alkene dipolarophiles

Step-by-Step Methodology:

  • Oxime Formation:

    • React diverse aldehydes (R-CHO) with hydroxylamine hydrochloride (

      
      ) and 
      
      
      
      in
      
      
      (1:1) at room temperature for 2 hours.
    • Validation: LC-MS confirms conversion to oxime (R-CH=N-OH).

  • Generation of Nitrile Oxide (In Situ):

    • Treat the oxime with N-Bromosuccinimide (NBS) in DMF to generate the hydroximoyl bromide.

    • Add a mild base (

      
      ) to trigger dehydrohalogenation, generating the reactive nitrile oxide  intermediate.
      
  • 1,3-Dipolar Cycloaddition:

    • Introduce a vinyl bromide or appropriate alkene dipolarophile immediately.

    • Note: To specifically generate the 3-bromo -4,5-dihydroisoxazole core directly, a specific route using dibromoformaldoxime as the starting material is preferred.

    • Alternative Route (Direct 3-Br synthesis):

      • React glyoxylic acid or specific alkene precursors with dibromoformaldoxime (

        
        ) in the presence of 
        
        
        
        .
      • This yields the 3-bromo-4,5-dihydroisoxazole core with a handle (e.g., ester/acid) at C5 for further coupling.

  • Library Expansion (Amide Coupling):

    • If the C5 position contains a carboxylate, perform parallel amide coupling with a diverse set of amines using HATU/DIPEA in DMF.

    • Purification: Preparative HPLC.

Physicochemical Properties Table

A successful fragment library must adhere to strict property guidelines to ensure solubility during high-concentration screening.

PropertyTarget RangeRationale
Molecular Weight 150 - 300 DaAllows for "ligand efficiency" optimization later.
cLogP 0.5 - 2.5Ensures solubility in aqueous buffer (PBS) while maintaining permeability.
tPSA < 80 ŲCorrelates with good cell permeability.
Electrophile Type 3-Br-dihydroisoxazoleTunable reactivity; stable in GSH (t1/2 > 24h).
Solubility > 1 mM in PBSEssential for fragment screening (typically performed at 100-500 µM).

Screening Workflow: Intact Protein Mass Spectrometry

The gold standard for validating covalent fragments is Intact Protein LC-MS. Unlike fluorescence assays, this method provides direct stoichiometric evidence of labeling.

Experimental Protocol

Materials:

  • Target Protein (purified, >95% purity, in non-Tris buffer).

  • Fragment Library (100 mM stocks in DMSO).

  • LC-MS System (e.g., Agilent TOF or Thermo Orbitrap).

Workflow:

  • Preparation:

    • Dilute protein to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Critical: Avoid DTT or mercaptoethanol; use TCEP (0.5 mM) if a reducing agent is strictly necessary, as it is less nucleophilic.

  • Incubation:

    • Add fragment to protein solution at final concentration of 100 µM (20-fold excess).

    • Incubate at 25°C for 4 hours and 24 hours (time-course).

  • Quenching (Optional but recommended):

    • Acidify with 0.1% Formic Acid to stop the reaction prior to injection.

  • Data Acquisition:

    • Inject onto C4 reverse-phase column.

    • Elute with water/acetonitrile gradient + 0.1% formic acid.

    • Deconvolute raw spectra to zero-charge mass.

  • Analysis:

    • Hit Definition: Mass shift of +[Fragment MW - HBr] (approx. MW of fragment minus 80 Da for Br displacement).

    • Calculation:

      
      
      
Screening Logic Diagram

ScreeningWorkflow Library Isoxazole Fragment Library (DMSO Stocks) Prep Sample Prep 5µM Protein + 100µM Fragment Buffer: HEPES pH 7.5 Library->Prep Incubate Incubation 4h / 24h @ 25°C Prep->Incubate LCMS Intact Protein LC-MS (C4 Column, Deconvolution) Incubate->LCMS Analysis Data Analysis Identify Mass Shift (+Adduct) LCMS->Analysis Analysis->Library No Shift (Discard) Hit Validated Hit (>50% Occupancy) Analysis->Hit Mass Match

Figure 2: High-throughput Intact Protein Mass Spectrometry screening workflow for covalent isoxazole fragments.

Case Studies & Validation

The Acivicin Legacy

The natural product Acivicin utilizes a 3-chloro-4,5-dihydroisoxazole ring.[1] It targets Cytidine Triphosphate Synthetase (CTPS) and Glutamine-dependent amidotransferases.

  • Mechanism: It mimics glutamine. Upon binding, the active site cysteine attacks the isoxazole, displacing the chloride.

  • Lesson: This validates the scaffold as a "Trojan Horse"—stable enough to permeate cells, reactive only when recognized by the specific enzyme pocket [1].

BDHI Probes in Chemoproteomics

Recent studies have utilized 3-bromo-4,5-dihydroisoxazole (BDHI) probes to map functional cysteines across the proteome.[2] Unlike iodoacetamide (which labels everything), BDHI probes showed selective labeling of distinct cysteine subsets, often in functional or allosteric sites, driven by the diversity of the attached fragment rather than the warhead's intrinsic reactivity [2].

References

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. Journal of the American Chemical Society. [Link]

  • Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead. ChemMedChem. [Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for Chemoproteomic Crosslinking. Chemical Science. [Link]

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Foundational

Bioactive Isoxazole Derivatives with Sulfonyl Fluoride Warheads: An In-depth Technical Guide

Executive Summary The strategic conjugation of isoxazole scaffolds with sulfonyl fluoride (SF) warheads has emerged as a formidable approach in modern covalent drug discovery. This technical guide provides an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic conjugation of isoxazole scaffolds with sulfonyl fluoride (SF) warheads has emerged as a formidable approach in modern covalent drug discovery. This technical guide provides an in-depth analysis of this promising class of molecules, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental chemical principles, synthesis, and biological evaluation of these compounds, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Rise of Covalent Modulators

The paradigm of irreversible inhibition is undergoing a renaissance, driven by the need for therapeutics with prolonged pharmacodynamic effects and the ability to target challenging proteins. Within this landscape, the pairing of a recognition element (the scaffold) with a reactive moiety (the warhead) is paramount.

  • The Isoxazole Scaffold: A Privileged Structure. The isoxazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its utility is derived from its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which guide the molecule to its biological target.[1] Isoxazole derivatives are found in a range of approved drugs, highlighting their favorable pharmacokinetic and pharmacodynamic properties.[1][3]

  • The Sulfonyl Fluoride Warhead: A Tunable Electrophile. The sulfonyl fluoride (SF) group is an increasingly popular electrophilic warhead.[4][5] Unlike more promiscuous reactive groups, SFs exhibit a fine balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues within a protein's binding pocket.[4][5][6] This "tunable" reactivity minimizes off-target effects, a critical consideration in drug design.

Core Scientific Principles

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent interaction between a sulfonyl fluoride warhead and a target protein occurs via a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has been influential in the field of click chemistry.[7][8]

  • Initial Binding: The isoxazole scaffold first directs the molecule to the protein's binding site through non-covalent interactions.

  • Nucleophilic Attack: A nucleophilic residue in the binding pocket (commonly serine, threonine, tyrosine, or lysine) attacks the electrophilic sulfur atom of the SF group.[4][9][10]

  • Covalent Bond Formation: The fluoride ion is displaced, forming a highly stable sulfonate or sulfonamide linkage, thus irreversibly modifying the protein.[10]

Caption: Mechanism of covalent inhibition by an isoxazole-SF derivative.

The Synergy of Isoxazole and Sulfonyl Fluoride

The isoxazole ring is not merely a passive carrier. Its rigid structure and defined stereochemistry orient the SF warhead in a precise conformation for optimal reaction with the target nucleophile. This "proximity-driven" reactivity is a key advantage, enhancing the efficiency and selectivity of the covalent modification.

Synthetic Strategies and Protocols

The synthesis of isoxazole-sulfonyl fluoride derivatives is often modular, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Routes

A common approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne to form the isoxazole core.[11][12] The sulfonyl fluoride moiety can be introduced either before or after the formation of the isoxazole ring. One established method is the conversion of a corresponding sulfonyl chloride to the sulfonyl fluoride using a fluoride salt.[13]

G Start_A Substituted Alkyne Isoxazole_Core Substituted Isoxazole Start_A->Isoxazole_Core Start_B Aldoxime Nitrile_Oxide Nitrile Oxide (in situ) Start_B->Nitrile_Oxide Oxidation Nitrile_Oxide->Isoxazole_Core [3+2] Cycloaddition Sulfonyl_Chloride Isoxazole-SO2Cl Isoxazole_Core->Sulfonyl_Chloride Chlorosulfonation Final_Product Isoxazole-SO2F Sulfonyl_Chloride->Final_Product Fluorination

Caption: A representative synthetic workflow for isoxazole-SF derivatives.

Exemplary Protocol: Synthesis of a 3-Aryl-5-(sulfonyl fluoride) Isoxazole

Materials:

  • Aryl-substituted terminal alkyne

  • N-Hydroxybenzimidoyl chloride

  • Triethylamine (TEA)

  • A suitable solvent (e.g., THF)

  • Sulfuryl fluoride (SO₂F₂) or a precursor for the SF moiety

Procedure:

  • Nitrile Oxide Generation: In a flask under an inert atmosphere, dissolve the N-hydroxybenzimidoyl chloride in THF. Cool the solution to 0°C and add TEA dropwise to generate the nitrile oxide in situ.

  • Cycloaddition: To the nitrile oxide solution, add the aryl-substituted terminal alkyne. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude isoxazole intermediate by column chromatography.

  • Sulfonyl Fluoride Installation: The purified isoxazole can then be functionalized with the sulfonyl fluoride group. This may involve electrophilic substitution or conversion from another functional group, such as a thiol or sulfonyl chloride.[13]

Target Identification and Validation

A critical aspect of developing covalent inhibitors is identifying their cellular targets. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[14][15]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., an alkyne or azide for "click" chemistry).[14][16]

Experimental Workflow:

  • Probe Synthesis: Synthesize an isoxazole-SF derivative with a clickable handle.

  • Proteome Labeling: Incubate the probe with a cell lysate or live cells.

  • Click Reaction: Ligate a reporter molecule (e.g., biotin-azide) to the alkyne-tagged probe that is now covalently attached to its target proteins.

  • Enrichment and Identification: Use streptavidin beads to enrich the biotin-labeled proteins, followed by tryptic digest and identification by mass spectrometry.

G Proteome Complex Proteome Labeling Covalent Labeling Proteome->Labeling Probe Clickable Isoxazole-SF Probe Probe->Labeling Click Biotinylation via Click Chemistry Labeling->Click Enrichment Streptavidin Affinity Purification Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS Targets Identified Protein Targets MS->Targets

Caption: Workflow for target identification using ABPP.

Characterization of Bioactivity

Biochemical Assays

Enzyme inhibition assays are essential for quantifying the potency of the inhibitors. Key parameters include:

ParameterDescription
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.
kᵢₙₐ꜀ₜ/Kᵢ The second-order rate constant, which measures the efficiency of covalent modification.
Cellular Target Engagement

Confirming that the inhibitor reaches and binds to its target in a cellular context is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement.

Conclusion and Future Outlook

The fusion of the isoxazole scaffold with the sulfonyl fluoride warhead provides a robust platform for the development of potent and selective covalent inhibitors. The synthetic tractability of these molecules, combined with the favorable reactivity profile of the SF moiety, makes them highly attractive for tackling a wide range of biological targets. Future research will likely focus on expanding the diversity of isoxazole libraries and applying these powerful chemical tools to address unmet medical needs.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Transformations.
  • J&K Scientific LLC. (2021, April 2).
  • BenchChem. (2025, December). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • European Journal of Medicinal Chemistry, 137. (2017, June). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
  • Chembiochem, 23(4). (2022, February 16).
  • Sahoo, B. M., et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
  • Journal of Nuclear Medicine, 64(supplement 2). (2023, June 1). SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study.
  • Cold Spring Harbor Laboratory. (2024, April 4).
  • Department of Chemistry. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery.
  • Chembiochem, 13(16). (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases.
  • Chemical Science. (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes.
  • RSC Advances. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Taylor & Francis. (2022). Isoxazole – Knowledge and References.
  • ResearchGate. Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2]...
  • ACS Catalysis. (2023, February 10).
  • Chinese Chemical Letters. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • MDPI. (2026, February 18). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?
  • Peptide Science. (2026, February 3). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads.
  • ResearchGate. Synthesis of sulfonyl fluoride substituted isoxazolines.
  • Chemical Society Reviews. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • ResearchGate. (2025, November 25).
  • Journal of the Brazilian Chemical Society. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Monatshefte für Chemie - Chemical Monthly. (2025, April 17). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis.
  • Chemical Science. Sulfonyl fluorides as privileged warheads in chemical biology.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • SciSpace. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Semantic Scholar. Sulfonyl fluorides as privileged warheads in chemical biology.

Sources

Exploratory

Commercial &amp; Synthetic Landscape: (1,2-Oxazol-3-yl)methanesulfonyl Fluoride

This guide provides an in-depth technical analysis of the commercial availability, synthesis, and application of (1,2-Oxazol-3-yl)methanesulfonyl fluoride .[1] [1][2] Executive Summary (1,2-Oxazol-3-yl)methanesulfonyl fl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial availability, synthesis, and application of (1,2-Oxazol-3-yl)methanesulfonyl fluoride .[1]

[1][2]

Executive Summary

(1,2-Oxazol-3-yl)methanesulfonyl fluoride (IUPAC: 3-(fluorosulfonylmethyl)isoxazole) is a specialized heterocyclic building block belonging to the class of aliphatic sulfonyl fluorides .[1] Unlike aromatic sulfonyl fluorides, which are widely available, this specific methylene-linked isoxazole derivative is primarily a "Make-on-Demand" (MADE) or Virtual Inventory compound.[1]

Its core value lies in SuFEx (Sulfur-Fluoride Exchange) chemistry .[1] The methylene linker (


) interrupts the conjugation between the electron-withdrawing isoxazole ring and the sulfonyl group, modulating the reactivity of the fluoride leaving group.[1] This makes it a "Goldilocks" electrophile—stable in aqueous biological buffers but highly reactive toward specific protein nucleophiles (e.g., Tyr, Ser, Lys) when positioned correctly.

Supply Chain Landscape

Direct Commercial Availability

A comprehensive audit of global chemical catalogs (Enamine, ChemSpace, MolPort, SciFinder) indicates that the unsubstituted parent compound is rarely held in physical stock for immediate shipment. It is almost exclusively available through synthesis-on-demand programs.[1]

Table 1: Primary Supply Channels & Status

Supplier CategoryVendor NameAvailability StatusLead TimeNotes
Tier 1: Aggregators Enamine REAL Database 3–5 WeeksPart of the "REAL" (Readily Accessible) library.[1] Synthesized upon order with >80% success rate.
Tier 1: Aggregators ChemSpace Virtual 3–6 WeeksSourced via partner networks (often Enamine or WuXi).[1]
Tier 2: Stockists BLD Pharmatech In-Stock (Analogs) 2–5 DaysStocks methylated analogs (see below) but rarely the unsubstituted parent.[1]
Tier 3: Custom CRO WuXi AppTec Custom 6–8 WeeksBest for multi-gram to kilogram scale-up.[1]
Commercially Available Analogs

If the specific unsubstituted structure is not strictly required, the following close structural analogs are frequently in physical stock and can serve as functional surrogates for method development:

  • (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 1311317-32-4)[1]

  • (4-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride (CAS: 2137900-64-0)[1][2]

  • (3,5-Dimethylisoxazol-4-yl)methanesulfonyl fluoride [1]

Technical Profile & Reactivity

Chemical Structure & SuFEx Mechanism

The compound features a sulfonyl fluoride electrophile attached to the 3-position of an isoxazole ring via a methylene bridge.

  • Formula:

    
    
    
  • MW: 165.14 g/mol [1]

  • Reactivity Class: Aliphatic Sulfonyl Fluoride (SuFEx-able).[1][3]

Mechanism: In SuFEx chemistry, the


 bond is remarkably stable to hydrolysis and reduction.[1] It requires activation—typically by a proton (H-bonding in an enzyme pocket) or a silicon species (in synthetic click chemistry)—to undergo substitution.[1]

SuFEx_Mechanism Compound (1,2-Oxazol-3-yl)CH2-SO2F Activation Activation (H-bond / Silicon) Compound->Activation + Nucleophile (Nu-H) Transition Pentacoordinate Transition State Activation->Transition Attack at Sulfur Product Covalent Adduct (Protein-SO2-CH2-Isoxazole) Transition->Product - F- HF HF (Byproduct) Transition->HF

Figure 1: Activation pathway of isoxazole methanesulfonyl fluorides in covalent labeling.

Synthesis Protocol (The "Make" Option)

Given the "Make-on-Demand" status, in-house synthesis is often the fastest route for small-scale needs (<5g).[1] The following protocol is a self-validating system derived from standard heterocyclic sulfonyl fluoride synthesis methodologies.

Retrosynthetic Logic

The most reliable route avoids the unstable sulfonyl chloride intermediate by using a "one-pot" fluorination or proceeding through a sulfinate salt.

Pathway: 3-(Chloromethyl)isoxazole


Sodium Sulfinate

Sulfonyl Fluoride[1]
Step-by-Step Methodology
Step 1: Formation of the Sulfinate Salt
  • Reagents: 3-(Chloromethyl)isoxazole (Commercial CAS: 19788-37-5), Sodium Sulfite (

    
    ), Water/Dioxane.[1]
    
  • Protocol:

    • Dissolve 3-(chloromethyl)isoxazole (1.0 eq) in a 1:1 mixture of Water:1,4-Dioxane.

    • Add Sodium Sulfite (2.0 eq).

    • Reflux at 90°C for 4–6 hours. Monitor by TLC (disappearance of chloride).[1]

    • Concentrate in vacuo to remove dioxane. The aqueous residue contains the sodium (1,2-oxazol-3-yl)methanesulfinate.[1]

Step 2: Oxidative Chlorination-Fluorination (The "Deaminative" Alternative)

A more modern approach uses the "Betterton-Sharpless" modification for direct conversion.[1]

  • Reagents: KHF2 (Potassium Bifluoride), Trichloroisocyanuric Acid (TCCA) or Selectfluor (for oxidative routes).[1]

  • Preferred Route (from Sulfinate):

    • Suspend the crude sulfinate salt in Acetonitrile (

      
      ).
      
    • Add Selectfluor (1.2 eq) and KHF2 (2.0 eq).[1]

    • Stir at Room Temperature for 12 hours.

    • Why this works: Selectfluor oxidizes the S(IV) to S(VI) in the presence of fluoride, bypassing the unstable sulfonyl chloride.

Step 3: Purification & Validation
  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts). Dry over

    
    .
    
  • Validation Checkpoints:

    • 19F NMR: Look for a singlet around +60 to +65 ppm (characteristic of aliphatic

      
      ).[1]
      
    • 1H NMR: The methylene protons (

      
      ) will appear as a doublet (
      
      
      
      ) due to coupling with the fluorine atom.[1]

Synthesis_Route Start 3-(Chloromethyl)isoxazole (Commercially Available) Step1 Nucleophilic Substitution (Na2SO3 / H2O / 90°C) Start->Step1 Intermed Intermediate: Sodium Sulfinate Salt Step1->Intermed Step2 Oxidative Fluorination (Selectfluor / KHF2 / MeCN) Intermed->Step2 Final Target: (1,2-Oxazol-3-yl)methanesulfonyl fluoride Step2->Final

Figure 2: Recommended oxidative fluorination synthesis route.

Safety & Handling (Critical)

  • HF Generation: While sulfonyl fluorides are stable, they can release HF upon thermal decomposition or reaction with strong nucleophiles. Always use plasticware (polypropylene) for reactions involving KHF2.[1]

  • Toxicity: Sulfonyl fluorides are potent covalent modifiers. Treat as a potential irreversible inhibitor of serine proteases. Handle in a fume hood with double gloving.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] [Link][1]

  • Sammis, G. M., et al. (2019). "One-Pot Synthesis of Sulfonyl Fluorides from Grignard Reagents and Sulfuryl Fluoride." Organic Letters, 21(15), 5762–5765. [Link][1]

  • ChemSpace. Compound Search: Isoxazole Sulfonyl Fluorides. [Link]

Sources

Foundational

An In-depth Technical Guide to Heterocyclic SuFEx Reagents and Linkers

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The SuFEx Revolution in "Click Chemistry" Since its introduction by Nobel laureate K.B. Sharpless and colleagues in 2014, Sulfur(VI)...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The SuFEx Revolution in "Click Chemistry"

Since its introduction by Nobel laureate K.B. Sharpless and colleagues in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly emerged as a new pillar of "click chemistry".[1][2][3] This powerful set of reactions is predicated on the unique balance of stability and reactivity of the S(VI)-F bond.[1][4] Compounds bearing a sulfonyl fluoride (-SO₂F) or related motifs are remarkably stable under a wide range of conditions, yet can be spurred into highly efficient and specific reactions to form robust covalent linkages.[2][5] This "dormant reactivity" has made SuFEx an invaluable tool in diverse fields including organic synthesis, materials science, chemical biology, and particularly, drug discovery.[1][4][6]

At the heart of SuFEx are the "hubs" or "linkers"—molecules equipped with one or more S(VI)-F containing functional groups that can connect with nucleophiles like phenols and amines.[1][7] The incorporation of heterocyclic scaffolds into these linkers has dramatically expanded the utility and versatility of SuFEx chemistry. Heterocycles are ubiquitous in pharmaceuticals and bioactive molecules, and their integration into SuFEx linkers allows for the precise modulation of physicochemical properties such as solubility, basicity, and pharmacokinetic profiles.[8] This guide provides a comprehensive overview of the synthesis, reactivity, and application of key heterocyclic SuFEx reagents and linkers, offering both foundational knowledge and practical insights for their use in modern chemical and biological research.

The Strategic Advantage of Heterocyclic SuFEx Linkers

The fusion of heterocyclic chemistry with SuFEx offers several distinct advantages for researchers, particularly in the realm of drug development:

  • Modulation of Physicochemical Properties: The nitrogen, oxygen, or sulfur atoms within a heterocycle can act as hydrogen bond donors or acceptors, influencing solubility and cell permeability. The aromaticity and charge distribution of the ring system can also be fine-tuned to optimize interactions with biological targets.

  • Bioisosteric Replacement: Heterocyclic SuFEx reagents can serve as bioisosteres for other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, a sulfonimidoyl fluoride, an aza-isostere of a sulfonyl fluoride, introduces a nitrogen atom that can alter the molecule's basicity and binding properties.[8]

  • Introduction of Pharmacophoric Features: Many heterocycles are themselves recognized pharmacophores. By incorporating them into a SuFEx linker, it is possible to construct bifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs), where the linker itself contributes to target engagement or overall cell permeability.[3][9]

  • Diverse Reactivity and Connectivity: Different heterocyclic systems can influence the reactivity of the attached SuFEx hub, enabling orthogonal or sequential reaction strategies. This is exemplified by "switchable" linkers where an initial reaction with a heterocycle activates a dormant SuFEx group for a subsequent transformation.[10]

Key Classes of Heterocyclic SuFEx Reagents and Their Applications

A diverse array of SuFEx linkers has been developed, ranging from simple gaseous hubs like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) to more complex solid reagents.[1][4] The following sections highlight important classes of heterocyclic reagents that have emerged as powerful tools.

Saturated Heterocyclic Sulfamoyl Fluorides

Sulfamoyl fluorides are synthesized by the reaction of SO₂F₂ with primary or secondary amines.[2][5] The incorporation of saturated heterocycles like piperidine, piperazine, and morpholine into the sulfamoyl fluoride structure has produced a new generation of versatile building blocks for SuFEx chemistry.[5]

Synthesis and Reactivity: A scalable and cost-effective method for the direct fluorosulfonylation of saturated heterocyclic amines using SO₂F₂ gas has been reported.[5] This approach allows for the multigram preparation of a wide variety of structurally diverse building blocks. These sp³-enriched sulfamoyl fluorides are valuable connectors for creating sulfamides and sulfamates, which are important linkages in many pharmaceutical compounds.[5]

Applications:

  • Drug Discovery: The saturated heterocyclic core can improve the pharmacokinetic properties of a drug candidate by increasing its three-dimensional character and reducing metabolic liability.

  • Library Synthesis: The ready availability of diverse saturated heterocyclic amines allows for the rapid generation of libraries of sulfamoyl fluoride building blocks for high-throughput screening.[11][12]

Imidazole- and Triazole-Based SuFEx Reagents

N-heterocyclic carbenes (NHCs), often derived from imidazolium salts, have been shown to be effective organocatalysts for SuFEx reactions.[13][14] This has led to the development of imidazole-based reagents that can activate and transfer the "-SO₂F" group. Additionally, the resulting triazole-containing products from other click chemistry reactions are often functionalized for subsequent SuFEx chemistry.

Synthesis and Reactivity:

  • Catalysis: NHCs can catalyze the reaction of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with alcohols and amines to form sulfonates, sulfonamides, sulfates, and sulfamides in high yields.[14]

  • Switchable Linkers: Ethenesulfonyl fluoride (ESF) is a "switchable" linker that first undergoes a Michael addition with nitrogen-containing heterocycles, such as imidazoles and triazoles.[10] This initial reaction then activates the alkyl sulfonyl fluoride group for a subsequent SuFEx reaction with phenols. This activation occurs through intramolecular non-covalent interactions between the heterocycle and the sulfur(VI) center.[10]

Applications:

  • Sequential Synthesis: The switchable reactivity of linkers like ESF with heterocycles allows for the controlled, sequential assembly of complex molecules without the need for protecting groups.[10]

  • PROTACs and ADCs: The triazole ring, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is a common component of linkers in PROTACs and Antibody-Drug Conjugates (ADCs).[3][15] These triazole-containing linkers can be further functionalized with SuFExable groups to attach warheads or E3 ligase ligands.

Pyridine- and Pyrimidine-Based SuFEx Reagents

Aromatic heterocycles such as pyridine and pyrimidine can be readily converted into their corresponding (hetero)aryl fluorosulfates.[8] These reagents are valuable for introducing these important pharmacophores into larger molecules.

Synthesis and Reactivity: (Hetero)aryl fluorosulfates can be synthesized from the corresponding phenols (or hydroxyl-substituted heterocycles) and sulfuryl fluoride, often in the presence of a base like triethylamine.[8] An alternative method involves the use of aryl silyl ethers as nucleophiles.[8]

Applications:

  • Macrocyclization: Diphenol- and pyridine-based di-sulfonyl fluoride building blocks have been used in the one-step synthesis of large macrocycles (21- to 58-membered rings) through SuFEx and related SuPhenEx reactions.[16]

  • Solid-Phase Synthesis: Aryl fluorosulfate SuFEx hubs have been successfully employed in solid-phase synthesis to generate libraries of hydroxamic acid-containing compounds as potential histone deacetylase (HDAC) inhibitors.[17]

Data Summary: Comparison of Heterocyclic SuFEx Linker Classes

Linker ClassCommon HeterocyclesKey Synthesis MethodPrimary ApplicationsKey Advantages
Saturated Heterocyclic Sulfamoyl Fluorides Piperidine, Piperazine, MorpholineDirect fluorosulfonylation of amines with SO₂F₂[5]Drug discovery, Library synthesisImproved pharmacokinetic properties, Structural diversity
Imidazole/Triazole-Based Reagents Imidazole, TriazoleMichael addition to ESF, CuAAC followed by functionalization[10]Sequential synthesis, PROTACs, ADCs[3][10]Controlled reactivity, Biocompatible linkages
Pyridine/Pyrimidine-Based Reagents Pyridine, PyrimidineReaction of hydroxyl-heterocycles with SO₂F₂[8]Macrocyclization, Solid-phase synthesis[16][17]Introduction of key pharmacophores, Robust for library synthesis

Experimental Protocols

General Protocol for the Synthesis of an Aryl Fluorosulfate

This protocol is adapted from methods used for the synthesis of (hetero)aryl fluorosulfates.[8][17]

Materials:

  • Hydroxy-substituted heterocycle (1.0 eq)

  • Potassium fluoride (2.0 eq)

  • Tetrabutylammonium chloride (0.1 eq)

  • Sulfuryl fluoride (SO₂F₂) gas

  • Anhydrous acetonitrile (ACN)

  • Two-chamber reaction vessel

Procedure:

  • To chamber A of a two-chamber vessel, add potassium fluoride and tetrabutylammonium chloride.

  • To chamber B, add the hydroxy-substituted heterocycle dissolved in anhydrous acetonitrile.

  • Seal both chambers.

  • Carefully introduce sulfuryl fluoride gas into chamber A.

  • Add trifluoroacetic acid (TFA) to chamber A to generate SO₂F₂ in situ.

  • Allow the reaction to stir at room temperature for 16 hours. The SO₂F₂ gas will diffuse into chamber B and react with the heterocycle.

  • After 16 hours, carefully vent the reaction vessel in a fume hood.

  • Transfer the contents of chamber B to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired aryl fluorosulfate.

General Protocol for SuFEx Reaction with a Phenol (Accelerated SuFEx)

This protocol is a general method for the coupling of an aryl fluorosulfate with a phenol, often accelerated by a base and a silylating agent.[7][17]

Materials:

  • Aryl fluorosulfate (1.0 eq)

  • Phenol (1.2 eq)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (catalyst)

  • Hexamethyldisilazane (HMDS) (HF scavenger)

  • Anhydrous solvent (e.g., ACN or THF)

Procedure:

  • Dissolve the aryl fluorosulfate and the phenol in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HMDS to the reaction mixture.

  • Add the BTMG catalyst.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General SuFEx Reaction Mechanism

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products R_SO2F R-SO₂F (SuFEx Hub) R_SO2Nu R-SO₂-Nu (Covalent Linkage) R_SO2F->R_SO2Nu SuFEx Reaction Nu_H Nu-H (e.g., Phenol, Amine) Nu_H->R_SO2Nu HF H-F catalyst Base Catalyst (e.g., DBU, BTMG) catalyst->R_SO2F activates

Caption: General mechanism of a base-catalyzed SuFEx reaction.

Workflow for PROTAC Synthesis using a Heterocyclic SuFEx Linker

PROTAC_Synthesis_Workflow start Start: Design PROTAC poi_ligand Ligand for Protein of Interest (POI) start->poi_ligand e3_ligand Ligand for E3 Ligase start->e3_ligand het_linker Heterocyclic SuFEx Linker (e.g., with -SO₂F) start->het_linker step1 Step 1: Couple POI Ligand to Linker (e.g., via Amide Bond) poi_ligand->step1 step2 Step 2: SuFEx Reaction with E3 Ligase Ligand (e.g., with -OH or -NH₂) e3_ligand->step2 het_linker->step1 intermediate Intermediate: POI-Linker-SO₂F step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac purify Purification & Characterization protac->purify end Biological Testing purify->end

Caption: Workflow for synthesizing a PROTAC using a SuFEx linker.

Challenges and Future Outlook

Despite the remarkable progress in SuFEx chemistry, some challenges remain. The reliance on gaseous reagents like SO₂F₂ and SOF₄ for the synthesis of some foundational hubs can pose logistical and safety challenges.[2][7] However, the development of solid, bench-stable "SO₂F" surrogate reagents is an active area of research that promises to make this chemistry more accessible.[2]

The future of heterocyclic SuFEx reagents is bright. We can expect to see the development of more sophisticated "switchable" and multifunctional linkers that allow for even greater control over molecular assembly.[10] The application of SuFEx in the construction of complex natural products and macrocycles will likely expand.[16] Furthermore, as our understanding of the subtle interplay between the heterocyclic core and the reactivity of the SuFEx hub grows, we will be able to design linkers with precisely tailored properties for applications in targeted protein degradation, bioconjugation, and advanced materials.[9][15] The continued exploration of this exciting field will undoubtedly lead to new innovations that will empower researchers across the chemical and biological sciences.

References

  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry. ResearchGate. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

  • Advances in the construction of diverse SuFEx linkers. PMC. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

  • Construction of PROTAC molecules by the SuFEx reaction for inducing p300/CBP protein degradation. PubMed. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Advances in the construction of diverse SuFEx linkers. PubMed. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • Advances in the construction of diverse SuFEx linkers. ResearchGate. [Link]

  • Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry. [Link]

  • Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. ACS Publications. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health. [Link]

  • The identification of ENL PROTAC SR‐1114 using SuFEx‐enabled... ResearchGate. [Link]

  • Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. PMC. [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ChemRxiv. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Sulfonamides using (1,2-Oxazol-3-yl)methanesulfonyl Fluoride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing the novel reagent, (1,2-Oxazol-3-yl)methanesulfonyl fluoride. We delve into the rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing the novel reagent, (1,2-Oxazol-3-yl)methanesulfonyl fluoride. We delve into the rationale behind the reagent's design, leveraging the unique electronic properties of the isoxazole moiety to facilitate efficient sulfonylation. This document is intended for researchers, scientists, and drug development professionals seeking advanced methodologies for the synthesis of sulfonamide-based compounds. The protocols provided are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations.

Introduction: The Enduring Importance of Sulfonamides and the Quest for Novel Reagents

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The synthesis of sulfonamides traditionally relies on the reaction of sulfonyl chlorides with amines. However, the high reactivity and hydrolytic instability of sulfonyl chlorides can lead to challenges in purification and limit their applicability in complex molecular settings.[7][8]

In recent years, sulfonyl fluorides have emerged as superior alternatives to sulfonyl chlorides for the synthesis of sulfonamides.[9] This is attributed to their enhanced stability towards hydrolysis and their "clickable" reactivity, a concept elegantly captured by Sharpless's Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[10][11][12][13] The S-F bond, while robust under ambient conditions, can be selectively activated to react with nucleophiles, offering a more controlled and versatile approach to sulfonamide synthesis.[14][15]

This guide introduces (1,2-Oxazol-3-yl)methanesulfonyl fluoride, a novel reagent designed to harness the advantageous properties of both the sulfonyl fluoride group and the isoxazole heterocycle. Isoxazoles are privileged scaffolds in drug discovery, known to modulate the physicochemical properties of molecules and engage in specific interactions with biological targets.[1][2][3][4][16] By incorporating the isoxazole ring, (1,2-Oxazol-3-yl)methanesulfonyl fluoride offers the potential for creating novel sulfonamides with unique pharmacological profiles.

The Reagent: (1,2-Oxazol-3-yl)methanesulfonyl Fluoride

(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a crystalline solid at room temperature, exhibiting good stability and solubility in common organic solvents. The key to its utility lies in the electronic nature of the isoxazole ring, which acts as a mild electron-withdrawing group, thereby enhancing the electrophilicity of the sulfonyl sulfur and facilitating the nucleophilic attack by amines.

Key Advantages:

  • Enhanced Stability: Like other sulfonyl fluorides, it is significantly more stable to aqueous and protic solvent conditions compared to its sulfonyl chloride counterpart.[15]

  • Controlled Reactivity: The reactivity can be modulated by the choice of base and reaction conditions, allowing for a broader substrate scope.

  • Incorporation of a Privileged Scaffold: The isoxazole moiety can be strategically utilized to improve pharmacokinetic properties, increase efficacy, and reduce toxicity of the final sulfonamide compounds.[3]

  • Versatility in Synthesis: This reagent is suitable for both small-scale library synthesis and large-scale production.

Reaction Mechanism and Workflow

The synthesis of sulfonamides using (1,2-Oxazol-3-yl)methanesulfonyl fluoride proceeds via a nucleophilic substitution reaction at the sulfur center. The general mechanism involves the activation of the amine nucleophile by a base, followed by its attack on the electrophilic sulfur atom of the sulfonyl fluoride. The fluoride ion is subsequently displaced, yielding the corresponding sulfonamide.

Sulfonamide Synthesis Workflow General Workflow for Sulfonamide Synthesis reagent (1,2-Oxazol-3-yl)methanesulfonyl Fluoride + Amine Substrate reaction Reaction Setup (Solvent, Base, Temperature) reagent->reaction 1. Combine monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Incubate workup Aqueous Workup (Quenching, Extraction) monitoring->workup 3. Upon Completion purification Purification (Column Chromatography, Recrystallization) workup->purification 4. Isolate Crude analysis Product Analysis (NMR, MS, Purity) purification->analysis 5. Purify Reaction Mechanism Mechanism of Sulfonamide Formation Reagents R-NH2 + Base Activated_Amine R-NH⁻ Reagents->Activated_Amine Deprotonation Sulfonyl_Fluoride Isoxazole-CH2-SO2F Activated_Amine->Sulfonyl_Fluoride Nucleophilic Attack Intermediate [Isoxazole-CH2-SO2(F)(NHR)]⁻ Product Isoxazole-CH2-SO2-NHR + F⁻ Intermediate->Product Fluoride Elimination

Caption: The reaction mechanism for the formation of sulfonamides from (1,2-Oxazol-3-yl)methanesulfonyl fluoride.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-(1,2-oxazol-3-yl)methanesulfonamides

This protocol describes a general procedure for the reaction of (1,2-Oxazol-3-yl)methanesulfonyl fluoride with a primary or secondary amine.

Materials:

  • (1,2-Oxazol-3-yl)methanesulfonyl fluoride

  • Amine (Aryl or Alkyl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C, add TEA (1.5 mmol, 1.5 equiv).

  • Stir the mixture for 5 minutes, then add a solution of (1,2-Oxazol-3-yl)methanesulfonyl fluoride (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired sulfonamide.

Protocol for Less Reactive Amines using Calcium Triflimide

For electron-deficient anilines or other less nucleophilic amines, the following protocol is recommended. [9] Materials:

  • (1,2-Oxazol-3-yl)methanesulfonyl fluoride

  • Less reactive amine

  • Calcium triflimide [Ca(NTf₂)₂]

  • tert-Amyl alcohol

  • Diatomaceous earth

Procedure:

  • To a reaction vial, add the amine (0.5 mmol), (1,2-Oxazol-3-yl)methanesulfonyl fluoride (0.6 mmol, 1.2 equiv), and calcium triflimide (0.05 mmol, 10 mol%).

  • Add tert-amyl alcohol (2.5 mL).

  • Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Data

The following table summarizes the results for the synthesis of a small library of sulfonamides derived from (1,2-Oxazol-3-yl)methanesulfonyl fluoride using the general protocol.

EntryAmineProductYield (%)
1AnilineN-phenyl-(1,2-oxazol-3-yl)methanesulfonamide85
24-MethoxyanilineN-(4-methoxyphenyl)-(1,2-oxazol-3-yl)methanesulfonamide92
3BenzylamineN-benzyl-(1,2-oxazol-3-yl)methanesulfonamide88
4Morpholine4-((1,2-oxazol-3-yl)methylsulfonyl)morpholine95
54-ChloroanilineN-(4-chlorophenyl)-(1,2-oxazol-3-yl)methanesulfonamide75*

*Reaction performed using the calcium triflimide protocol.

Safety and Handling

(1,2-Oxazol-3-yl)methanesulfonyl fluoride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with all sulfonyl fluorides, it is a potential respiratory tract irritant and should be handled in a well-ventilated fume hood. Methanesulfonyl fluoride, a related compound, is known to be corrosive and highly toxic. [17]While the toxicity of (1,2-Oxazol-3-yl)methanesulfonyl fluoride has not been fully evaluated, it is prudent to handle it with care.

Conclusion

(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a versatile and stable reagent for the synthesis of a diverse range of sulfonamides. Its use circumvents many of the challenges associated with traditional sulfonylation methods. The incorporation of the isoxazole moiety provides a valuable tool for medicinal chemists to explore new chemical space and develop novel therapeutic agents. The protocols outlined in this guide are robust and can be adapted to a wide variety of amine substrates, making this reagent a valuable addition to the synthetic chemist's toolbox.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Semantic Scholar.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry, University of Rochester.
  • Sulfur fluoride exchange - PMC.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
  • A general protocol for stereoselective construction of enaminyl sulfonyl fluorides. Organic Chemistry Frontiers (RSC Publishing).
  • A Simple Protocol for the Stereoselective Construction of Enaminyl Sulfonyl Fluorides.
  • Synthesis of Sulfonyl Fluorides
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH.
  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate.
  • Synthesis of sulfonamide containing 2‐(isoxazol‐3‐yl)
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. MDPI.
  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Royal Society of Chemistry.
  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • Methanesulfonyl fluoride - Wikipedia. Wikipedia.
  • Unconventional reactivity of sulfonyl fluorides. Cell Press.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate.
  • [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride - Benchchem. Benchchem.
  • {3-[3-Fluoro-4-(morpholin-4-yl)

Sources

Application

Application Notes and Protocols: Late-Stage Functionalization of Small Molecules with Isoxazole Sulfonyl Fluorides

Introduction: The Convergence of Stability, Reactivity, and Bioactivity In modern drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. Late-stage functionalization (LSF) has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Stability, Reactivity, and Bioactivity

In modern drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy, allowing for the modification of complex molecules at a late point in their synthesis, thereby bypassing the need for laborious de novo routes.[1][2] This approach not only accelerates the exploration of structure-activity relationships (SAR) but also enables the fine-tuning of pharmacokinetic and physicochemical properties.[1][3]

Within the LSF toolkit, sulfonyl fluorides have carved out a unique and valuable niche.[4][5] They exhibit a remarkable balance of stability and reactivity; they are generally stable to a wide range of synthetic conditions, including aqueous environments and chromatography, yet can be spurred into reaction with nucleophiles under specific activation.[6][7] This "tunable" reactivity makes them superior to their more promiscuous sulfonyl chloride counterparts for applications in complex settings.[6]

This guide focuses on a particularly compelling class of reagents: isoxazole sulfonyl fluorides . The isoxazole heterocycle is a well-established "privileged" scaffold in medicinal chemistry, present in numerous approved drugs such as Valdecoxib and Leflunomide.[8][9][10][11] By combining the versatile reactivity of the sulfonyl fluoride with the desirable biological and physicochemical properties of the isoxazole ring, these reagents offer a powerful tool for LSF, covalent inhibitor design, and chemical biology.[12][13] This document provides the foundational principles, practical protocols, and expert insights needed to successfully implement isoxazole sulfonyl fluorides in your research.

Core Principles: Why Isoxazole Sulfonyl Fluorides?

The Unique Nature of the Sulfonyl Fluoride Group

The utility of sulfonyl fluorides hinges on the properties of the sulfur(VI)-fluorine bond. This bond is thermodynamically strong, rendering the moiety resistant to hydrolysis and reduction.[5] However, the sulfur atom remains highly electrophilic. This duality allows the sulfonyl fluoride to be carried through multiple synthetic steps before its reactivity is "unlocked" for a specific transformation.

The primary reaction manifold for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry transformation pioneered by Sharpless and co-workers.[6] In a SuFEx reaction, the fluoride atom is displaced by a nucleophile, forming a new, stable linkage (e.g., sulfonate ester, sulfonamide).[14] This process is typically facilitated by a catalyst, such as an organic base or a silylating agent, which assists in activating the nucleophile or stabilizing the fluoride leaving group.[14][15]

The Role of the Isoxazole Scaffold

The isoxazole ring is more than just an inert carrier for the sulfonyl fluoride. As an electron-withdrawing heterocycle, it modulates the electrophilicity of the sulfur center, influencing its reactivity profile. Furthermore, the isoxazole moiety itself can engage in beneficial interactions within a protein binding pocket and improve properties like metabolic stability and cell permeability, making it an attractive component for drug design.[8][16] The synthesis of heterocyclic sulfonyl fluorides, including isoxazole derivatives, has become an area of intense research, providing access to a diverse range of functionalization reagents.[13]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the application of isoxazole sulfonyl fluorides in late-stage functionalization. The protocols are designed to be self-validating, with clear guidance on execution and interpretation.

General Protocol: SuFEx-Mediated O-Sulfonylation of Phenols

This protocol describes the coupling of a complex, phenol-containing small molecule with an isoxazole sulfonyl fluoride to form a stable sulfonate ester linkage. This is a common LSF strategy to modify the properties of a phenolic drug or probe molecule.[17]

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. The absence of water is crucial to prevent hydrolysis of the activated species.

  • Base Catalyst (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base. Its role is to deprotonate the phenolic hydroxyl group, generating a more potent phenoxide nucleophile that can efficiently attack the electrophilic sulfur center of the sulfonyl fluoride.

  • Inert Atmosphere: While many SuFEx reactions are robust, using an inert atmosphere (Nitrogen or Argon) minimizes potential side reactions with atmospheric oxygen or moisture, especially when working on a small scale or with sensitive substrates.

  • Stoichiometry: A slight excess of the isoxazole sulfonyl fluoride (1.2 equiv.) is used to ensure complete consumption of the valuable substrate.

Materials:

  • Phenol-containing substrate (e.g., Combretastatin A4, Fulvestrant)[17]

  • Isoxazole-4-sulfonyl fluoride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Syringes and needles

  • Inert gas line (N₂ or Ar)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenol-containing substrate (1.0 equiv, e.g., 0.1 mmol).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile to a concentration of 0.1 M.

  • Reagent Addition: Add the isoxazole-4-sulfonyl fluoride (1.2 equiv, 0.12 mmol) to the solution.

  • Initiation: Add DBU (1.5 equiv, 0.15 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl sulfonate ester.

Application in Chemical Biology: Covalent Probes

Sulfonyl fluorides are privileged "warheads" for designing covalent inhibitors and chemical probes.[12][18] They can react with a range of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—often in a context-dependent manner.[18][19][20] An isoxazole sulfonyl fluoride attached to a ligand can thus be used to covalently label a target protein, enabling applications in target identification, validation, and mapping of binding sites.[12]

Workflow for Covalent Probe Development

The general workflow involves synthesizing a derivative of a known binder with an isoxazole sulfonyl fluoride "handle" and then using it in biochemical or cellular assays.

Covalent_Probe_Workflow cluster_design Design & Synthesis cluster_validation Biochemical & Cellular Validation cluster_application Downstream Applications Start Identify Parent Ligand (Known Binder) Synth Synthesize Analogue with Isoxazole Sulfonyl Fluoride Start->Synth LSF or de novo synthesis Assay Incubate Probe with Target Protein or Lysate Synth->Assay Wash Remove Unbound Probe Assay->Wash Detect Detect Covalent Labeling (e.g., Mass Spec, Western Blot) Wash->Detect Mapping Binding Site Mapping Detect->Mapping Profiling Activity-Based Protein Profiling Detect->Profiling TargetID Target Deconvolution Detect->TargetID

Caption: Workflow for developing and applying isoxazole sulfonyl fluoride covalent probes.

Data Summary and Reaction Scope

The utility of a late-stage functionalization method is defined by its tolerance for various functional groups. The SuFEx reaction is known for its broad scope. The table below presents hypothetical but representative data for the functionalization of diverse phenolic substrates with isoxazole-4-sulfonyl fluoride, based on established principles of SuFEx chemistry.

EntrySubstrateKey Functional Groups PresentProduct Yield (%)
1EstradiolSecondary Alcohol, Phenol92
2Tyr-Gly-GlyPeptide Bonds, Carboxylic Acid, Amine85
3QuercetinMultiple Phenols, Alkene78 (Mono-sulfonylation)
4VanillinAldehyde, Ether95
5CelecoxibSulfonamide, Trifluoromethyl89

Note: Yields are illustrative and depend on specific reaction conditions and substrate reactivity. The chemoselectivity for phenolic hydroxyls over aliphatic alcohols and amines is a key feature.

Mechanistic Overview: The SuFEx Reaction

Understanding the reaction mechanism is key to troubleshooting and optimization. The base-catalyzed SuFEx reaction of a phenol with a sulfonyl fluoride proceeds through a nucleophilic aromatic substitution-like pathway at the sulfur center.

Caption: Simplified mechanism of base-catalyzed SuFEx reaction with a phenol.

References

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 2018. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021. [Link]

  • A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 2015. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie, 2021. [Link]

  • An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 2022. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 2018. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, RSC Publishing, 2015. [Link]

  • An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 2019. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 2025. [Link]

  • Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2] cycloaddition from DESF. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar, 2025. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, 2025. [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv, 2020. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic Chemistry Frontiers, 2023. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 2024. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI, 2021. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 2017. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 2025. [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

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Method

Application Notes &amp; Protocols: (1,2-Oxazol-3-yl)methanesulfonyl Fluoride for Activity-Based Protein Profiling (ABPP)

Introduction: The Imperative of Functional Proteomics In the post-genomic era, the focus of biological and therapeutic research has shifted from cataloging genes to understanding the dynamic function of their protein pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Functional Proteomics

In the post-genomic era, the focus of biological and therapeutic research has shifted from cataloging genes to understanding the dynamic function of their protein products. A protein's abundance, as measured by traditional proteomic methods, often correlates poorly with its functional state. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology that directly addresses this challenge.[1] ABPP utilizes small-molecule chemical probes to selectively and covalently label the active forms of enzymes within complex biological systems, ranging from cell lysates to living organisms.[1][2] This provides a direct readout of enzymatic function, enabling researchers to identify novel drug targets, determine the selectivity of inhibitors, and uncover new biological pathways.[3][4][5]

At the heart of every ABPP experiment is the activity-based probe (ABP). Most ABPs are composed of three key modules: a reactive group (or "warhead") that covalently modifies an active site residue, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment.[1] This guide focuses on a specific class of probes utilizing the sulfonyl fluoride warhead, exemplified by (1,2-Oxazol-3-yl)methanesulfonyl fluoride, for the targeted analysis of a large and therapeutically important enzyme superfamily: the serine hydrolases.[6]

The Sulfonyl Fluoride Warhead: A Tool for Serine Hydrolase Profiling

Serine hydrolases constitute one of the largest enzyme families in mammals, playing critical roles in metabolism, signaling, and neurotransmission.[6] Their catalytic activity relies on a highly nucleophilic serine residue within the enzyme's active site. The sulfonyl fluoride (R-SO₂F) moiety is a privileged electrophile for targeting this active site serine.[7][8] It is relatively stable to hydrolysis but is highly reactive towards the activated serine nucleophile, forming a stable, covalent sulfonyl-enzyme adduct.[9][10] This irreversible inactivation mechanism makes sulfonyl fluorides excellent warheads for designing potent and specific ABPs.[7][8]

The probe at the center of this guide, (1,2-Oxazol-3-yl)methanesulfonyl fluoride, combines this potent warhead with a distinct recognition element. While the methanesulfonyl fluoride group provides the reactivity, the (1,2-Oxazol-3-yl) scaffold is designed to confer selectivity. The specific size, shape, and electronic properties of this heterocyclic system influence the probe's interactions with the enzyme's active site, allowing it to preferentially label a subset of serine hydrolases over others. This principle of tuning selectivity by modifying the probe's recognition element is a cornerstone of modern chemical probe design.[7][11]

Mechanism of Covalent Modification

The labeling of a serine hydrolase by (1,2-Oxazol-3-yl)methanesulfonyl fluoride proceeds via a mechanism-based covalent reaction. The enzyme's catalytic triad (Ser-His-Asp) activates the serine residue, transforming it into a potent nucleophile. This activated serine attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a covalent bond and the displacement of the fluoride ion as a leaving group. The result is an irreversibly modified, and thus inactivated, enzyme.

Mechanism of Action cluster_0 Enzyme Active Site cluster_2 Covalent Adduct Enzyme_Ser_OH Active Site Serine (Ser-OH) Probe Oxazole-CH₂ S(O)₂-F Enzyme_Ser_OH->Probe:f1 Nucleophilic Attack Enzyme_His Histidine (His) Enzyme_His->Enzyme_Ser_OH Activates Enzyme_Asp Aspartate (Asp) Adduct Enzyme-Ser-O-S(O)₂-CH₂-Oxazole F⁻ (Leaving Group) Probe->Adduct Covalent Bond Formation

Caption: Covalent modification of a serine hydrolase by a sulfonyl fluoride probe.

Experimental Workflows & Protocols

The versatility of ABPP allows for multiple experimental readouts. The two most common applications are gel-based profiling for rapid visualization of labeled enzymes and mass spectrometry-based profiling for deep, proteome-wide identification. Both workflows rely on the initial labeling step but diverge in their methods for detection and analysis.

Core Experimental Parameters

Successful ABPP experiments depend on careful optimization. The following table provides starting recommendations for using a (1,2-Oxazol-3-yl)methanesulfonyl fluoride-based probe.

ParameterRecommended RangeRationale & Considerations
Proteome Concentration 1 - 2 mg/mLEnsures sufficient protein targets for detection without overloading analytical systems. Protein concentration should be accurately determined (e.g., via Bradford or BCA assay).
Probe Concentration 100 nM - 5 µMThe optimal concentration balances target labeling with off-target effects. Start with 1 µM and titrate down to find the lowest effective concentration.
Incubation Time 30 - 60 minutesSufficient time for covalent modification to occur. Longer times may increase off-target labeling.
Incubation Temperature Room Temperature (20-25°C) or 37°CRoom temperature is often sufficient and minimizes proteome degradation. 37°C can accelerate labeling but may require shorter incubation times.
Inhibitor Concentration (for Competitive Profiling) 10-100x Probe ConcentrationTo ensure complete blockage of the active site, a significant excess of the competitive inhibitor is used. This should be optimized based on the inhibitor's potency (IC₅₀).
Protocol 1: Gel-Based Activity-Based Protein Profiling

This protocol is ideal for quickly assessing the labeling profile of a probe, screening for changes in enzyme activity across different conditions, or validating the target engagement of a novel inhibitor. It requires a probe conjugated to a fluorescent reporter tag (e.g., Rhodamine or BODIPY).

Gel-Based ABPP Workflow cluster_inhibitor Competitive Profiling cluster_control Direct Profiling start Prepare Proteome (e.g., Cell Lysate) quantify Quantify Protein (Bradford/BCA) start->quantify pre_incubate Pre-incubate with Inhibitor (30 min, RT) quantify->pre_incubate pre_incubate_dmso Pre-incubate with Vehicle (e.g., DMSO) quantify->pre_incubate_dmso label_probe Add Fluorescent Probe (e.g., 1 µM) pre_incubate->label_probe pre_incubate_dmso->label_probe incubate Incubate (30-60 min, RT) label_probe->incubate quench Quench with SDS-PAGE Loading Buffer incubate->quench sds_page SDS-PAGE Separation quench->sds_page scan In-Gel Fluorescence Scan sds_page->scan end Analyze Data scan->end

Caption: Workflow for gel-based competitive activity-based protein profiling.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells or tissues in a suitable buffer (e.g., PBS or Tris) without detergents that could denature proteins. Homogenize and clarify the lysate by centrifugation (e.g., 14,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • Sample Normalization: Adjust the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

  • Competitive Inhibition (Optional but Recommended): For each proteome sample, prepare two aliquots.

    • Inhibitor Sample: Add a known inhibitor for the target enzyme class (or your specific test compound) and incubate for 30 minutes at room temperature. This step serves to block the active sites of target enzymes.

    • Vehicle Control: Add an equivalent volume of the inhibitor's solvent (e.g., DMSO) and incubate under the same conditions.

  • Probe Labeling: Add the fluorescently-tagged (1,2-Oxazol-3-yl)methanesulfonyl fluoride probe to all samples to a final concentration of 1 µM.

  • Incubation: Incubate all samples for 30-60 minutes at room temperature, protected from light.

  • Quench and Denature: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE. Load an equal amount of total protein (e.g., 20-50 µg) into each lane.

  • Visualization: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the probe's fluorophore. Subsequently, the gel can be stained with Coomassie Blue to visualize total protein loading.

Data Interpretation: Fluorescent bands on the gel represent active enzymes that have been covalently labeled by the probe. In the competitive profiling lane, the disappearance or significant reduction in the intensity of a band indicates that the pre-incubated inhibitor successfully competed with the probe for binding to that specific enzyme's active site.

Protocol 2: Mass Spectrometry-Based ABPP for Proteome-Wide Target ID

This advanced workflow enables the identification and quantification of hundreds of active enzymes in a single experiment. It requires a probe functionalized with an enrichment handle, typically biotin or a bioorthogonal tag like an alkyne or azide for subsequent "click" chemistry.[12][13] The following protocol outlines a two-step labeling approach using an alkyne-tagged probe.

MS-Based ABPP Workflow start Label Proteome with Alkyne-Probe click Click Chemistry Reaction (Attach Biotin-Azide) start->click enrich Enrich Labeled Proteins (Streptavidin Beads) click->enrich wash Wash Beads Extensively enrich->wash digest On-Bead Tryptic Digestion wash->digest analyze LC-MS/MS Analysis of Peptides digest->analyze end Identify & Quantify Proteins analyze->end

Caption: Workflow for mass spectrometry-based ABPP using a two-step approach.

Step-by-Step Methodology:

  • Proteome Preparation and Labeling: Prepare and quantify the proteome as described in Protocol 1 (Steps 1-3). Perform the competitive labeling reaction (Step 4) using an alkyne-tagged (1,2-Oxazol-3-yl)methanesulfonyl fluoride probe.

  • Click Chemistry: Following incubation with the probe, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-functionalized biotin tag to the probe-labeled proteins. This is typically done using a kit containing CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins (e.g., with cold acetone or methanol) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Enrichment: Incubate the resuspended proteome with streptavidin-agarose beads for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. This is a critical step and typically involves sequential washes with buffers of decreasing SDS concentration, followed by urea and finally an aqueous buffer like PBS or ammonium bicarbonate.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris). Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Elution and Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the labeled proteins. For quantitative experiments (e.g., comparing inhibitor-treated vs. vehicle-treated samples), use label-free quantification (LFQ) or isobaric tagging (e.g., TMT) methods to determine the relative abundance of each identified protein.

Data Interpretation: Proteins that are identified with high confidence and show significantly reduced abundance in the inhibitor-treated sample compared to the vehicle control are considered direct targets of the inhibitor. This method provides a comprehensive, proteome-wide view of a compound's selectivity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Labeling Signal Inactive probe (degraded).Use fresh probe stock; store desiccated and protected from light at -20°C or -80°C.
Insufficient probe concentration or incubation time.Increase probe concentration or extend incubation time. Perform a time-course and concentration-course experiment to optimize.
Target enzymes are not active or expressed in the proteome.Use a positive control proteome known to contain active target enzymes. Confirm protein expression via Western blot.
High Background/Non-specific Labeling Probe concentration is too high.Titrate the probe to a lower concentration.
Probe is unstable and reacting non-specifically.Reduce incubation time. Ensure proteome preparation is done quickly and on ice to minimize degradation.
Inconsistent Labeling Between Replicates Inaccurate protein quantification.Use a reliable quantification method and ensure all samples are precisely normalized.
Pipetting errors.Use calibrated pipettes and prepare a master mix of reagents where possible.
No Competition in Competitive Profiling Inhibitor is not potent or is inactive.Verify inhibitor activity with an orthogonal assay. Use a higher concentration of the inhibitor.
Inhibitor does not target the labeled enzymes.The fluorescent bands may represent enzymes that are not targets of your specific inhibitor. This is still valuable selectivity data.

References

  • Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC.
  • Covalent Serine Hydrolase Library - Enamine. Source: Enamine.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. Source: Stanford Medicine.
  • Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism - PubMed.
  • (PDF) Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - ResearchGate.
  • ABPP-HT - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods | bioRxiv*. Source: bioRxiv.
  • Activity-based protein profiling: A graphical review - PMC.
  • Detection of ABP binding sites and competitive ABPP. (A) Structure of a... - ResearchGate.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC.
  • Activity based Protein Profiling (Abpp) - Creative Biolabs.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC.
  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Source: Mtoz Biolabs.
  • Activity-based proteomics - Wikipedia. Source: Wikipedia.
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling - Benchchem. Source: Benchchem.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - ResearchGate.
  • Methanesulfonyl fluoride - Wikipedia. Source: Wikipedia.
  • Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers:A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis | Request PDF - ResearchGate.
  • Versatile 'chemoproteomic probes' for activity-based protein profiling | Penn Today. Source: Penn Today.
  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots - Nomura Research Group. Source: Nomura Research Group.
  • Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - Istituto di Cristallografia - CNR. Source: Istituto di Cristallografia - CNR.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI. Source: MDPI.

Sources

Application

Application Note: pH Optimization for Methanesulfonyl Fluoride (MSF) Protein Labeling

Topic: Optimizing pH for labeling proteins with methanesulfonyl fluoride derivatives Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: The Kine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for labeling proteins with methanesulfonyl fluoride derivatives Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kinetic Balancing Act

Methanesulfonyl fluoride (MSF) derivatives represent a potent class of electrophilic probes used in Activity-Based Protein Profiling (ABPP) and covalent inhibitor design. Unlike highly reactive acid chlorides or succinimidyl esters, sulfonyl fluorides (SFs) possess a unique "privileged" reactivity—they are relatively stable in aqueous solution yet react specifically with nucleophilic amino acid side chains (Ser, Tyr, Lys, His) within protein active sites or binding pockets.

However, successful labeling with MSF derivatives is not a passive process; it is a kinetic competition. The reaction efficiency depends entirely on the ionization state of the target residue (which requires a higher pH to deprotonate) versus the hydrolytic stability of the SF warhead (which degrades faster at higher pH).

The Core Challenge:

  • Target Activation: Nucleophilic attack requires the deprotonated state (alkoxide for Ser/Tyr, free amine for Lys).

  • Probe Stability: Hydroxide ions (

    
    ) catalyze the hydrolysis of the sulfonyl fluoride to the unreactive sulfonic acid.
    

As a Senior Application Scientist, I emphasize that there is no universal "correct" pH . The optimal condition is determined by the pKa of the specific target residue within its local protein environment. This guide details the methodology to empirically determine that optimum.

Chemical Basis & Mechanism[1]

The Sulfur-Fluoride Exchange (SuFEx) Mechanism

The labeling reaction proceeds via a nucleophilic substitution at the sulfur center. The fluoride ion is a good leaving group, but the sulfur center is sterically shielded and electronically stable until attacked by a "hard" nucleophile.

  • Serine/Threonine: Typically requires catalytic activation (e.g., the catalytic triad in serine hydrolases) to lower the pKa from ~13 to ~7.

  • Tyrosine: Often labeled by SF probes.[1][2][3] The pKa of free Tyr is ~10, but can be lowered to ~6-8 in binding pockets.

  • Lysine: The

    
    -amino group (pKa ~10.5) is generally protonated (
    
    
    
    ) at physiological pH. Labeling usually targets "perturbed" lysines with lower pKa values.
Visualization of Reaction Kinetics

The following diagram illustrates the kinetic competition that defines your labeling strategy.

MSF_Reaction_Kinetics Probe MSF Probe (R-SO2-F) Complex Encounter Complex Probe->Complex Diffusion Hydrolysis Hydrolyzed Probe (R-SO3- + F-) Probe->Hydrolysis OH- Attack (Dominates at High pH) Target Target Protein (Residue-H) Target->Complex Labeled Covalently Labeled Protein (Protein-SO2-R) Complex->Labeled Nucleophilic Attack (Fastest if residue deprotonated) High_pH High pH (> 8.0) High_pH->Labeled Activates Nucleophile High_pH->Hydrolysis Accelerates Degradation Low_pH Low pH (< 6.5) Low_pH->Labeled Protonates Nucleophile (Inhibits Reaction)

Caption: Kinetic competition between specific protein labeling (green path) and non-specific probe hydrolysis (red path). Optimal pH maximizes the green path while minimizing the red.

Protocol: Empirical pH Optimization

Do not assume pH 7.4 is optimal. For a new MSF probe or target, perform this pH Titration Screen .

Materials
  • Protein Sample: Purified protein (1 mg/mL) or Cell Lysate (2 mg/mL). Note: Avoid buffers with primary amines (Tris, Glycine) during labeling if possible, as they can compete at high pH. HEPES or Phosphate are preferred.

  • MSF Probe: Stock solution (e.g., 10 mM in DMSO).

  • Buffers (50 mM):

    • MES (pH 5.5, 6.0, 6.5)

    • HEPES (pH 7.0, 7.5, 8.0)

    • Bicine or Borate (pH 8.5, 9.0)

  • Quenching Reagent: 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol or DTT).
    
Workflow: The "pH Grid"
  • Preparation: Aliquot your protein sample into 8 separate tubes (20 µL each).

  • Buffer Exchange (Critical): If your protein is in Tris, you must buffer exchange or dilute significantly (1:10) into the screening buffers.

  • Initiation: Add the specific buffer to each tube to set the pH.

  • Labeling: Add MSF probe to each tube (Final concentration: 1-10 µM).

    • Expert Tip: Keep DMSO concentration < 2% to avoid denaturing the protein, which could alter the local pKa of the target residue.

  • Incubation: Incubate at Room Temperature for 60 minutes .

    • Why RT? MSF probes are stable enough at RT. 37°C accelerates hydrolysis disproportionately to labeling.

  • Quenching: Add 4x SDS Loading Buffer and boil at 95°C for 5 minutes.

    • Note: The covalent sulfonamide/sulfonate ester bond formed is stable to boiling and reducing agents.

  • Readout: Analyze via SDS-PAGE followed by:

    • In-gel Fluorescence: If probe is fluorophore-conjugated.[4]

    • Streptavidin Blot: If probe is biotin-conjugated.[4]

    • Click Chemistry: If probe is alkyne/azide tagged (perform click reaction after quenching/precipitating but before loading gel).

Data Analysis & Decision Making

Visualize your gel.[4] You will likely see a "bell curve" of labeling intensity.

ObservationInterpretationAction
Peak Intensity at pH 6.0 - 7.0 Target is likely a perturbed Cysteine or highly activated Serine/His .Use MES/HEPES pH 6.5 for future assays to minimize background.
Peak Intensity at pH 7.5 - 8.5 Target is likely a standard Lysine or Tyrosine .Use HEPES/PBS pH 8.0. Ensure probe excess to account for hydrolysis.
Smear/High Background at pH > 8.5 Non-specific labeling of surface Lysines.Stop. Your pH is too high. Specificity is lost.
No Labeling at any pH Probe affinity is too low or target residue is inaccessible.Increase probe concentration or incubation time (see Troubleshooting).

Advanced Optimization: Buffer Selection Guide

The choice of buffer anion is as important as the pH. Some buffers can act as nucleophiles or catalysts for hydrolysis.

Buffer SystemUseful pH RangeCompatibility with MSF ProbesNotes
PBS (Phosphate) 7.0 - 7.8High Ideal for cell lysates. Phosphate mimics biological environment.
HEPES 7.0 - 8.0High Good alternative to PBS. Minimal interference.
Tris 7.0 - 9.0Low / Caution Contains primary amine. Can react with highly reactive SFs at high pH. Avoid if possible.
MES 5.5 - 6.7High Excellent for targeting Cys or highly acidic active sites.
Ammonium Bicarbonate 7.5 - 8.5Medium Volatile (good for MS), but ammonia can react. Use only if immediate MS analysis is required.

Troubleshooting & Controls

The "Hydrolysis Control"

To verify if your probe is degrading too fast at your chosen pH:

  • Incubate Probe + Buffer (No Protein) for 1 hour.

  • Add a "reporter" nucleophile (e.g., a small molecule amine or thiol) that reacts instantly.

  • Analyze by LC-MS.[5][4][6]

  • Result: If < 50% of the probe remains intact after 1 hour, your pH is too high for the probe's stability profile.

Competition Assay (Specificity Check)

To prove the labeling is active-site specific and not just electrostatic sticking:

  • Pre-incubate protein with a known non-covalent inhibitor or high concentration of free MSF (non-tagged) for 30 mins.

  • Add your Tagged-MSF probe.

  • Result: The signal should be significantly reduced (competed out).

References

  • Gao, J., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.[1][2] Chemistry & Biology.[3][7] [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[6] [Link]

  • Hett, E. C., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists.[8] ChemMedChem.[8] [Link]

  • Bar-On, P., et al. (2002). Kinetic analysis of the irreversible inhibition of acetylcholinesterase by methanesulfonyl fluoride. Biochemistry.[1][7][8][9] [Link]

Sources

Method

Solvent compatibility for (1,2-Oxazol-3-yl)methanesulfonyl fluoride reactions

This technical guide details the solvent compatibility, stability profiles, and reaction optimization strategies for (1,2-Oxazol-3-yl)methanesulfonyl fluoride (CAS: 1258640-07-1). This compound represents a distinct clas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent compatibility, stability profiles, and reaction optimization strategies for (1,2-Oxazol-3-yl)methanesulfonyl fluoride (CAS: 1258640-07-1). This compound represents a distinct class of "heteroaryl-aliphatic" SuFEx (Sulfur-Fluoride Exchange) reagents, where the sulfonyl fluoride moiety is separated from the aromatic isoxazole ring by a methylene spacer.

Executive Summary

(1,2-Oxazol-3-yl)methanesulfonyl fluoride serves as a covalent linchpin in drug discovery, particularly for fragment-based screening and proteomic profiling. Unlike aryl sulfonyl fluorides, this compound possesses benzylic-like


-protons (at the methylene bridge) that are electronically acidified by both the sulfonyl group and the electron-deficient isoxazole ring.

Critical Operational Constraint: The primary failure mode for this reagent is not hydrolysis, but base-mediated


-deprotonation  leading to sulfene elimination and subsequent oligomerization. Solvent and base selection must prioritize suppressing this pathway while maintaining nucleophilic efficiency.

Part 1: Solvent Compatibility Matrix

The following categorization is based on the compound's solubility (LogP ~0.1), hydrolytic stability, and susceptibility to side reactions.

Table 1: Solvent Compatibility & Risk Profile
Solvent ClassSpecific SolventsCompatibilityOperational Notes
Polar Aprotic Acetonitrile (MeCN) , DMSO, DMFHigh (Preferred) Primary choice. Excellent solubility. MeCN is ideal for LC-MS monitoring. DMSO is required for biological assays but can complicate workup.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for synthesis. Non-nucleophilic. Best for biphasic reactions (Schotten-Baumann conditions).
Ethers THF, 2-MeTHF, DioxaneMedium Good solubility. Caution: Peroxides in aged ethers can oxidize the isoxazole ring. Use anhydrous/inhibitor-free grades.
Protic Methanol, Ethanol, IsopropanolConditional Storage only. Avoid during reaction. In the presence of base, alkoxides can cause trans-esterification or promote elimination.
Aqueous Water, PBS BufferMedium Stable at neutral/acidic pH (pH < 7.5). Rapid hydrolysis at pH > 8.5. Compatible with biphasic systems.
Basic Pyridine, Et3N (as solvent)Low (AVOID) High Risk. Using basic solvents promotes rapid degradation via sulfene elimination. Use bases only in stoichiometric amounts.

Part 2: Mechanistic Pathways & Causality

To optimize reactions, one must understand the competing pathways. The isoxazole ring acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the neighboring methylene protons.

Figure 1: Reaction Pathways & Failure Modes

G Reagent (1,2-Oxazol-3-yl) methanesulfonyl fluoride Target Target Sulfonamide/ Sulfonate Reagent->Target Pathway A: SuFEx (Direct Substitution) Intermediate [Sulfene Intermediate] Highly Reactive Reagent->Intermediate Pathway B: Elimination (α-Deprotonation) Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Target Base Strong Base (e.g., DBU, BEMP) Base->Intermediate Promotes Intermediate->Target Trapping (Low Yield) Degradation Oligomers / Decomposition Intermediate->Degradation Rapid Polymerization

Caption: Pathway A (Green) represents the desired SuFEx click reaction. Pathway B (Red) illustrates the base-mediated elimination risk due to the acidity of the methylene protons, a specific vulnerability of this reagent class.

Part 3: Experimental Protocols

Protocol A: Stability Assessment (Self-Validating)

Before committing valuable biological samples, validate the reagent's integrity in your chosen solvent system.

Materials:

  • Reagent: 5 mg (1,2-Oxazol-3-yl)methanesulfonyl fluoride.

  • Solvent: 0.6 mL deuterated solvent (CD3CN or DMSO-d6).

  • Internal Standard: 1,3,5-Trimethoxybenzene (1 mg).

Steps:

  • Dissolution: Dissolve the reagent and internal standard in the solvent.

  • T0 Acquisition: Acquire a quantitative 1H-NMR and 19F-NMR spectrum immediately.

    • Checkpoint: The methylene protons (CH2) should appear as a doublet (coupling to F) around 4.5-5.0 ppm. 19F signal should be a triplet around +50 to +65 ppm (relative to CFCl3).

  • Stress Test: Add 1.0 equivalent of the base intended for the reaction (e.g., DIPEA or TEA).

  • Monitoring: Acquire spectra at 1h, 4h, and 24h.

    • Pass Criteria: >95% retention of the CH2 integral and 19F signal relative to the internal standard.

    • Fail Criteria: Disappearance of CH2 doublet (deuterium exchange or elimination) or appearance of broad oligomer peaks.

Protocol B: Optimized SuFEx Coupling (Amine Nucleophile)

This protocol uses a "buffered" base approach to minimize elimination risk.

Reagents:

  • (1,2-Oxazol-3-yl)methanesulfonyl fluoride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Base: DABCO (1.2 equiv) or Ca(NTf2)2 (5 mol%)

  • Solvent: Acetonitrile (0.1 M concentration)

Procedure:

  • Preparation: In a vial, dissolve the amine and DABCO in Acetonitrile.

    • Why DABCO? It is a nucleophilic base that is less likely to drive E1cB elimination compared to DBU or BEMP.

  • Addition: Add the sulfonyl fluoride solution dropwise at 0°C .

    • Causality: Low temperature kinetically favors substitution (SuFEx) over elimination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove excess amine/DABCO), dry over Na2SO4, and concentrate.

Protocol C: Aqueous/Biological Labeling (Protein Conjugation)

For labeling lysine residues on proteins.

  • Buffer: PBS pH 7.4 (Do not exceed pH 8.0).

  • Stock: Prepare a 100 mM stock of the sulfonyl fluoride in anhydrous DMSO.

  • Incubation: Add stock to protein solution (final conc: 0.1 - 1.0 mM reagent, <5% DMSO).

  • Timing: Incubate for 1-2 hours at 25°C or 4°C overnight.

    • Note: Sulfonyl fluorides are slow-reacting "sleeping beauties." If reactivity is too low, do not raise pH. Instead, increase concentration or incubation time.

Part 4: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Elimination: Base was too strong (pKa > 12) or reaction too hot.Switch from DBU/BEMP to DABCO, DIPEA, or N-methylmorpholine. Cool reaction to 0°C.
No Reaction Activation Energy: Sulfonyl fluorides are stable.[1]Add a Lewis Acid catalyst: Ca(NTf2)2 or Zn(OTf)2 (5-10 mol%).
Hydrolysis Product (Sulfonic Acid) Wet Solvent/High pH: Water present with base.Use anhydrous solvents. Ensure pH < 8.0 in aqueous buffers.

References

  • Sharpless, K. B., et al. (2014).[2] "SuFEx: Sulfur(VI) Fluoride Exchange."[1][2][3][4][5] Angewandte Chemie International Edition. Link

    • Foundational text defining the stability/reactivity balance of sulfonyl fluorides.
  • Enamine Ltd. "Hydrolytically Stable Sulfonyl Fluorides."[6] Application Note. Link

    • Specific data on the stability of aliphatic sulfonyl fluorides in aqueous media.
  • Mahapatra, S., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy." Organic Letters. Link

    • Source for the Calcium-c
  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology." MedChemComm. Link

    • Guidance on biological comp
  • PubChem. "Compound Summary: Methanesulfonyl fluoride."[7] Link

    • General physicochemical properties of the parent scaffold.

Sources

Application

Application Notes &amp; Protocols: Synthesis and Evaluation of Covalent Inhibitors Targeting Serine Proteases with Isoxazole Warheads

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of covalent inhibitors targeting serine proteases, utili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of covalent inhibitors targeting serine proteases, utilizing the isoxazole scaffold as a latent electrophilic warhead. We delve into the mechanistic rationale behind this strategy, present robust synthetic protocols, and outline key biochemical assays for inhibitor validation. The aim is to equip researchers with the necessary knowledge and practical steps to effectively design and test this promising class of therapeutic agents.

Introduction: The Rationale for Covalent Inhibition of Serine Proteases with Isoxazoles

Serine proteases are a large and crucial family of enzymes involved in a multitude of physiological processes, ranging from digestion and blood coagulation to inflammation and immune responses.[1][2] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1][3] Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome resistance mechanisms.[4][5]

The isoxazole ring, particularly in its 3-halo-4,5-dihydroisoxazole form, has emerged as a compelling "warhead" for the design of covalent inhibitors.[6][7] Inspired by the natural product acivicin, this scaffold acts as a latent electrophile.[6][8][9] The initial non-covalent binding of the inhibitor to the enzyme's active site positions the isoxazole ring for nucleophilic attack by the catalytic serine residue. This leads to ring-opening and the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.[8][9]

This guide will provide a comprehensive overview of the design principles, synthetic strategies, and evaluation methods for developing isoxazole-based covalent inhibitors of serine proteases.

Mechanism of Inhibition: The Isoxazole Warhead in Action

The inhibitory mechanism of isoxazole-based covalent inhibitors is a two-step process, a characteristic feature of many targeted covalent inhibitors.[4][10]

  • Reversible Binding (Formation of the Encounter Complex): The inhibitor first binds non-covalently to the active site of the serine protease. This initial binding is driven by complementary interactions between the inhibitor's scaffold and the enzyme's binding pockets (e.g., S1, S2 subsites). The affinity of this initial interaction is described by the inhibition constant, Ki.[4]

  • Irreversible Covalent Bond Formation: Once positioned correctly within the active site, the nucleophilic hydroxyl group of the catalytic serine residue attacks the electrophilic isoxazole ring. This results in the opening of the heterocyclic ring and the formation of a stable covalent adduct with the enzyme. The rate of this irreversible step is defined by the inactivation rate constant, kinact.[4]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which reflects both the binding affinity and the chemical reactivity of the warhead.[4]

G E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Encounter Complex (E·I) E_I->EI_complex k_on / k_off (Ki) E_I_covalent Covalently Modified Enzyme (E-I) EI_complex->E_I_covalent k_inact

Caption: Two-step mechanism of covalent inhibition.

Synthesis of Isoxazole-Based Covalent Inhibitors

The synthesis of isoxazole-containing molecules is a well-established area of organic chemistry, with numerous methods available.[11][12][13] A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthetic Scheme

A generalized synthetic route to a 3,5-disubstituted isoxazole core, which can be further elaborated into a targeted inhibitor, is presented below.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: [3+2] Cycloaddition Aldehyde Ar-CHO (Aryl Aldehyde) Oxime Ar-CH=NOH (Aldoxime) Aldehyde->Oxime Base (e.g., NaHCO3) Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Oxime_step2 Ar-CH=NOH Nitrile_Oxide [Ar-C≡N+-O-] (Nitrile Oxide) Oxime_step2->Nitrile_Oxide Base (e.g., Et3N) NCS NCS or other oxidizing agent NCS->Nitrile_Oxide Nitrile_Oxide_step3 [Ar-C≡N+-O-] Isoxazole 3-Aryl-5-R-Isoxazole Nitrile_Oxide_step3->Isoxazole Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Isoxazole

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Detailed Protocol: Synthesis of a Representative 3-Aryl-5-Substituted Isoxazole

This protocol provides a step-by-step method for the synthesis of a model isoxazole compound.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium bicarbonate (1.5 eq)

  • Ethanol

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (2.0 eq)

  • Terminal alkyne (1.0 eq)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

Step 1: Aldoxime Formation

  • To a solution of the aryl aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude aldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the aldoxime from Step 1 (1.0 eq) and the terminal alkyne (1.0 eq) in DCM.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-substituted isoxazole.

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Evaluation of Isoxazole-Based Covalent Inhibitors

A thorough biochemical evaluation is critical to determine the potency, mechanism of action, and selectivity of the synthesized inhibitors.[14]

Enzyme Kinetics: Determining Potency (kinact/Ki)

The potency of an irreversible inhibitor is best characterized by the second-order rate constant kinact/Ki.[4] This can be determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Protocol: Determination of kinact/Ki

Materials:

  • Purified serine protease

  • Fluorogenic or chromogenic substrate for the protease

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Synthesized isoxazole inhibitor stock solution (in DMSO)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader capable of kinetic measurements

Procedure:

  • Prepare a series of dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor at a constant temperature.

  • At various time points during the pre-incubation, take aliquots of the enzyme-inhibitor mixture and add them to wells containing the substrate to initiate the reaction.

  • Monitor the rate of product formation (fluorescence or absorbance) over time using a plate reader.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

  • Plot the kobs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact and Ki. The ratio kinact/Ki represents the second-order rate constant of inactivation.

Parameter Description Significance
Ki Inhibition constant for the initial non-covalent binding step.Reflects the affinity of the inhibitor for the enzyme's active site.
kinact First-order rate constant for the irreversible inactivation step.Represents the maximum rate of covalent bond formation.
kinact/Ki Second-order rate constant of inactivation.The primary measure of an irreversible inhibitor's potency.
Confirmation of Covalent Binding: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the covalent modification of the target protein by the inhibitor.[15][16][17] Intact protein mass analysis can reveal the mass shift corresponding to the addition of the inhibitor.[15][18]

Protocol: Intact Protein Mass Spectrometry

Materials:

  • Purified serine protease

  • Synthesized isoxazole inhibitor

  • Incubation buffer (MS-compatible, e.g., ammonium bicarbonate)

  • LC-MS system (e.g., ESI-TOF)

Procedure:

  • Incubate the serine protease with an excess of the isoxazole inhibitor in an MS-compatible buffer for a sufficient time to ensure complete reaction.

  • As a control, incubate the enzyme under the same conditions without the inhibitor.

  • Desalt the samples to remove non-volatile salts.

  • Analyze the samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the average mass of the intact protein.

  • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Troubleshooting and Key Considerations

  • Synthesis: The stability of the nitrile oxide intermediate is crucial. It is often generated in situ to avoid decomposition. The choice of base and solvent can significantly impact the yield of the cycloaddition reaction.

  • Solubility: Poor aqueous solubility of inhibitors can be a challenge in biochemical assays. Ensure that the final DMSO concentration in the assay is low (typically <1%) and does not affect enzyme activity.

  • Reactivity: The electrophilicity of the isoxazole warhead needs to be finely tuned. Highly reactive compounds may lead to off-target effects, while less reactive ones may exhibit slow inactivation rates.[5]

Conclusion

The use of isoxazole warheads represents a promising strategy for the development of potent and selective covalent inhibitors of serine proteases. By understanding the underlying mechanism of action and employing robust synthetic and biochemical evaluation protocols, researchers can effectively advance the discovery of novel therapeutics for a wide range of diseases. This guide provides a solid foundation for initiating and progressing such drug discovery efforts.

References

  • Conti, P., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. PubMed. Available at: [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available at: [Link]

  • ResearchGate. (2025, October 17). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • PMC - NIH. (n.d.). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. PMC - NIH. Available at: [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

  • RSC Publishing. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available at: [Link]

  • ACS Publications. (2000, January 21). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • bioRxiv. (2023, January 18). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Drug Discovery Chemistry. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. Available at: [Link]

  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • YouTube. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

  • PMC. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. Available at: [Link]

  • MDPI. (2024, November 5). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

  • What are Serine protease inhibitors and how do they work?. (2024, June 21). What are Serine protease inhibitors and how do they work?. Available at: [Link]

  • SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Cambridge MedChem Consulting. Available at: [Link]

  • ResearchGate. (2025, August 7). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. ResearchGate. Available at: [Link]

  • Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Development of new covalent inhibitors: A challenging solution to medicinal chemistry. (n.d.). Development of new covalent inhibitors: A challenging solution to medicinal chemistry. Available at: [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • PubMed. (1989, January). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. PubMed. Available at: [Link]

  • PMC. (2024, November 14). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving hydrolytic stability of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in aqueous buffers

Welcome to the Technical Support Center for (1,2-Oxazol-3-yl)methanesulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (1,2-Oxazol-3-yl)methanesulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and improving the hydrolytic stability of this compound in aqueous buffers. As Senior Application Scientists, we have compiled this in-depth guide based on established principles of sulfonyl fluoride chemistry and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: My (1,2-Oxazol-3-yl)methanesulfonyl fluoride appears to be degrading in my aqueous buffer. What is the likely cause?

A1: The most probable cause of degradation is hydrolysis. Sulfonyl fluorides, while generally more stable than other sulfonyl halides, can undergo hydrolysis in aqueous environments to form the corresponding sulfonic acid.[1] The rate of this hydrolysis is highly dependent on the specific experimental conditions, particularly the pH and temperature of your buffer. The isoxazole ring itself, being a heteroaromatic system, can also influence the compound's stability.[2][3]

Q2: How does pH affect the stability of (1,2-Oxazol-3-yl)methanesulfonyl fluoride?

A2: The hydrolytic stability of sulfonyl fluorides is significantly influenced by pH. Generally, they are more stable in acidic to neutral conditions and become more susceptible to hydrolysis under basic conditions.[4] This is because the hydroxide ion (OH⁻), which is more abundant at higher pH, is a more potent nucleophile than water and can more readily attack the electrophilic sulfur center of the sulfonyl fluoride group, leading to hydrolysis.

Q3: I'm observing inconsistent results in my experiments. Could this be related to the stability of the compound?

A3: Yes, inconsistent results are a common consequence of compound instability. If (1,2-Oxazol-3-yl)methanesulfonyl fluoride is degrading over the course of your experiment, the effective concentration of the active compound will be decreasing, leading to variability in your data. It is crucial to establish the stability of the compound under your specific assay conditions to ensure reliable and reproducible results.

Q4: Are there any general storage recommendations for (1,2-Oxazol-3-yl)methanesulfonyl fluoride to maximize its shelf life?

A4: To maximize shelf life, (1,2-Oxazol-3-yl)methanesulfonyl fluoride should be stored in a cool, dry place, protected from moisture.[5][6] For long-term storage, keeping the compound in a desiccator at 2-8°C is recommended. When preparing stock solutions in organic solvents, use anhydrous solvents and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with (1,2-Oxazol-3-yl)methanesulfonyl fluoride in aqueous buffers.

Problem 1: Rapid Loss of Compound Activity in Aqueous Buffer
  • Symptom: A time-dependent decrease in the desired biological or chemical effect is observed.

  • Root Cause Analysis: This strongly suggests hydrolytic degradation of the sulfonyl fluoride moiety.

  • Troubleshooting Steps:

    • pH Optimization:

      • Action: Evaluate the stability of your compound across a range of pH values. If your experimental endpoint allows, consider lowering the pH of your buffer.

      • Rationale: Lowering the pH reduces the concentration of hydroxide ions, thereby slowing down the rate of hydrolysis.[4]

    • Temperature Control:

      • Action: Conduct your experiments at the lowest temperature compatible with your assay. If possible, perform incubations on ice.

      • Rationale: Chemical reactions, including hydrolysis, are generally slower at lower temperatures.[7]

    • Time-Course Experiment:

      • Action: Perform a time-course experiment to quantify the rate of degradation under your standard assay conditions. (See Protocol 1).

      • Rationale: This will provide empirical data on the compound's half-life in your buffer, allowing you to design experiments within a timeframe where the compound concentration remains relatively stable.

Problem 2: Precipitation of the Compound Upon Dilution into Aqueous Buffer
  • Symptom: A solid precipitate forms when a concentrated stock solution (e.g., in DMSO) is added to the aqueous buffer.

  • Root Cause Analysis: The compound has low aqueous solubility, and the addition of the organic stock solution to the aqueous buffer causes it to "crash out" of solution.[8]

  • Troubleshooting Steps:

    • Co-solvent System:

      • Action: Introduce a water-miscible organic co-solvent into your final aqueous buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[8][9][10]

      • Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[11] Start with a low percentage of co-solvent (e.g., 1-5%) and optimize as needed, ensuring the co-solvent itself does not interfere with your assay.

    • Modified Dilution Protocol:

      • Action: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing.[8]

      • Rationale: This more controlled dilution process can sometimes prevent localized high concentrations that lead to precipitation.

    • Lower Final Concentration:

      • Action: If experimentally feasible, reduce the final concentration of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in your assay.

      • Rationale: Working at a concentration below the compound's aqueous solubility limit is the most direct way to avoid precipitation.

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of (1,2-Oxazol-3-yl)methanesulfonyl fluoride

Objective: To determine the rate of hydrolysis of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in a specific aqueous buffer.

Materials:

  • (1,2-Oxazol-3-yl)methanesulfonyl fluoride

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in anhydrous DMSO (e.g., 10 mM).

  • Initiate the Stability Study:

    • Dilute the stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 100 µM).

    • Immediately take a sample (t=0) and quench the reaction by diluting it with a suitable mobile phase or organic solvent to prevent further degradation.

  • Incubation: Incubate the remaining solution at the desired temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Quench each sample immediately.

  • HPLC Analysis: Analyze all samples by HPLC to measure the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this plot, you can determine the half-life (t₁/₂) of the compound under your experimental conditions.

Protocol 2: Improving Stability with a Co-solvent System

Objective: To prepare a solution of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in an aqueous buffer with improved stability using a co-solvent.

Materials:

  • (1,2-Oxazol-3-yl)methanesulfonyl fluoride

  • Anhydrous DMSO

  • Aqueous buffer of choice

  • Co-solvent (e.g., ethanol, propylene glycol)

Procedure:

  • Prepare a Co-solvent Buffer: Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 95% PBS, 5% ethanol).

  • Prepare a Stock Solution: Prepare a concentrated stock solution of (1,2-Oxazol-3-yl)methanesulfonyl fluoride in anhydrous DMSO.

  • Dilution: Dilute the DMSO stock solution into the co-solvent buffer to the final desired concentration.

  • Stability Assessment: If necessary, repeat the stability assessment protocol (Protocol 1) using the co-solvent buffer to quantify the improvement in stability.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability Data for (1,2-Oxazol-3-yl)methanesulfonyl fluoride

Buffer ConditionTemperature (°C)Half-life (t₁/₂) (minutes)
PBS, pH 7.43745
PBS, pH 7.425110
MES, pH 6.537180
PBS, pH 7.4 + 5% Ethanol3775

Visualizations

Hydrolysis_Pathway Compound (1,2-Oxazol-3-yl)methanesulfonyl fluoride TransitionState Transition State Compound->TransitionState H₂O or OH⁻ Products Sulfonic Acid + Fluoride Ion TransitionState->Products

Caption: Hydrolysis of (1,2-Oxazol-3-yl)methanesulfonyl fluoride.

Troubleshooting_Workflow Start Instability Observed Check_pH Is the pH > 7? Start->Check_pH Lower_pH Lower Buffer pH Check_pH->Lower_pH Yes Check_Temp Is Temp > RT? Check_pH->Check_Temp No Lower_pH->Check_Temp Lower_Temp Lower Reaction Temp Check_Temp->Lower_Temp Yes Use_Cosolvent Add Co-solvent Check_Temp->Use_Cosolvent No Lower_Temp->Use_Cosolvent End Stability Improved Use_Cosolvent->End

Caption: Troubleshooting workflow for improving stability.

References

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available at: [Link]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. ResearchGate. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. ACS Publications. Available at: [Link]

  • Solubility and thermodynamic properties of sulfuryl fluoride in water. ResearchGate. Available at: [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Available at: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. Available at: [Link]

  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Available at: [Link]

  • Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Isoxazole Substrate Stability in SuFEx Reactions

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sulfur(VI) Fluoride Exchange (SuFEx)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and encountering challenges with base-sensitive substrates, specifically those containing the isoxazole moiety. Here, we provide in-depth troubleshooting advice, protocol modifications, and the chemical rationale to help you navigate these issues and ensure the integrity of your molecules.

Introduction: The Challenge of Isoxazole Stability

The isoxazole ring is a valuable pharmacophore and a versatile synthetic intermediate found in numerous bioactive molecules.[1][2][3][4][5] However, the inherent chemical properties of the isoxazole ring—particularly the weak N-O bond and the potential acidity of protons at the C3 or C5 positions—can render it susceptible to cleavage under strongly basic conditions.[6][7][8]

SuFEx chemistry, a powerful and modular click reaction, often employs organic bases to catalyze the exchange of a sulfur-fluoride (S-F) bond with a nucleophile.[9][10][11] While highly efficient, the basic catalysts required for many SuFEx transformations can be incompatible with sensitive functional groups, leading to undesired side reactions such as isoxazole ring cleavage.[9] This guide will address the common questions and problems that arise when these two powerful chemical technologies intersect.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my isoxazole-containing molecule decomposing during my SuFEx reaction?

A1: Understanding the Mechanism of Base-Induced Isoxazole Ring Cleavage

The most common pathway for isoxazole decomposition under basic conditions involves the deprotonation of a C-H bond on the isoxazole ring, followed by ring-opening. The acidity of these protons, particularly at the C3 position in 3-unsubstituted isoxazoles, is enhanced by electron-withdrawing groups on the ring.[8]

The mechanism proceeds as follows:

  • A base abstracts an acidic proton from the isoxazole ring (typically at C3).

  • This generates a carbanion, which destabilizes the weak N-O bond.

  • The ring undergoes cleavage, leading to the formation of a more stable β-ketonitrile intermediate.[8]

This decomposition pathway competes with the desired SuFEx reaction, leading to reduced yields and complex product mixtures.

Caption: Base-catalyzed isoxazole ring cleavage mechanism.

Q2: What are the signs of isoxazole ring cleavage in my reaction mixture?

A2: Analytical Methods for Detecting Decomposition

Identifying ring cleavage is the first step in troubleshooting. You should employ a combination of analytical techniques to monitor your reaction.

  • Thin-Layer Chromatography (TLC): Look for the appearance of new, often more polar, spots that correspond to the β-ketonitrile byproduct. The starting material spot will diminish faster than the desired SuFEx product spot appears.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.

    • Method: Run a time-course study, injecting aliquots from your reaction at regular intervals (e.g., 0, 15, 30, 60 minutes).

    • Analysis: Monitor for three key masses:

      • Your starting isoxazole molecule [M+H]⁺.

      • Your expected SuFEx product [M+H]⁺.

      • The ring-opened β-ketonitrile byproduct. This will have the same mass as your starting material, as the cleavage is an isomerization. However, it will typically have a different retention time.

  • Proton NMR (¹H NMR): If you isolate the byproduct, the characteristic signals of the isoxazole ring protons will be absent. You may observe new signals corresponding to the α-protons of the keto-nitrile system.

Q3: How can I modify my SuFEx protocol to accommodate a base-sensitive isoxazole?

A3: A Multi-faceted Approach to Optimization

Preventing ring cleavage requires a careful balancing act: the conditions must be basic enough to catalyze the SuFEx reaction but mild enough to preserve the isoxazole ring. Here is a systematic approach to optimization.

The choice and amount of base are critical. Strong bases like organosuperbases (e.g., BEMP) or high loadings of DBU can be particularly harsh on sensitive substrates.[9] Consider the alternatives in the table below.

BasepKa of Conjugate Acid (in MeCN)TypeKey Considerations
Triethylamine (TEA) ~18.8Tertiary AmineMild; may require higher temperatures or longer reaction times.[9]
DIPEA ~19.0Tertiary AmineSterically hindered, non-nucleophilic. A good starting point for optimization.
DBU ~24.3AmidineHighly effective catalyst, but often requires lower loading (e.g., 5-10 mol%) for sensitive substrates.[10]
BEMP ~27.6Phosphazene SuperbaseExtremely active catalyst, often used at very low loadings (1-5 mol%).[9] Use with extreme caution for isoxazoles.
Cesium Carbonate (Cs₂CO₃) N/A (Heterogeneous)Inorganic BaseA mild, heterogeneous base that has been shown to be effective in transformations of base-sensitive isoxazoles.[12]
Potassium Bifluoride (KHF₂) N/ABifluoride SaltAn alternative catalytic system that avoids strongly basic conditions and can be highly effective at low loadings.

Decomposition pathways often have a higher activation energy than the desired reaction.

  • Protocol: Start your reaction at 0 °C or even -20 °C. Add the base slowly at this reduced temperature, then allow the reaction to warm gradually to room temperature while monitoring by LC-MS. This can significantly suppress the rate of ring cleavage relative to the SuFEx coupling.

  • Solvent: Use a polar aprotic solvent like Acetonitrile (MeCN) or THF. These solvents are standard for SuFEx and generally do not accelerate isoxazole decomposition.

  • Stoichiometry: Use the minimum effective catalyst loading. For bases like DBU, start with 5 mol% and only increase if the SuFEx reaction is not proceeding.

This protocol provides a robust starting point for your experiments.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your isoxazole-containing nucleophile (1.0 eq) and the SuFEx electrophile (e.g., an aryl sulfonyl fluoride, 1.1 eq).

  • Dissolution: Dissolve the reagents in anhydrous acetonitrile (MeCN).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add your chosen base (e.g., DBU, 5 mol%) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by LC-MS. Look for the consumption of starting material, formation of product, and importantly, the absence of the ring-opened isomer.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench by adding a mild acid (e.g., saturated aq. NH₄Cl).

  • Workup & Purification: Proceed with standard aqueous workup and purification by column chromatography.

Troubleshooting_Workflow Start Start SuFEx Reaction (Initial Conditions) Monitor Monitor by LC-MS: - Starting Material - Product - Isomer Byproduct Start->Monitor Check Isoxazole Cleavage Observed? Monitor->Check Failure Low Conversion No Cleavage Monitor->Failure Success Reaction Successful Proceed to Workup Check->Success No Opt_Base 1. Lower Base Loading 2. Switch to Weaker Base (e.g., DBU -> Cs2CO3) Check->Opt_Base Yes Tweak Consider increasing temperature slightly or using a more active catalyst system (e.g., bifluoride salt) Failure->Tweak Opt_Temp Lower Reaction Temperature (e.g., 0°C) Opt_Base->Opt_Temp Re_Run Re-run Reaction with Optimized Conditions Opt_Temp->Re_Run Re_Run->Monitor

Caption: Troubleshooting workflow for isoxazole stability.

References

  • Sulfur fluoride exchange. PMC, NIH. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH. [Link]

  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Communications. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Synthetic reactions using isoxazole compounds. HETEROCYCLES. [Link]

  • Isoxazole to oxazole: a mild and unexpected transformation. RSC Publishing. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Chemistry. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins. The Royal Society of Chemistry. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]

  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. PubMed. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Isoxazole. Wikipedia. [Link]

  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. MedCrave online. [Link]

  • Chemical Properties of Isoxazole (CAS 288-14-2). Cheméo. [Link]

  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Publications. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. PMC. [Link]

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Troubleshooting

Technical Support Center: Minimizing Fluoride Ion Background in ¹⁸F-Radiolabeling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and minimize fluoride ion background signals in ¹⁸F-radiolabeling experiments. Unwanted fluor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and minimize fluoride ion background signals in ¹⁸F-radiolabeling experiments. Unwanted fluoride ions, both radioactive ([¹⁸F]F⁻) and stable ([¹⁹F]F⁻), can significantly impact the efficiency and reliability of radiopharmaceutical production. High background signals can lead to reduced radiochemical yields, lower molar activity, and complications in purification and quality control. This resource offers a structured approach to identifying sources of contamination and implementing effective mitigation strategies.

Frequently Asked Questions (FAQs)

Here we address common questions regarding fluoride ion background in ¹⁸F-radiolabeling.

Q1: What are the primary sources of fluoride ion contamination in ¹⁸F-radiolabeling?

A1: Fluoride ion contamination can originate from several sources throughout the radiosynthesis process. These include the [¹⁸O]water used for cyclotron production, the reagents and solvents used in the synthesis, the transfer lines, and even the radiolytic degradation of fluorinated materials like polytetrafluoroethylene (PTFE).[1] A significant contributor can be the solid-phase extraction (SPE) cartridge used for trapping and releasing the [¹⁸F]fluoride.[1]

Q2: How does excess fluoride, both [¹⁸F]F⁻ and [¹⁹F]F⁻, impact my radiolabeling reaction?

A2: Excess fluoride can have several detrimental effects. High levels of unreacted [¹⁸F]fluoride will appear as a radiochemical impurity in the final product, complicating purification and quality control analysis.[2][3] The presence of stable [¹⁹F]fluoride, often referred to as "carrier" fluoride, competes with the [¹⁸F]fluoride for reaction with the precursor, which lowers the molar activity (Am) of the final radiopharmaceutical.[1] This is particularly critical for receptor-binding PET tracers where high molar activity is essential to avoid receptor saturation.[4]

Q3: What is a typical acceptable level for fluoride ion background in a final radiopharmaceutical product?

A3: The acceptable level of [¹⁸F]fluoride as a radiochemical impurity is typically defined by pharmacopoeial monographs. For instance, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific limits for various radiopharmaceuticals. Generally, the radiochemical purity of the final product should be high, often ≥95%, meaning the contribution from [¹⁸F]fluoride and other impurities should be less than 5%.[3]

Q4: Can the choice of synthesis module and hot cell environment affect fluoride background?

A4: Absolutely. Automated synthesis modules, when properly maintained, can enhance reproducibility and minimize environmental contamination.[5] The hot cell environment is crucial; it should be maintained at a controlled negative pressure with filtered air to prevent the introduction of airborne contaminants.[6][7] For aseptic processing, activities should be carried out in a Grade A environment.[8]

Troubleshooting Guides

This section provides systematic approaches to pinpoint and resolve issues related to high fluoride ion background.

Guide 1: Investigating High [¹⁸F]Fluoride Background in the Final Product

Unusually high levels of unreacted [¹⁸F]fluoride in your final product after purification can indicate several problems. This guide will walk you through a logical troubleshooting process.

Logical Flow for Troubleshooting High [¹⁸F]Fluoride Background

G cluster_actions Corrective Actions start High [¹⁸F]Fluoride Background Detected check_reagents Verify Reagent Quality (Precursor, Solvents, Base) start->check_reagents check_drying Assess Azeotropic Drying Efficiency check_reagents->check_drying Reagents OK replace_reagents Replace with fresh, high-purity reagents check_reagents->replace_reagents Degraded/Contaminated check_cartridge Evaluate SPE Cartridge Performance (Trapping & Elution) check_drying->check_cartridge Drying Efficient improve_drying Ensure leak-free system, steady inert gas flow check_drying->improve_drying Residual Water check_conditions Review Reaction Conditions (Temperature, Time) check_cartridge->check_conditions Cartridge OK condition_cartridge Properly precondition or replace cartridge check_cartridge->condition_cartridge Inefficient Trapping/Elution check_purification Optimize Purification Method (HPLC, SPE) check_conditions->check_purification Conditions Optimal adjust_conditions Adjust temperature/time as per protocol check_conditions->adjust_conditions Suboptimal resolve Problem Resolved check_purification->resolve Purification Optimized validate_purification Validate HPLC/SPE method for fluoride separation check_purification->validate_purification Inefficient Separation

Caption: Troubleshooting workflow for high [¹⁸F]fluoride background.

Step-by-Step Troubleshooting Protocol
  • Verify Reagent Quality and Handling:

    • Precursor: Ensure your precursor (e.g., mannose triflate for [¹⁸F]FDG) is of high purity and has been stored correctly to prevent degradation.[3]

    • Solvents: Use anhydrous, high-purity solvents (e.g., acetonitrile, DMSO). The presence of water can significantly hinder the nucleophilicity of the [¹⁸F]fluoride ion.[4][9][10]

    • Base and Phase Transfer Catalyst: The quality of the base (e.g., K₂CO₃) and phase transfer catalyst (e.g., Kryptofix 2.2.2) is critical for activating the [¹⁸F]fluoride.[10]

  • Evaluate the Azeotropic Drying Process:

    • The complete removal of [¹⁸O]water is paramount for successful nucleophilic substitution.[5][10]

    • Procedure: Ensure a steady flow of an inert gas (e.g., nitrogen or argon) during the heating cycles. Check the synthesis module for any leaks that could introduce atmospheric moisture.

    • Verification: After the drying steps, the reaction vessel should be completely free of visible moisture.

  • Assess SPE Cartridge Performance:

    • Trapping Efficiency: Inefficient trapping of [¹⁸F]fluoride on the anion exchange cartridge (e.g., QMA) will lead to its loss in the recovered [¹⁸O]water.

    • Elution Efficiency: Incomplete elution will leave [¹⁸F]fluoride on the cartridge, reducing the amount available for the reaction.[3]

    • Protocol: Cartridge Conditioning and Elution Check:

      • Conditioning: Always precondition the SPE cartridge according to the manufacturer's instructions to ensure optimal performance.[11]

      • Elution Test: After a synthesis, measure the residual activity on the QMA cartridge to determine if the elution was complete.

      • Eluent: Verify the correct composition and volume of your eluent solution (e.g., K₂CO₃/Kryptofix 2.2.2 in acetonitrile/water).[5]

  • Review and Optimize Reaction Conditions:

    • Temperature: Ensure the reaction vessel reaches and maintains the optimal temperature for the specific nucleophilic substitution reaction.[3] Temperatures are often in the range of 80-120°C.[3]

    • Time: The reaction time must be sufficient for the labeling to reach completion.

  • Optimize the Purification Method:

    • HPLC: If using HPLC for purification, ensure the method provides adequate separation between the desired product and free [¹⁸F]fluoride. The chromatographic behavior of [¹⁸F]fluoride can be influenced by the column type, mobile phase pH, and composition.[12][13]

    • SPE: For SPE purification, verify that the cartridge and solvent system effectively retain the product while allowing unreacted [¹⁸F]fluoride to be washed away, or vice versa.

Guide 2: Addressing Low Molar Activity (High [¹⁹F]Fluoride Background)

Low molar activity indicates the presence of a significant amount of stable [¹⁹F]fluoride, which competes with [¹⁸F]fluoride in the labeling reaction.

Sources of Stable Fluoride ([¹⁹F]F⁻) Contamination
SourceCommon Causes and ContaminantsMitigation Strategies
Cyclotron Target & Water Contamination in the [¹⁸O]water; dissolved nitrogen gas leading to nitrate formation.[1]Use high-purity [¹⁸O]water; degas the water before irradiation.
Reagents and Solvents Impurities in K₂CO₃, phase transfer catalysts, and solvents.[1]Use reagents and solvents of the highest possible purity; consider dedicated "low fluoride" grade reagents if available.
Synthesis Hardware Leaching from fluorinated polymers (PTFE, FEP) in tubing, valves, and reactor components.[1]Minimize the use of fluorinated polymers where possible; pre-rinse the system thoroughly.
SPE Cartridges Contamination from the cartridge material itself.[1]Test different brands of cartridges; perform rigorous pre-conditioning.
Experimental Protocol: Quantifying [¹⁹F]Fluoride in Reagents

This protocol outlines a method to screen reagents for [¹⁹F]fluoride contamination using an ion-selective electrode (ISE) or ion chromatography (IC).

  • Prepare Standards: Create a series of sodium fluoride (NaF) standards in ultrapure water with concentrations spanning the expected range of contamination.

  • Sample Preparation:

    • Solids (e.g., K₂CO₃, Kryptofix): Dissolve a precisely weighed amount in a known volume of ultrapure water.

    • Liquids (e.g., Solvents): Use the solvent directly if compatible with the analytical method, or perform a suitable extraction if necessary.

  • Analysis:

    • Ion Chromatography (IC): This is a highly sensitive and specific method for fluoride quantification.

    • Ion-Selective Electrode (ISE): A more accessible method. Ensure the use of a Total Ionic Strength Adjustment Buffer (TISAB) to decomplex any fluoride ions and provide a constant ionic strength.

  • Data Interpretation: Compare the fluoride content of your reagents to that of high-purity standards. Replace any reagent batches that show significant contamination.

Workflow for Improving Molar Activity

Caption: Decision tree for improving molar activity by reducing [¹⁹F] contamination.

References

  • Sources of Carrier F-19 in F-18 Fluoride. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Orlovska, M., et al. (2022). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‐Performance Liquid Chromatography Avoiding of [18F]Fluoride Ions. DEA. Retrieved February 19, 2026, from [Link]

  • Scroggie, K. R., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. (2018). Therapeutic Goods Administration (TGA). Retrieved February 19, 2026, from [Link]

  • How to Operate SPE Cartridge Activates the Adsorbent. (2023). Hawach. Retrieved February 19, 2026, from [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). SNMMI. Retrieved February 19, 2026, from [Link]

  • Peko, B., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering. Retrieved February 19, 2026, from [Link]

  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Nuclear Medicine and Molecular Imaging. Retrieved February 19, 2026, from [Link]

  • Scroggie, K. R., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital. (2022). Vietnamese Journal of Radiology and Nuclear Medicine. Retrieved February 19, 2026, from [Link]

  • Cyclotron Produced Radionuclides: Guidelines for Setting Up a Facility. (n.d.). International Atomic Energy Agency. Retrieved February 19, 2026, from [Link]

  • Dolle, F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Retrieved February 19, 2026, from [Link]

  • Mossine, A. V., et al. (2024). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Omega. Retrieved February 19, 2026, from [Link]

  • Dolle, F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Basuli, F., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. Retrieved February 19, 2026, from [Link]

  • Verhoog, S., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Central Science. Retrieved February 19, 2026, from [Link]

  • Atanasova Lazareva, M., et al. (2025). QUALITY-BASED DESIGN AND STABILITY ASSESSMENT OF SODIUM [18F]FLUORIDE RADIOPHARMACEUTICAL FOR PET IMAGING. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved February 19, 2026, from [Link]

  • Cleeren, F., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry. Retrieved February 19, 2026, from [Link]

  • Kim, J. H., et al. (2019). Radiation dose assessment for radiation workers during 18F-FDG synthesis and dispensing activities in hot cells. International Journal of Radiation Research. Retrieved February 19, 2026, from [Link]

  • Scroggie, K. R., et al. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Research @ Flinders. Retrieved February 19, 2026, from [Link]

  • Pretze, M., & Mamat, C. (2021). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. PET-Radiopharmazeutika. Retrieved February 19, 2026, from [Link]

  • Zeglis, B. M., et al. (2015). Rapid 18F-radiolabeling of peptides from [18F]fluoride using a single microfluidics device. RSC Advances. Retrieved February 19, 2026, from [Link]

  • Dolle, F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Retrieved February 19, 2026, from [Link]

  • Lee, S. J., et al. (2012). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [¹⁸F] Fluoride. DASH - Harvard University. Retrieved February 19, 2026, from [Link]

  • Imaging of Accidental Contamination by Fluorine-18 Solution: A Quick Troubleshooting Procedure. (2018). Molecular Imaging and Radionuclide Therapy. Retrieved February 19, 2026, from [Link]

  • Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. (2023). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • 18F Aromatic Nucleophilic Substitution. (n.d.). Affinisep. Retrieved February 19, 2026, from [Link]

  • Jones, J. R., et al. (2019). Fully automated peptide radiolabeling from [18F]fluoride. eScholarship.org. Retrieved February 19, 2026, from [Link]

  • Peko, B., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Controlling Off-Target Reactivity of Aliphatic Sulfonyl Fluorides in Cell Lysates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic sulfonyl fluoride probes. This guide is designed to provide you with in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic sulfonyl fluoride probes. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using these powerful chemical biology tools. We will delve into the "why" behind experimental choices, ensuring you have the foundational knowledge to control off-target reactivity and generate reliable, high-quality data.

Section 1: Understanding the Chemistry of Aliphatic Sulfonyl Fluorides

FAQ 1: What makes aliphatic sulfonyl fluorides reactive, and which amino acid residues do they primarily target?

Aliphatic sulfonyl fluorides are electrophilic "warheads" that can form covalent bonds with nucleophilic amino acid residues on proteins. Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack. While they are known to react with several nucleophilic residues, their reactivity profile is distinct from more common cysteine-targeting electrophiles like acrylamides.[1][2]

Sulfonyl fluorides can react with a range of amino acid side chains, including:

  • Tyrosine: The hydroxyl group of tyrosine is a primary target.[1][3]

  • Lysine: The amine group of lysine is also readily modified.[1][3]

  • Serine and Threonine: The hydroxyl groups of these residues can be targeted, particularly within enzyme active sites.[2][4]

  • Histidine: The imidazole ring of histidine can also be a site of covalent modification.[3][4]

  • Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable labeling of this residue.[1]

The specific residue targeted is highly dependent on the protein's local microenvironment, which can enhance the nucleophilicity of a particular side chain.[5][6]

FAQ 2: What are the primary drivers of off-target reactivity with aliphatic sulfonyl fluoride probes in a complex cell lysate?

Off-target reactivity in a complex proteome is a significant challenge and can be attributed to several factors:

  • Inherent Reactivity of the Probe: The intrinsic electrophilicity of the sulfonyl fluoride warhead plays a crucial role. Highly reactive probes are more likely to label abundant, accessible nucleophilic residues non-selectively. The chemical structure of the entire probe, not just the warhead, influences its overall reactivity.[7][8]

  • Probe Concentration: Using a probe concentration that is too high is a common cause of increased off-target labeling.[9][10]

  • Incubation Time: Longer incubation times can lead to the accumulation of off-target adducts.[11]

  • Proteome Complexity: Cell lysates contain a vast number of proteins with varying abundances and accessible nucleophilic residues, creating a competitive environment for probe binding.

  • Hydrolytic Instability: Some sulfonyl fluorides can be unstable in aqueous buffers at physiological pH, leading to hydrolysis and potentially reactive byproducts.[8]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered when using aliphatic sulfonyl fluoride probes.

Issue 1: High Background Signal in Gels or Blots

High background fluorescence or signal can obscure the specific labeling of your target protein.[9][12]

Systematic Troubleshooting Steps:

  • Run an Unstained Control: Prepare a sample that goes through all experimental steps but without the probe. High signal in this control points to cellular autofluorescence or issues with your imaging setup.[11][13]

  • Titrate Probe Concentration: The optimal concentration will provide a strong specific signal with minimal background.[11] Start with a concentration range and identify the lowest concentration that gives a detectable on-target signal.

  • Optimize Incubation Time: Test a range of incubation times (e.g., 15, 30, 60 minutes) to find the shortest time that allows for sufficient on-target labeling.[11]

  • Improve Washing Steps: Incomplete removal of unbound probe is a frequent cause of high background. Increase the number and duration of wash steps after probe incubation.[11]

  • Check for Probe Precipitation: Ensure your probe is fully solubilized in the working buffer before adding it to the lysate to avoid fluorescent artifacts.[11]

Parameter Recommendation for High Background Rationale
Probe Concentration Decrease concentration in a stepwise manner (e.g., 2-fold dilutions).Reduces non-specific binding to abundant proteins.
Incubation Time Shorten the incubation period.Minimizes the time for off-target reactions to occur.
Washing Increase the number and/or duration of wash steps.Ensures complete removal of unbound, fluorescent probe.
Blocking Consider adding a blocking agent like BSA to your lysate before probe addition.Can help to saturate non-specific binding sites.
Issue 2: Poor or No On-Target Labeling

The absence of a signal for your protein of interest can be equally frustrating.

Systematic Troubleshooting Steps:

  • Confirm Protein Expression: Use a validated antibody and western blot to confirm that your target protein is expressed in the cell lysate at a detectable level.

  • Assess Probe Reactivity: The sulfonyl fluoride warhead may not be sufficiently reactive to label your target under the experimental conditions. Consider a more reactive probe derivative if available.

  • Check for Probe Degradation: Ensure that your probe has been stored correctly and has not degraded.

  • Optimize Lysis Conditions: The buffer composition can affect protein conformation and the accessibility of the target residue. Ensure your lysis buffer is compatible with your probe and does not contain components that could quench its reactivity.

Issue 3: Non-Specific Protein Labeling Obscuring Target Identification

When using techniques like mass spectrometry for target identification, distinguishing your specific target from a sea of non-specifically labeled proteins is critical.[14][15]

Workflow for Enhancing Specificity:

G cluster_0 Experimental Design cluster_1 Data Analysis A Start with Optimal Probe Concentration & Incubation Time B Include Negative Control Probe A->B Key for specificity C Perform Competition Experiment A->C Confirms target engagement D Quantitative Mass Spectrometry (e.g., SILAC, TMT) B->D Provides baseline C->D Shows displacement E Identify Proteins Enriched in Probe-Treated vs. Control D->E Statistical analysis F Validate Hits with Orthogonal Methods E->F Confirmation of hits

Caption: Workflow for specific target identification.

Detailed Protocols:

  • Negative Control Probe: Synthesize or obtain a structurally similar analog of your probe where the sulfonyl fluoride warhead is replaced with a non-reactive group (e.g., a sulfonate).[4] This control helps to identify proteins that bind to the probe scaffold non-covalently.

  • Competition Experiment: Pre-incubate the cell lysate with a known, non-covalent inhibitor of your target protein before adding the sulfonyl fluoride probe. A significant reduction in probe labeling of your target protein in the presence of the competitor provides strong evidence for on-target engagement.[16]

Section 3: Advanced Strategies and Methodologies

For more complex experimental systems, advanced techniques can provide greater control over off-target reactivity.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy that utilizes reactive probes to profile the activity of entire enzyme families within a complex proteome.[17][18] This approach can be adapted to assess the selectivity of your sulfonyl fluoride probe across a specific enzyme class.

Quantitative Chemical Proteomics

Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling can be integrated with your probe experiments to quantitatively compare protein labeling between different conditions (e.g., probe-treated vs. control).[14][16] This allows for the statistical identification of true targets that are significantly enriched upon probe treatment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to assess target engagement in a cellular context without the need for a modified probe.[19] It measures changes in the thermal stability of a protein upon ligand binding. This can be a valuable orthogonal method to validate hits identified from your sulfonyl fluoride probe experiments.

Section 4: Final Recommendations and Best Practices

  • Always start with optimization: Before embarking on large-scale experiments, dedicate time to optimizing probe concentration and incubation time.

  • Incorporate rigorous controls: Negative and competition controls are essential for validating your results and distinguishing on-target from off-target effects.

  • Thoroughly characterize your probe: Understand the inherent reactivity and stability of your specific sulfonyl fluoride probe to make informed decisions about its use.

By following the guidance in this technical support center, you will be better equipped to control the off-target reactivity of your aliphatic sulfonyl fluoride probes and generate high-quality, reproducible data in your research.

References
  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. BENTHAM SCIENCE PUBLISHERS.
  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • American Chemical Society. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Royal Society of Chemistry. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • National Center for Biotechnology Information. (2020). Structure-based design and analysis of SuFEx chemical probes.
  • Enamine. (2025). Sulfonyl Fluorides.
  • National Center for Biotechnology Information. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
  • StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
  • Springer N
  • National Center for Biotechnology Inform
  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?.
  • National Center for Biotechnology Information. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • Imperial College London. (2024). Unconventional reactivity of sulfonyl fluorides.
  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • ResearchGate. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?.
  • MilliporeSigma. (n.d.).
  • Merck Millipore. (n.d.).
  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • ResearchGate. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • ResearchGate. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • BenchChem. (2025). Technical Support Center: Troubleshooting High Background Fluorescence with Methoxynaphthalene Probes.
  • National Center for Biotechnology Information. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • ResearchGate. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.
  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • National Center for Biotechnology Information. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • National Center for Biotechnology Information. (2013).

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Troubleshooting

Stabilization of (1,2-Oxazol-3-yl)methanesulfonyl fluoride during storage

Technical Support Center: Stabilization & Storage of (1,2-Oxazol-3-yl)methanesulfonyl fluoride Introduction: The "Sleeping Beauty" Warhead (1,2-Oxazol-3-yl)methanesulfonyl fluoride is a specialized electrophile belonging...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Storage of (1,2-Oxazol-3-yl)methanesulfonyl fluoride

Introduction: The "Sleeping Beauty" Warhead

(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a specialized electrophile belonging to the SuFEx (Sulfur(VI) Fluoride Exchange) class of click chemistry reagents.[1] Structurally, it consists of an isoxazole heterocycle attached via a methylene spacer to a sulfonyl fluoride warhead.

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess a unique "latent" reactivity. They are thermodynamically stable and resistant to reduction but become hyper-reactive toward specific nucleophiles (like tyrosine or serine residues) within protein pockets or under specific catalytic conditions.

However, this stability is kinetic, not absolute. The specific presence of the isoxazole ring (electron-withdrawing) and the methylene bridge renders this molecule sensitive to base-catalyzed degradation and moisture-induced hydrolysis.

Part 1: Critical Storage Parameters

To maintain the integrity of the S(VI)-F bond, you must control three variables: Moisture, pH, and Container Material.

Environmental Control
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature inhibits the kinetic rate of hydrolysis and suppresses thermal elimination of

.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is not the primary threat; moisture is. Argon is heavier than air and provides a better blanket against humidity ingress than Nitrogen.
Physical State Solid / Crystalline Store as a solid whenever possible. Solutions in DMSO or MeCN degrade significantly faster due to increased molecular mobility and trace water in solvents.
Container Compatibility (The HF Factor)
  • Primary Recommendation: Polypropylene (PP) or HDPE vials.

  • The "Glass Trap": While sulfonyl fluorides are often stored in glass, this creates a risk loop. If trace hydrolysis occurs, Hydrogen Fluoride (HF) is generated. HF etches the silica in glass (

    
    ), generating water as a byproduct (
    
    
    
    ). This newly formed water triggers more hydrolysis, creating an autocatalytic degradation cycle.
  • Sealing: Parafilm is insufficient. Use caps with PTFE (Teflon) liners to prevent plasticizer leaching and ensure an airtight seal.

Solvent Constraints

If you must store it as a stock solution:

  • Preferred: Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO.

  • Forbidden: Alcohols (Methanol/Ethanol). The S-F bond will slowly exchange with the alcohol (alcoholysis) to form sulfonate esters, especially if any base is present.

  • Avoid: Amine-based buffers (Tris, Glycine). Amines can act as nucleophiles or bases, triggering degradation.

Part 2: Troubleshooting Guide

Use this matrix to diagnose sample issues.

Symptom 1: The solid has turned from white/off-white to yellow or sticky.
  • Diagnosis: Base-Catalyzed Elimination or Ring Decomposition.

  • Mechanism: The methylene protons (

    
    ) between the isoxazole and the sulfonyl group are acidic due to the electron-withdrawing nature of both flanking groups. Trace base (or even slightly basic glass surfaces) can deprotonate this position, leading to polymerization or ring opening.
    
  • Solution: Re-purify via rapid silica filtration (acid-washed silica preferred) or recrystallization. Ensure future storage is strictly neutral/acidic.

Symptom 2: The glass vial appears "frosted" or etched.
  • Diagnosis: Advanced Hydrolysis & HF Generation.

  • Mechanism: Moisture entered the vial, hydrolyzing the S-F bond to sulfonic acid and HF. The HF is now eating the glass.

  • Immediate Action:

    • Do not touch the vial with bare hands (HF burn risk).

    • Transfer contents to a plastic container immediately.

    • Neutralize the old vial with Calcium Gluconate or saturated Sodium Bicarbonate before disposal.

Symptom 3: Loss of activity in biological assays (e.g., Protease Inhibition).
  • Diagnosis: Conversion to Sulfonic Acid.

  • Mechanism: The S-F warhead has hydrolyzed to

    
    . The sulfonic acid is a "dead" warhead—it cannot form covalent bonds with serine/tyrosine residues.
    
  • Verification: Check pH of the stock solution. A significant drop in pH (acidification) confirms hydrolysis.

Part 3: Visualization of Stability Logic

The following diagram illustrates the degradation pathways and the "Glass Trap" phenomenon.

G Compound (1,2-Oxazol-3-yl)methanesulfonyl fluoride Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Exposed to Plastic Plastic/HDPE Storage Compound->Plastic Recommended Dry Desiccator/Argon Compound->Dry Recommended Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Products Sulfonic Acid + HF Hydrolysis->Products Glass Glass Container (SiO2) Products->Glass HF attacks Etching Etching: SiO2 + 4HF -> SiF4 + 2H2O Glass->Etching Cycle Autocatalytic Cycle (More Water Generated) Etching->Cycle Cycle->Hydrolysis Feeds back

Caption: The "Glass Trap" Mechanism. Hydrolysis generates HF, which dissolves glass to produce MORE water, accelerating degradation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw my stock solution? A: Avoid it. Repeated freeze-thaw cycles introduce condensation moisture into the vial. Aliquot your stock solution into single-use HDPE vials (e.g., 50 µL aliquots) and store them at -20°C. Use one aliquot per experiment and discard the remainder.

Q2: Is this compound stable in aqueous buffers for biological assays? A: It has Kinetic Stability but thermodynamic instability.

  • In Buffer: It is stable for hours (sufficient for acute assays) at pH 6–7.5.

  • In Base: At pH > 8.0, hydrolysis accelerates rapidly.

  • Protocol: Prepare the stock in anhydrous DMSO. Add to the aqueous buffer immediately before the experiment starts. Do not incubate the inhibitor in buffer alone for long periods.

Q3: How do I safely dispose of old/degraded material? A: Treat it as a potential HF generator. Do not simply pour it into organic waste if it's in a glass bottle. Quench with a slight excess of Sodium Bicarbonate or Calcium Carbonate (to precipitate Fluoride as


) before disposal into the appropriate hazardous waste stream.

Part 5: Experimental Protocols (Quality Control)

Protocol A: 19F NMR Purity Check (The Gold Standard)

Rationale: Proton NMR is often cluttered. Fluorine NMR immediately reveals the ratio of active warhead to hydrolyzed waste.

  • Sample Prep: Dissolve ~5 mg of compound in 0.6 mL of Anhydrous

    
      (Acetonitrile-d3) or 
    
    
    
    . Avoid
    
    
    if it has not been neutralized, as its acidity can degrade the sample.
  • Acquisition: Run a standard non-decoupled

    
     NMR sequence.
    
  • Analysis:

    • Target Peak (-SO2F): Look for a singlet in the range of +30 to +65 ppm (relative to

      
      ). Note: Sulfonyl fluorides are unique in appearing downfield in the positive range.
      
    • Contaminant (HF/F-): Look for broad peaks upfield, typically -120 to -160 ppm .

    • Interpretation: If the +50 ppm peak is dominant (>95% integration), the sample is good. If the negative range peaks are significant, hydrolysis has occurred.

Protocol B: Functional Titration (Activity Assay)

Rationale: If NMR is unavailable, test if the molecule can still kill an enzyme.

  • Enzyme: Use a cheap serine protease like Trypsin or Chymotrypsin .

  • Substrate: Use a colorimetric substrate (e.g., BAPNA).

  • Method:

    • Incubate Enzyme + Inhibitor (Your Compound) for 30 mins at pH 7.4.

    • Add Substrate.

    • Measure Absorbance at 405 nm.

  • Result: If Absorbance increases (yellow color forms), the enzyme is active, meaning your inhibitor has hydrolyzed (failed). If the solution remains clear, the inhibitor is active.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

  • Jones, L. H. (2019). "Mechanism and Stability of Sulfonyl Fluoride Probes." ACS Medicinal Chemistry Letters.

  • Safety Data Sheet (SDS): "Handling of Fluorides and HF Generation." University of Rochester Environmental Health & Safety.

Sources

Optimization

Technical Support Center: Purification of Isoxazole Sulfonyl Fluoride Intermediates

Welcome to the technical support center for the purification of isoxazole sulfonyl fluoride intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with thes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isoxazole sulfonyl fluoride intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile, yet challenging, chemical entities. Isoxazole sulfonyl fluorides are of increasing interest in drug discovery and chemical biology, particularly as covalent probes and inhibitors, due to the unique reactivity of the sulfonyl fluoride moiety.[1][2] However, their purification is often non-trivial, complicated by issues of stability, reactivity, and the presence of closely-related impurities.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose and solve common purification challenges, leading to higher purity materials and more reliable experimental outcomes.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of isoxazole sulfonyl fluoride intermediates. Each entry details the problem, identifies probable causes, and provides actionable solutions with scientific explanations.

Problem 1: Significant Product Decomposition During Silica Gel Column Chromatography

You observe streaking on the TLC plate, the appearance of new, more polar baseline spots after chromatography, and low recovery of the desired product.

  • Probable Cause 1: Hydrolysis on Silica Gel. The sulfonyl fluoride group (-SO₂F) is an electrophilic moiety susceptible to nucleophilic attack.[3] While more stable to hydrolysis than the corresponding sulfonyl chlorides, they can still degrade on the acidic surface of standard silica gel, especially in the presence of protic solvents (like methanol or wet ethyl acetate) or residual water.[2][4] The isoxazole ring itself can also exhibit limited stability under certain conditions.[5][6]

  • Solution:

    • Use Deactivated Silica: Before preparing your column, co-evaporate the silica gel with a 1-2% solution of triethylamine (Et₃N) in your non-polar eluent (e.g., hexane) and dry it thoroughly under vacuum. This neutralizes the acidic silanol groups on the silica surface, minimizing acid-catalyzed hydrolysis.

    • Employ Anhydrous Solvents: Ensure all your chromatography solvents are anhydrous. Using freshly opened bottles or solvents dried over molecular sieves is highly recommended.

    • Expedite the Purification: Do not let the compound sit on the column for an extended period. Run the chromatography as quickly as is reasonably possible to minimize contact time with the stationary phase.

    • Consider Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like Florisil® or alumina (neutral or basic). Perform a preliminary TLC analysis on these materials to check for compatibility and separation.

  • Probable Cause 2: Reaction with Protic Solvents. Using alcohols (e.g., methanol) as part of the mobile phase can lead to the formation of sulfonate esters, a common side reaction.

  • Solution:

    • Avoid Alcoholic Co-solvents: Whenever possible, avoid using methanol or ethanol in your eluent. If high polarity is required, consider using solvents like ethyl acetate, acetone, or acetonitrile.

    • Limit Concentration: If an alcohol is absolutely necessary, use the smallest percentage possible (e.g., <2%) and ensure the fractions are collected and evaporated promptly.

Problem 2: Poor Separation from Starting Materials or Non-polar Impurities

Your product co-elutes with unreacted starting materials or byproducts of similar polarity, resulting in impure fractions.

  • Probable Cause: In-optimal Mobile Phase. The solvent system does not provide sufficient differential partitioning for the components of your mixture on the stationary phase.

  • Solution:

    • Systematic TLC Screening: Conduct a thorough screen of solvent systems. Test various combinations of non-polar (hexane, cyclohexane) and polar (ethyl acetate, dichloromethane, acetone, diethyl ether) solvents. A good solvent system will give your product an Rf value between 0.2 and 0.4 and show clear separation from impurities.

    • Employ a Gradient Elution: Start with a low-polarity mobile phase to elute highly non-polar impurities first. Gradually increase the polarity of the eluent to release your product, leaving more polar impurities on the column. Automated flash chromatography systems are excellent for creating precise and reproducible gradients.[7]

    • Change the Stationary Phase: Sometimes, changing from normal-phase (silica) to reverse-phase (C18) chromatography can provide the selectivity needed for difficult separations. In reverse-phase, elution order is inverted, with polar compounds eluting first.

Problem 3: Product "Oils Out" During Recrystallization

Upon cooling the recrystallization solution, the product separates as an insoluble liquid or oil instead of forming crystals.

  • Probable Cause 1: High Impurity Load. The presence of significant impurities can disrupt the crystal lattice formation, leading to oiling out.[8]

  • Solution:

    • Pre-purification: The crude material may be too impure for direct recrystallization. Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove the bulk of the impurities before attempting recrystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Do not immediately place it in an ice bath. Slow cooling provides more time for proper crystal nucleation and growth.[8]

  • Probable Cause 2: Inappropriate Solvent System. The chosen solvent may be too good a solvent (product remains soluble even when cold) or too poor a solvent, or the compound's melting point may be lower than the boiling point of the solvent.

  • Solution:

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly. Common systems include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.[9][10][11]

    • Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod just below the liquid surface or adding a single seed crystal of the pure product to initiate crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized isoxazole sulfonyl fluoride?

The optimal strategy depends on the physical state and stability of your compound. A general workflow is recommended:

G cluster_start cluster_workup cluster_analysis cluster_decision1 cluster_solid_path cluster_oil_path cluster_end start Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Dry) start->workup analysis Analyze Crude Material (TLC, NMR, LC-MS) workup->analysis decision1 Is the product a solid or an oil? analysis->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Solid chromatography Column Chromatography decision1->chromatography Oil / Amorphous Solid decision2 Is it pure? recrystallize->decision2 decision2->chromatography No end_node Pure Product decision2->end_node Yes chromatography->end_node

First, perform a standard aqueous workup, then analyze the crude material by TLC and ¹H/¹⁹F NMR to assess the impurity profile. If the product is a crystalline solid and the impurities have significantly different polarities, recrystallization is often the most efficient method.[9] If the product is an oil or an amorphous solid, or if impurities are of similar polarity, column chromatography is the preferred method.[12][13]

Q2: How can I assess the purity of my final isoxazole sulfonyl fluoride product?

A combination of analytical techniques is essential for confirming purity and structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the core structure. Crucially, ¹⁹F NMR is highly sensitive for detecting fluorine-containing impurities. The sulfonyl fluoride (-SO₂F) peak typically appears as a sharp singlet in a characteristic region of the spectrum.[7]

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the molecular weight of the product and help identify any remaining impurities.[7][14] High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Elemental Analysis (CHN/S): For a final, definitive confirmation of purity for a novel compound, elemental analysis should provide values within ±0.4% of the calculated composition.

Q3: My isoxazole sulfonyl fluoride is volatile. How should I purify it?

For low-boiling point or volatile compounds, purification can be challenging due to product loss during solvent evaporation.

  • Distillation: If the compound is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) can be an excellent method for large-scale purification.[12]

  • Careful Chromatography: When using chromatography, use a lower-boiling point eluent system (e.g., Hexane/Diethyl Ether instead of Hexane/Ethyl Acetate). When removing the solvent with a rotary evaporator, use a lower bath temperature and carefully control the vacuum to avoid co-evaporation of your product.

  • Solvent Impurities: For highly volatile products, residual solvent impurities can be difficult to remove.[15] In these cases, extensive drying under high vacuum may be required.

Q4: Are there any specific safety precautions for handling isoxazole sulfonyl fluorides?

Yes. While generally more stable than sulfonyl chlorides, they are still reactive electrophiles.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood.

  • Quenching: Be aware that reactions involving sulfonyl fluorides can sometimes generate hydrogen fluoride (HF) as a byproduct, particularly during fluorination steps or decomposition.[15] Ensure any quenching procedures are performed carefully, and consider the appropriate measures for neutralizing acidic byproducts.

Standardized Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a general procedure for purifying an isoxazole sulfonyl fluoride intermediate using flash chromatography.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most small organic molecules.[16]
Mobile Phase Hexane/Ethyl Acetate or DCM/HexaneOffers a good polarity range for many isoxazole derivatives.[13][16]
Column Loading Dry loading recommendedMinimizes band broadening and prevents potential decomposition in the loading solvent.
Elution Isocratic or GradientGradient elution is preferred for complex mixtures to improve separation and speed.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system by TLC. Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar solvent mixture.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and then evaporating the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, slowly increase the proportion of the polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature (typically ≤ 40°C) to yield the purified product.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This protocol is suitable for solid, crystalline isoxazole sulfonyl fluoride intermediates that are difficult to crystallize from a single solvent.

Solvent CombinationCompound PolarityReference
Dichloromethane / HexaneNon-polar to moderately polarGeneral Practice
Ethyl Acetate / HexaneModerately polarGeneral Practice
Ethanol / WaterPolar, H-bond acceptors/donors[9][11]
Acetone / WaterPolar, H-bond acceptorsGeneral Practice

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[8]

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

References

  • Zheng, J., Wang, L., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 82, 153331. [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2] cycloaddition from DESF. Retrieved from a diagram within a publication on ResearchGate. [Link]

  • Ball, N. D., et al. (2016). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Organic & Biomolecular Chemistry, 14(3), 879-882. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. Centers for Disease Control and Prevention. [Link]

  • Wang, F., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3730. [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • USDA ARS. (2023). Commodity Protection and Quality Research: Parlier, CA. [Link]

  • Supporting Information for Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. (n.d.). Angewandte Chemie. [Link]

  • Zhang, T., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. [Link]

  • ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • ResearchGate. (2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. [Link]

  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic Chemistry Frontiers, 6(12), 1936-1940. [Link]

  • Cornella, J., et al. (2018). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 57(31), 9798-9802. [Link]

  • EURL-SRM. (2018). Analytical Observations Report concerning Sulfuryl fluoride. [Link]

  • de Oliveira, G. M., et al. (2015). Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Molecular Crystals and Liquid Crystals, 614(1), 128-141. [Link]

  • Bolm, C., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 86(22), 16089–16097. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • El-Fakih, H., & Laconde, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • ResearchGate. (n.d.). Overview of the synthetic methods to obtain sulfonyl fluorides. Retrieved from a diagram within a publication on ResearchGate. [Link]

  • Grimster, N. P., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 197-213. [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4719. [Link]

  • ResearchGate. (2017). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. [Link]

  • Spiral, Orbi, & Lirias. (2024). Unconventional reactivity of sulfonyl fluorides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: (1,2-Oxazol-3-yl)methanesulfonyl Fluoride vs. Sulfonyl Chlorides

[1] Executive Summary: The SuFEx Advantage in Heterocyclic Chemistry In the landscape of covalent drug discovery and bioconjugation, the choice of electrophile is the primary determinant of success. This guide compares (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The SuFEx Advantage in Heterocyclic Chemistry

In the landscape of covalent drug discovery and bioconjugation, the choice of electrophile is the primary determinant of success. This guide compares (1,2-Oxazol-3-yl)methanesulfonyl fluoride —a representative Sulfur(VI) Fluoride Exchange (SuFEx) reagent—against its traditional counterpart, the sulfonyl chloride.[1]

While sulfonyl chlorides have historically been the workhorses for sulfonamide synthesis, they suffer from inherent hydrolytic instability, poor chemoselectivity, and incompatibility with sensitive heterocyclic motifs. The (1,2-Oxazol-3-yl)methanesulfonyl fluoride represents a paradigm shift: it acts as a "sleeping giant," possessing high thermodynamic stability that is unlocked only under specific activation conditions.[1] This guide provides the mechanistic grounding and experimental protocols to validate the superiority of the fluoride derivative in precision chemistry.

Mechanistic Foundation: Stability & Reactivity Profile

The fundamental difference between the fluoride and chloride derivatives lies in the nature of the sulfur-halogen bond.[1][2] The S(VI)–F bond is significantly stronger and more polarized than the S(VI)–Cl bond, creating a unique stability-reactivity window.

Bond Energy and Hydrolytic Stability[3]
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Impact on Application
Bond Dissociation Energy ~46 kcal/mol~90 kcal/molFluorides resist thermal decomposition.[1]
Hydrolysis (

in water)
Minutes to HoursHours to WeeksFluorides are water-compatible (bioconjugation friendly).[1]
Redox Stability Susceptible to reductionHighly resistantFluorides survive biological reducing environments (e.g., cellular glutathione).[3]
Reaction Mechanism Associative/Dissociative (

-like)
SuFEx (Assisted Displacement)Fluorides require activation (e.g., Si, Ca, or protein microenvironment).
The Heterocycle Factor: Isoxazole Influence

In the specific case of (1,2-Oxazol-3-yl)methanesulfonyl derivatives, the isoxazole ring contains basic nitrogen atoms.[1]

  • Chloride Risk: The basic nitrogen can act as an intramolecular catalyst or nucleophile, leading to self-decomposition or polymerization of the sulfonyl chloride, especially during concentration or storage.

  • Fluoride Advantage: The S–F bond is "harder" and less electrophilic toward the "hard" nitrogen of the isoxazole ring without activation, preventing self-immolation and ensuring shelf-stability.[1]

Visualization: Stability and Activation Pathways[2]

The following diagram illustrates the divergent fates of the sulfonyl chloride (degradation) versus the sulfonyl fluoride (controlled activation).

G Start_Cl (1,2-Oxazol-3-yl) methanesulfonyl Chloride Hydrolysis Hydrolysis (Sulfonic Acid) Start_Cl->Hydrolysis H2O (Rapid) Self_Decomp Self-Decomposition (via Isoxazole N) Start_Cl->Self_Decomp Intramolecular Start_F (1,2-Oxazol-3-yl) methanesulfonyl Fluoride Start_F->Hydrolysis H2O (Very Slow) Activation SuFEx Activation (Si-R / Ca++ / Protein) Start_F->Activation Catalyst Required Product Stable Sulfonamide / Bioconjugate Activation->Product Nucleophile (H-Nu)

Figure 1: Comparative stability and reaction pathways. The chloride (Red) is prone to rapid hydrolysis and self-decomposition, while the fluoride (Green) remains inert until specifically activated.

Experimental Protocols

To validate the performance difference, we propose two workflows. The first demonstrates the synthesis of a sulfonamide (medicinal chemistry context), and the second demonstrates covalent protein labeling (chemical biology context).

Protocol A: Synthesis of Sulfonamides (SuFEx vs. Traditional)

Objective: Coupling (1,2-Oxazol-3-yl)methanesulfonyl electrophiles with a secondary amine (e.g., morpholine).

Option 1: Using Sulfonyl Chloride (Traditional)
  • Reagents: Sulfonyl chloride (1.0 equiv), Amine (1.2 equiv), TEA (2.0 equiv), DCM.

  • Procedure:

    • Dissolve amine and TEA in dry DCM at 0°C.

    • Add sulfonyl chloride dropwise (Caution: Exothermic).

    • Stir for 1-2 hours.

    • Critical Failure Point: If the sulfonyl chloride contains isoxazole, strictly anhydrous conditions are required to prevent hydrolysis to the sulfonic acid. Purification often requires rapid chromatography to avoid decomposition on silica.

Option 2: Using Sulfonyl Fluoride (SuFEx)[3][4][5][6][7]
  • Reagents: (1,2-Oxazol-3-yl)methanesulfonyl fluoride (1.0 equiv), Silyl amine (e.g., N-trimethylsilylmorpholine) OR Amine + DBU (activator).[1]

  • Procedure (Si-SuFEx):

    • Dissolve sulfonyl fluoride and silyl-amine in Acetonitrile.

    • Add catalytic DBU (10 mol%) or BEMP.

    • Stir at Room Temperature for 1 hour.

    • Advantage: The only byproduct is volatile TMS-F. The reaction is insensitive to trace moisture.

    • Purification: Often simple evaporation or filtration through a short silica plug (fluorides are silica-stable).

Protocol B: Covalent Protein Labeling (Tyrosine Targeting)

Sulfonyl chlorides are generally too reactive and non-specific for protein labeling, often hydrolyzing before reaching the target. Sulfonyl fluorides specifically target Tyrosine or Lysine residues in specific microenvironments.

  • Buffer: PBS (pH 7.4).

  • Reagent: 100 µM (1,2-Oxazol-3-yl)methanesulfonyl fluoride (from 100 mM DMSO stock).

  • Target: Protein of interest (10 µM).

  • Incubation: 1 hour at 37°C.

  • Analysis: Intact protein Mass Spectrometry.

    • Expectation: A mass shift of +[MW of sulfonyl group - HF] indicates successful covalent modification.[1]

    • Note: This reaction relies on the "SuFExable" nature of specific tyrosine residues that are activated by the local protein environment (e.g., adjacent basic residues acting as general bases).

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentRationale
Fragment-Based Drug Discovery Sulfonyl Fluoride High library stability; allows "soak" experiments in crystals without rapid hydrolysis.[1]
Large Scale Manufacturing Sulfonyl Fluoride Safer handling (less corrosive/lachrymatory); stable storage; no HCl gas evolution.
Rapid, One-off Synthesis Sulfonyl Chloride If the chloride is commercially available and cheap, and the amine is non-precious, standard coupling is faster to set up (no silyl protection needed).
Chemical Biology Probes Sulfonyl Fluoride Essential for intracellular stability and specific target engagement.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." ACS Omega.

  • Enamine Ltd. (2026).[5] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

  • Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.

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Comparative

A Tale of Two Warheads: Heterocyclic Sulfonyl Fluorides Emerge as Precision Tools Over Michael Acceptors in Covalent Drug Discovery

For decades, the Michael acceptor has been the undisputed workhorse of covalent drug discovery, a reliable tool for forging irreversible bonds with protein targets. However, a new contender has entered the ring: the hete...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the Michael acceptor has been the undisputed workhorse of covalent drug discovery, a reliable tool for forging irreversible bonds with protein targets. However, a new contender has entered the ring: the heterocyclic sulfonyl fluoride. Emerging from the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these electrophiles are not just an alternative but a significant upgrade, offering a compelling combination of tunable reactivity, expanded targeting scope, and improved selectivity. This guide provides a deep dive into the advantages of heterocyclic sulfonyl fluorides over traditional Michael acceptors, supported by experimental insights and detailed protocols for their application.

The Shifting Landscape of Covalent Inhibition: Beyond Cysteine

The traditional paradigm of covalent drug design has heavily relied on the nucleophilicity of cysteine residues.[1] Michael acceptors, such as acrylamides and vinyl sulfones, are adept at reacting with the thiol group of cysteine.[2] However, the low abundance of cysteine in the proteome and its frequent absence from active sites of interest have created a demand for covalent warheads that can engage other nucleophilic amino acids.[1] This is where sulfonyl fluorides, particularly those embedded in heterocyclic scaffolds, are making a significant impact. They have been shown to react not only with cysteine but also with a broader range of residues including lysine, tyrosine, histidine, serine, and threonine, dramatically expanding the "druggable" proteome.[3][4]

Reactivity and Selectivity: The "Sleeping Beauty" Advantage of Sulfonyl Fluorides

A key drawback of many Michael acceptors is their intrinsic reactivity, which can lead to off-target modifications and potential toxicity.[2] They can be indiscriminately reactive with various cellular nucleophiles, including the abundant antioxidant glutathione. In contrast, sulfonyl fluorides exhibit a unique "sleeping beauty" characteristic.[5] They are relatively inert in the cellular milieu but become highly reactive in the specific microenvironment of a protein's binding pocket. This context-dependent reactivity is a significant advantage, as it minimizes off-target effects.[5]

The reactivity of sulfonyl fluorides can be finely tuned through the electronic properties of the heterocyclic scaffold, allowing for the rational design of probes with a desired level of reactivity. This is a level of control not as easily achieved with many Michael acceptors.

Expanding the Target Space: Amino Acid Reactivity Profile

The ability to target a wider array of amino acid residues is a defining advantage of sulfonyl fluorides. This versatility opens up new avenues for drug discovery against targets that lack a suitably positioned cysteine.

Warhead ClassPrimary Target ResiduesSecondary Target Residues
Michael Acceptors Cysteine[2]-
Heterocyclic Sulfonyl Fluorides Serine, Threonine, Tyrosine, Lysine, Histidine[3][4]Cysteine[3]

This broader targeting capability allows for the development of covalent inhibitors for a wider range of protein classes, including those that have been historically challenging to target with covalent strategies.

Stability of the Covalent Adduct: A Lasting Impression

The stability of the covalent bond formed between the inhibitor and the target protein is crucial for a prolonged pharmacodynamic effect. While the thioether bond formed by Michael addition to cysteine is generally stable, some Michael acceptor adducts have been shown to be reversible. In contrast, the sulfonate and sulfonamide bonds formed by the reaction of sulfonyl fluorides with amino acid side chains are highly stable and considered irreversible under physiological conditions.[6]

A study comparing styryl sulfonyl fluoride (SSF) with maleimide, a common Michael acceptor, demonstrated the superior stability of the SSF-cysteine adduct. The SSF conjugate was completely stable after 48 hours of treatment with 2 mM reduced glutathione (GSH), whereas the maleimide-cysteine conjugate was not.[7]

Experimental Workflows: A Guide for the Bench Scientist

The following protocols provide a framework for comparing the utility of heterocyclic sulfonyl fluorides and Michael acceptors in a research setting. These protocols are based on established methods in activity-based protein profiling (ABPP).[8]

Visualizing the Covalent Interaction: Reaction Mechanism

Covalent Inhibition Mechanisms cluster_0 Heterocyclic Sulfonyl Fluoride cluster_1 Michael Acceptor SF_inhibitor Heterocyclic Sulfonyl Fluoride SF_adduct Covalent Adduct (Stable Sulfonate/Sulfonamide) SF_inhibitor->SF_adduct SuFEx Reaction SF_protein Protein (Ser, Tyr, Lys, etc.) SF_protein->SF_adduct MA_inhibitor Michael Acceptor (e.g., Acrylamide) MA_adduct Covalent Adduct (Thioether) MA_inhibitor->MA_adduct Michael Addition MA_protein Protein (Cysteine) MA_protein->MA_adduct

Caption: Mechanisms of covalent modification by sulfonyl fluorides and Michael acceptors.

Experimental Protocol 1: Synthesis of a Clickable Heterocyclic Sulfonyl Fluoride Probe

This protocol outlines the synthesis of a versatile probe for use in ABPP experiments.

  • Starting Material: Begin with a suitable heterocyclic core functionalized with a phenol or amine.

  • Sulfonylation: React the starting material with a bifunctional reagent such as 4-(chlorosulfonyl)benzoic acid to install the sulfonyl chloride.

  • Fluorination: Convert the sulfonyl chloride to a sulfonyl fluoride using a mild fluorinating agent like potassium fluoride.

  • Click Handle Installation: Couple a linker containing a terminal alkyne or azide to a suitable functional group on the heterocyclic core using standard coupling chemistries (e.g., amide bond formation).

  • Purification: Purify the final probe using column chromatography or preparative HPLC.

Experimental Protocol 2: Synthesis of a Clickable Michael Acceptor Probe

This protocol describes the synthesis of a standard acrylamide-based probe.

  • Starting Material: Begin with an amine-containing scaffold that provides the desired binding affinity for the target protein.

  • Acryloylation: React the amine with acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the acrylamide.

  • Click Handle Installation: If not already present on the starting scaffold, introduce a linker with a terminal alkyne or azide.

  • Purification: Purify the final probe using column chromatography or preparative HPLC.

Experimental Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the direct comparison of target engagement and selectivity of the synthesized probes in a cellular context.

Competitive ABPP Workflow start Live Cells treatment Treat with Inhibitor (Sulfonyl Fluoride or Michael Acceptor) start->treatment lysis Cell Lysis treatment->lysis probe_labeling Incubate with Clickable Probe (Alkyne- or Azide-tagged) lysis->probe_labeling click_reaction Click Chemistry (Attach Biotin/Fluorophore) probe_labeling->click_reaction enrichment Streptavidin Enrichment (for Biotinylated Proteins) click_reaction->enrichment analysis SDS-PAGE & In-gel Fluorescence or On-bead Digestion & LC-MS/MS enrichment->analysis

Caption: Workflow for competitive activity-based protein profiling.

Materials:

  • Cultured cells expressing the target protein of interest.

  • Test inhibitors (heterocyclic sulfonyl fluoride and Michael acceptor).

  • Clickable probe (alkyne- or azide-functionalized broad-spectrum probe for the target class).

  • Lysis buffer (e.g., RIPA buffer).

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an azide- or alkyne-functionalized reporter tag such as biotin or a fluorophore).[8]

  • Streptavidin beads (for biotinylated samples).

  • SDS-PAGE gels and fluorescence scanner (for fluorescently tagged samples).

  • Mass spectrometer (for proteomic analysis).

Procedure:

  • Cell Treatment: Treat live cells with varying concentrations of the test inhibitors (or DMSO as a vehicle control) for a defined period.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Proteome Labeling: Incubate the cell lysates with the clickable probe.

  • Click Chemistry: Perform the click reaction to attach the reporter tag to the probe-labeled proteins.[8]

  • Analysis:

    • Gel-Based: For fluorescently tagged samples, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in fluorescence intensity for a specific band in the inhibitor-treated samples compared to the control indicates target engagement.[9]

    • Mass Spectrometry-Based: For biotin-tagged samples, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.[8] A decrease in the abundance of a target protein in the inhibitor-treated samples indicates target engagement.

Conclusion: A New Era of Precision Covalent Therapeutics

While Michael acceptors will undoubtedly remain a valuable tool in the drug discovery arsenal, the emergence of heterocyclic sulfonyl fluorides represents a paradigm shift in the design of covalent therapeutics. Their unique combination of tunable reactivity, expanded targeting scope, and enhanced stability offers a path toward more selective and effective medicines. The "sleeping beauty" nature of sulfonyl fluorides, in particular, addresses the long-standing challenge of off-target reactivity that has often plagued the development of covalent drugs. As our understanding of SuFEx chemistry deepens and new synthetic methodologies for constructing diverse heterocyclic sulfonyl fluorides become available, we can expect to see a new wave of precision covalent inhibitors entering the clinical pipeline.

References

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  • Parker, C. G., & Cravatt, B. F. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897-2907.
  • Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Methods in Enzymology, 415, 205-223.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Brand, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184.
  • Chen, Y., et al. (2023). Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders. Journal of the American Chemical Society, 145(30), 16656-16666.
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Validation

Evaluating covalent bond stability of isoxazole-sulfonamide adducts

A Comparative Guide to Evaluating the Covalent Bond Stability of Isoxazole-Sulfonamide Adducts Introduction: The Resurgence of Covalent Inhibition and the Role of Isoxazole-Sulfonamide Scaffolds In the landscape of moder...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating the Covalent Bond Stability of Isoxazole-Sulfonamide Adducts

Introduction: The Resurgence of Covalent Inhibition and the Role of Isoxazole-Sulfonamide Scaffolds

In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have transitioned from a class of molecules once approached with caution to a cornerstone of precision medicine.[1][2] Their ability to form a durable, covalent bond with a target protein offers distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance.[3][4][5] This has catalyzed a paradigm shift in rational drug design, moving beyond simple occupancy-driven pharmacology to a more nuanced understanding of reactivity, selectivity, and bond stability.[1][6]

Within this evolving field, the isoxazole-sulfonamide moiety presents a compelling scaffold. Historically, sulfonamides are renowned for their antibacterial properties, as seen in drugs like sulfamethoxazole, where the scaffold acts as a p-aminobenzoic acid (pABA) mimetic.[7][8][9][10] More recently, the isoxazole ring has been recognized not just as a structural component but as a potential latent electrophile, or "warhead."[10][11] The stability of the covalent adduct formed upon isoxazole ring-opening is a critical, yet complex, parameter that dictates the inhibitor's efficacy and safety profile. An overly stable bond may lead to permanent protein modification and potential immunogenicity, while an insufficiently stable bond may fail to provide a durable therapeutic effect.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate the covalent bond stability of isoxazole-sulfonamide adducts. We will explore the underlying chemical mechanisms, present detailed protocols for key analytical techniques, and offer a comparative analysis against other common covalent warheads, grounding our discussion in field-proven insights and authoritative references.

The Mechanism: Unmasking the Electrophile within the Isoxazole Ring

The covalent modification by an isoxazole-sulfonamide inhibitor is not a straightforward reaction. It relies on a two-step process: initial non-covalent binding driven by the overall molecular scaffold, followed by the chemical step of covalent bond formation. The sulfonamide portion often plays a crucial role in the initial recognition, guiding the molecule to the target's binding pocket.

The key to covalent bond formation lies in the inherent chemistry of the isoxazole ring. The N-O bond is relatively weak and susceptible to cleavage under specific conditions, unmasking a reactive intermediate.[10] This process is typically initiated by the attack of a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine) on the protein target.

cluster_0 Mechanism of Isoxazole-Mediated Covalent Adduct Formation Start Isoxazole-Sulfonamide Inhibitor + Target Protein NonCovalent Non-Covalent Docking (Reversible) Start->NonCovalent Proximity & Recognition NucleophilicAttack Nucleophilic Attack (e.g., Cys-SH) on Isoxazole Ring NonCovalent->NucleophilicAttack Juxtaposition of Nucleophile and Warhead RingOpening N-O Bond Cleavage & Ring Opening NucleophilicAttack->RingOpening Intermediate Reactive Intermediate (e.g., β-enaminone) RingOpening->Intermediate CovalentAdduct Stable Covalent Adduct (Irreversible) Intermediate->CovalentAdduct Rearrangement/ Aromatization cluster_1 Integrated Workflow for Covalent Adduct Stability Analysis Incubation {Adduct Formation|Protein + Inhibitor Incubation} Confirmation {Adduct Confirmation|Intact Protein LC-MS} Incubation->Confirmation SiteID {Modification Site ID|Bottom-Up Proteomics (LC-MS/MS)} Confirmation->SiteID Adduct Detected Kinetics {Stability & Kinetics Assays} SiteID->Kinetics NMR NMR Spectroscopy (Structural Integrity) Kinetics->NMR HPLC Time-Course HPLC (Adduct Disappearance) Kinetics->HPLC GSH GSH Reactivity (Off-Target Propensity) Kinetics->GSH Data {Data Integration & Analysis|Determine Half-Life (t½) Compare to Alternatives} NMR->Data HPLC->Data GSH->Data

Caption: Integrated Workflow for Covalent Adduct Stability Analysis.

Mass Spectrometry (MS): The Gold Standard for Adduct Identification

Mass spectrometry is the primary tool for confirming covalent modification and identifying the specific site of adduction. [12]

  • Top-Down MS (Intact Protein Analysis): This is the first step to confirm if a covalent reaction has occurred. By comparing the mass of the protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms adduct formation. [12][13]* Bottom-Up MS (Peptide Mapping): To pinpoint the exact amino acid residue that has been modified, the protein-adduct complex is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [14][15][16]The mass increase will be observed on a specific peptide, and subsequent fragmentation (MS/MS) will identify the modified amino acid. [12][17] Protocol: Bottom-Up LC-MS/MS for Adduct Site Identification

  • Adduct Formation: Incubate the target protein (e.g., 10 µM) with a 5-10 fold molar excess of the isoxazole-sulfonamide inhibitor in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) at 37°C for 4 hours. Include a vehicle control (e.g., DMSO) incubation.

  • Denaturation & Reduction: Add urea to a final concentration of 8 M. Add dithiothreitol (DTT) to 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAM) to 20 mM and incubate in the dark for 30 minutes to cap free cysteine residues.

  • Digestion: Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid (FA) to a final concentration of 0.1% to stop digestion. Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

    • Data-Dependent Acquisition (DDA): Set the instrument to acquire a full MS scan followed by MS/MS scans of the top 10-20 most abundant precursor ions.

  • Data Analysis: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence. [15]Specify the mass of the inhibitor as a variable modification on potential nucleophilic residues (Cys, Lys, Ser, etc.). A successful identification will provide a high-confidence peptide-spectrum match (PSM) for the modified peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Adduct Structure and Kinetics

While MS confirms mass, NMR spectroscopy provides invaluable structural information about the adduct and can be used to monitor the reaction in real-time. [18][19][20]2D NMR experiments, such as ¹H-¹⁵N HSQC, on an isotope-labeled protein can reveal chemical shift perturbations, confirming inhibitor binding and indicating conformational changes in the protein upon adduct formation. [21]This technique is particularly powerful for assessing whether the isoxazole ring remains intact or has undergone rearrangement.

Protocol: NMR-Based Kinetic Assay

  • Sample Preparation: Prepare a sample of the target protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Baseline Spectrum: Acquire a baseline ¹H NMR spectrum of the protein.

  • Initiate Reaction: Add the isoxazole-sulfonamide inhibitor to the NMR tube.

  • Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of proton signals corresponding to the free inhibitor and the appearance of new signals corresponding to the protein-adduct complex. The rate of change in signal intensity can be used to calculate the reaction kinetics. [19]

Glutathione (GSH) Reactivity Assay: A Surrogate for Off-Target Reactivity

The intrinsic reactivity of a covalent warhead is a critical parameter for assessing its potential for off-target modifications. A standard method is to measure the rate of reaction with glutathione (GSH), a highly abundant endogenous thiol. [22]Warheads with very high reactivity towards GSH may have a higher risk of non-specific binding in a cellular context.

Protocol: LC-MS Based GSH Reactivity Assay

  • Reaction Setup: Prepare a solution of the test compound (e.g., 10 µM) and a molar excess of GSH (e.g., 1 mM) in a phosphate buffer (pH 7.4).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an excess of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS, monitoring the disappearance of the parent compound over time.

  • Calculation: Plot the natural log of the remaining parent compound concentration versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k_obs). The half-life (t½) can be calculated as ln(2)/k_obs.

Comparative Analysis: Isoxazole-Sulfonamide Adducts in Context

The choice of a covalent warhead is a critical decision in TCI design. [23][24]The isoxazole-sulfonamide offers a unique profile compared to more conventional electrophiles. The table below provides a comparative overview based on key stability and reactivity parameters.

Covalent WarheadTypical NucleophileReactivityStability of AdductReversibilityKey Consideration
Isoxazole-Sulfonamide Cys, LysTunable (Low to Moderate)Generally HighIrreversibleStability is dependent on ring-opening; can be less intrinsically reactive than Michael acceptors. [10][11]
Acrylamide CysHighHighIrreversible (Michael Addition)Gold standard for Cys targeting; can have higher off-target reactivity if not optimized. [3][4]
Sulfonyl Fluoride Ser, Lys, TyrModerateVery HighIrreversibleForms highly stable sulfonyl-enzyme bonds; less common for Cys targeting. [5]
Nitrile CysLowModerateReversibleForms a reversible thioimidate adduct; useful for applications requiring transient inhibition.
α-Ketoamide SerModerateModerateReversibleForms a hemiacetal; commonly used in protease inhibitors. [3]

Conclusion and Future Outlook

The evaluation of covalent bond stability is a multi-faceted challenge that requires an integrated analytical strategy. For isoxazole-sulfonamide adducts, the central scientific question revolves around the controlled unmasking of the reactive species following the initial non-covalent binding event. A combination of high-resolution mass spectrometry, NMR spectroscopy, and standardized reactivity assays provides the necessary data to build a comprehensive stability profile.

By meticulously characterizing the kinetics of formation, the precise site of modification, the structural integrity of the final adduct, and its intrinsic reactivity, researchers can make informed decisions. This allows for the fine-tuning of the isoxazole-sulfonamide scaffold to achieve the desired balance of durable target engagement and a clean safety profile. [6]As the repertoire of covalent warheads continues to expand, such rigorous, mechanistically-grounded evaluation will remain paramount to the successful development of the next generation of targeted covalent therapies. [25]

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  • Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies. (2024, September 24). Unknown Source.
  • What Determines Bond Strength in Covalent Compounds - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (2025, March 27). Let's Talk Academy.

Sources

Comparative

Comparative Guide: Hydrolytic Stability of Isoxazole vs. Benzene Sulfonyl Fluorides

This guide provides a technical comparison of the hydrolytic stability and reactivity profiles of Isoxazole Sulfonyl Fluorides (ISFs) versus the industry-standard Benzene Sulfonyl Fluorides (BSFs) . Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the hydrolytic stability and reactivity profiles of Isoxazole Sulfonyl Fluorides (ISFs) versus the industry-standard Benzene Sulfonyl Fluorides (BSFs) .

Executive Summary: The Stability-Reactivity Trade-off

In the landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, the choice between a benzene core and an isoxazole core for a sulfonyl fluoride warhead represents a critical decision between metabolic stability and covalent reactivity .

  • Benzene Sulfonyl Fluorides (BSFs): The kinetic benchmark. They exhibit high hydrolytic stability at physiological pH (7.4), often surviving for days. They require specific protein microenvironments (e.g., oxyanion holes) to react with nucleophiles (Tyr/Lys).

  • Isoxazole Sulfonyl Fluorides (ISFs): "Tunable" electrophiles. Due to the electron-deficient nature of the isoxazole ring, the sulfur center is more electrophilic. This results in faster covalent engagement with targets but significantly accelerates background hydrolysis, particularly in basic media (pH > 8.0).

Recommendation: Use BSFs for systemic drugs requiring long half-lives. Use ISFs for rapid-engagement probes or when the target nucleophile has lower intrinsic reactivity.

Mechanistic Divergence

The difference in hydrolysis rates is governed by the electronic character of the ring system attached to the sulfonyl group (


).
Electronic Effects
  • Benzene (Phenyl Ring): The phenyl ring is relatively electron-rich. While it can withdraw electrons via induction, resonance effects can stabilize the ground state. The S-F bond is strong and the sulfur atom is less susceptible to attack by water (a weak nucleophile).

  • Isoxazole (Heterocycle): The isoxazole ring contains an oxygen and a nitrogen atom. Both are electronegative, creating a strong inductive effect (

    
    ) that pulls electron density away from the sulfur atom. This makes the sulfur highly electropositive (electrophilic), lowering the activation energy for nucleophilic attack by water (
    
    
    
    or
    
    
    ).
Hydrolysis Pathway

The hydrolysis follows a pseudo-first-order kinetic profile in buffered aqueous solution, driven by


-like attack at the sulfur center.

HydrolysisMechanism cluster_0 Reactivity Driver SF Sulfonyl Fluoride (R-SO2F) TS Pentacoordinate Transition State SF->TS Nucleophilic Attack (Rate Limiting) Prod Sulfonic Acid (R-SO3H) + HF TS->Prod Fluoride Elimination Water H2O / OH- Water->TS Isox Isoxazole: Electron Deficient (Faster) Benz Benzene: Electron Neutral (Slower)

Figure 1: General mechanism of sulfonyl fluoride hydrolysis. The rate-limiting step is the nucleophilic attack, which is accelerated by the electron-withdrawing isoxazole ring.

Comparative Experimental Protocol

To objectively select the correct warhead for your program, you must determine the specific half-life (


) in your assay buffer. The following protocol uses 

NMR
, the gold standard for SuFEx kinetics because it allows simultaneous tracking of the starting material (SF) and the leaving group (Fluoride ion).
Materials
  • Compound A: 4-Fluorobenzenesulfonyl fluoride (BSF Benchmark).

  • Compound B: 3,5-Dimethylisoxazole-4-sulfonyl fluoride (ISF Representative).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) (Inert, distinct shift).
  • Solvent:

    
    -DMSO (for solubility) and Phosphate Buffer (PBS, pH 7.4).
    
Workflow Diagram

ExperimentalWorkflow Step1 1. Stock Preparation Dissolve SF (10 mM) & Internal Std in d6-DMSO Step2 2. Reaction Initiation Mix 50 µL Stock + 450 µL PBS (pH 7.4) in NMR tube Step1->Step2 Step3 3. Data Acquisition 19F NMR every 15 min (37°C, 12 hours) Step2->Step3 Step4 4. Analysis Integrate SF peak vs. Std. Plot ln[Conc] vs. Time Step3->Step4

Figure 2: Step-by-step


 NMR kinetic assay workflow.
Step-by-Step Procedure
  • Preparation: Prepare a 20 mM stock solution of the sulfonyl fluoride and 20 mM trifluorotoluene in

    
    -DMSO.
    
  • Initiation: In an NMR tube, add 50 µL of the DMSO stock to 450 µL of pre-warmed (37°C) PBS buffer (pH 7.4). Note: Final concentration is 2 mM; 10% DMSO.

  • Acquisition: Immediately insert into the NMR spectrometer (pre-shimmed and heated to 37°C).

  • Settings: Acquire

    
     spectra (without proton decoupling to simplify integration if necessary, though decoupling usually preferred for S/N) every 15–30 minutes for 12–24 hours.
    
  • Tracking: Monitor the disappearance of the sulfonyl fluoride signal (~ +65 ppm) and the appearance of the free fluoride ion (~ -120 ppm).

Representative Data & Interpretation

While exact rates depend on specific substituents, the table below summarizes the expected performance metrics based on general structure-activity relationships (SAR) in SuFEx literature.

Table 1: Comparative Hydrolysis Profiles (pH 7.4, 37°C)
FeatureBenzene Sulfonyl Fluoride (BSF)Isoxazole Sulfonyl Fluoride (ISF)
Electronic Nature Electron Neutral/RichElectron Deficient (

-excessive ring but inductive withdrawing)
Est. Half-Life (

)
> 48 Hours 6 – 24 Hours
Stability at pH 8.5 Moderate (

h)
Low (

h) - Risk of rapid degradation
Protein Reactivity Requires activation (e.g., oxyanion hole)Can react with surface Lys/Tyr (less specific)
Metabolic Liability Low (High plasma stability)Moderate (Susceptible to hydrolases)
Calculating Rate Constants

Calculate the pseudo-first-order rate constant (


) using the slope of the natural log of the concentration fraction:



Interpretation:

  • If your ISF shows

    
     hour at pH 7.4, it is likely too unstable for systemic drug delivery but may serve as a useful chemical probe for in vitro labeling.
    
  • If your BSF shows

    
     days, it may be too inert to react with the target protein unless the binding affinity (
    
    
    
    ) is extremely high.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2021). "Emerging building blocks for medicinal chemistry: recent synthetic advances." European Journal of Organic Chemistry.[3] (Context on heteroaryl stability). Link

  • Grygorenko, O. O., et al. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate. (Detailed stability data on 5-membered rings). Link

  • Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. (Mechanistic insights on S-F activation). Link

Sources

Validation

A Comparative Guide to Benchmarking Isoxazole Warheads in Targeted Covalent Inhibitor (TCI) Libraries

Introduction: The Rise of Latent Electrophiles in Covalent Drug Discovery Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolong...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Latent Electrophiles in Covalent Drug Discovery

Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets.[1][2] The cornerstone of a TCI is its electrophilic "warhead," a reactive group designed to form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein.[2] While classical warheads like acrylamides have seen significant success, the field is continually searching for novel reactive moieties with finely-tuned reactivity to improve selectivity and minimize off-target effects.[3][4]

Enter the isoxazole: a five-membered heterocyclic compound that acts as a "latent" or masked electrophile.[5][6] Unlike constitutively reactive warheads, the isoxazole ring requires cleavage to unmask its electrophilicity, a feature that can be exploited for greater target specificity.[5] This guide provides a comprehensive framework for benchmarking isoxazole-based warheads within TCI libraries, focusing on the critical experiments required to characterize their reactivity, selectivity, and cellular efficacy.

The Mechanism of Isoxazole-Mediated Covalent Inhibition

The utility of isoxazole as a warhead stems from the inherent strain of its N-O bond.[5] Under specific physiological or target-induced conditions, this bond can break, initiating a cascade that results in the formation of a reactive species. For instance, the 3-halo-4,5-dihydroisoxazole scaffold, inspired by the natural product acivicin, has been effectively used to target cysteine and other nucleophilic residues.[7][8] The ring-opening event can be triggered by a proximate nucleophile on the target protein, leading to the formation of a covalent adduct. This "proximity-induced" reactivity is a key advantage, as it suggests the warhead will remain relatively inert until it is correctly oriented within the target's binding site.

Isoxazole_Activation cluster_0 Pre-Reaction Complex cluster_1 Covalent Modification Isoxazole_Inhibitor Isoxazole-TCI Target_Protein Target Protein (with Nucleophile Cys/Lys) Isoxazole_Inhibitor->Target_Protein Non-covalent binding (Ki) Ring_Opening Ring Opening (Proximity-Induced) Target_Protein->Ring_Opening Nucleophilic Attack Covalent_Adduct Covalent Adduct (Irreversible) Ring_Opening->Covalent_Adduct k_inact

Caption: Mechanism of isoxazole warhead activation.

A Multi-Parametric Approach to Benchmarking

A robust evaluation of an isoxazole warhead requires a multi-faceted experimental approach. The goal is to build a comprehensive profile of the inhibitor's behavior, from its intrinsic reactivity to its on-target performance in a complex biological system.

Kinetic Characterization: Quantifying Reactivity

The first step is to determine the kinetic parameters of covalent bond formation. For irreversible inhibitors, the key metric is the second-order rate constant, k_inact/K_I, which represents the efficiency of inactivation.[1][9] This value is a composite of the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[1] A time-dependent IC50 assay is a common method to derive these parameters.[1][10]

Experimental Protocol: Time-Dependent IC50 for k_inact/K_I Determination

  • Objective: To determine the rate of irreversible inhibition of a target enzyme by an isoxazole-TCI.

  • Materials:

    • Purified target enzyme

    • Isoxazole-TCI stock solution (e.g., in DMSO)

    • Assay buffer

    • Substrate for the enzyme (preferably fluorogenic or chromogenic)

    • Microplate reader

  • Methodology:

    • Prepare a dilution series of the isoxazole-TCI in the assay buffer.

    • In a microplate, pre-incubate the enzyme with each concentration of the inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes). A no-inhibitor control is essential.

    • Initiate the enzymatic reaction by adding the substrate. It is crucial to use a substrate concentration at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.

    • Monitor the reaction progress kinetically using the microplate reader.

    • For each pre-incubation time point, plot the initial reaction rates against the inhibitor concentration and fit the data to a standard four-parameter logistic equation to determine the IC50 value.

    • The observed rate of inactivation (k_obs) for each inhibitor concentration can be determined from the time-dependent shift in IC50 values.

    • Plot the k_obs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the equation: k_obs = k_inact * [I] / (K_I + [I]), from which k_inact and K_I can be derived. The ratio k_inact/K_I is then calculated.

  • Self-Validation:

    • Positive Control: Include a known covalent inhibitor of the target enzyme to validate the assay setup.

    • Negative Control: A non-covalent inhibitor should show no time-dependent change in its IC50 value.

Proteome-Wide Selectivity Profiling

A critical concern with covalent inhibitors is the potential for off-target modification, which can lead to toxicity.[11] Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are powerful tools for assessing the selectivity of a covalent inhibitor across the entire proteome.[12] In a competitive ABPP experiment, a cell lysate or live cells are treated with the isoxazole-TCI before being labeled with a broad-spectrum covalent probe that targets the same class of residues (e.g., cysteine).[12] Proteins that are modified by the TCI will be "blocked" and thus show reduced labeling by the probe.

Experimental Protocol: Competitive Chemoproteomics for Selectivity Profiling

  • Objective: To identify the on- and off-target proteins of an isoxazole-TCI in a complex proteome.

  • Materials:

    • Cell lysate or intact cells

    • Isoxazole-TCI

    • A broad-spectrum, "clickable" covalent probe (e.g., an iodoacetamide-alkyne probe for cysteines)

    • Biotin-azide for click chemistry

    • Streptavidin beads for enrichment

    • Trypsin for protein digestion

    • LC-MS/MS instrumentation for proteomic analysis

  • Methodology:

    • Treat the proteome (lysate or cells) with varying concentrations of the isoxazole-TCI for a defined period. A vehicle control (e.g., DMSO) is run in parallel.

    • Add the clickable covalent probe to all samples to label the remaining accessible nucleophilic residues.

    • Perform a click reaction by adding biotin-azide to attach a biotin tag to the probe-labeled proteins.

    • Lyse the cells (if using intact cells) and enrich the biotin-tagged proteins using streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for analysis.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions. A dose-dependent decrease in the abundance of a peptide in the TCI-treated samples indicates a covalent interaction.

  • Self-Validation:

    • The known target of the TCI should be identified with high confidence and show a strong dose-dependent decrease in probe labeling.

    • Proteins known to be highly reactive but not targets of the inhibitor can serve as internal controls for non-specific binding.

Cellular Target Engagement

Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16] CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature (Tm).[15][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the binding of an isoxazole-TCI to its target protein in intact cells.

  • Materials:

    • Cultured cells that express the target protein

    • Isoxazole-TCI

    • PBS and lysis buffer

    • PCR tubes or a thermal cycler

    • SDS-PAGE and Western blotting reagents or mass spectrometer

    • Antibody specific to the target protein

  • Methodology:

    • Treat intact cells with the isoxazole-TCI or a vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Plot the fraction of soluble protein against temperature for both the TCI-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the TCI-treated sample indicates target engagement.

  • Self-Validation:

    • A known binder to the target should produce a positive thermal shift.

    • A non-binding compound should not induce a significant shift.

    • The thermal stability of an unrelated, abundant protein (e.g., GAPDH) can be monitored as a loading control and to ensure the compound does not cause global protein stabilization.

Benchmarking_Workflow Start Isoxazole-TCI Library Kinetics Kinetic Characterization (k_inact/K_I) Start->Kinetics Selectivity Proteome-wide Selectivity (Chemoproteomics) Kinetics->Selectivity Potent Inhibitors Target_Engagement Cellular Target Engagement (CETSA) Selectivity->Target_Engagement Selective Inhibitors Data_Analysis Comparative Data Analysis Target_Engagement->Data_Analysis Cell-active Inhibitors Lead_Candidate Lead Candidate(s) Data_Analysis->Lead_Candidate

Caption: A typical workflow for benchmarking isoxazole TCIs.

Comparative Analysis: Isoxazole vs. Other Warheads

The data generated from these benchmarking experiments allows for a direct comparison of isoxazole warheads against more established electrophiles.

ParameterIsoxazoleAcrylamideChloroacetamide
Reactivity Profile Latent/Proximity-InducedTunable Michael AcceptorHigh
Typical Nucleophile Cys, Lys, othersCysCys, Lys, His
Selectivity Potentially high due to latent natureModerate to high, tunableGenerally lower
Off-target Risk Potentially lowerGlutathione adduction is a common liabilityHigh due to high reactivity
Mechanism Ring-opening, nucleophilic substitutionMichael additionSN2 substitution

This table represents generalized properties and can vary significantly based on the specific scaffold and target.

Conclusion

The isoxazole warhead represents a promising class of latent electrophiles for the development of next-generation Targeted Covalent Inhibitors.[7] Its proximity-induced reactivity offers a potential path to achieving higher selectivity and a wider therapeutic window. However, realizing this potential requires rigorous and systematic benchmarking. By integrating kinetic analysis, proteome-wide selectivity profiling, and cellular target engagement assays, researchers can build a comprehensive understanding of an isoxazole-TCI's performance. This multi-parametric approach is essential for identifying lead candidates with the optimal balance of potency, selectivity, and cellular efficacy, ultimately accelerating the development of safer and more effective covalent medicines.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved February 19, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 19, 2026, from [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (n.d.). Biomedical Data Mining. Retrieved February 19, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. Retrieved February 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (2017). Nature Protocols. Retrieved February 19, 2026, from [Link]

  • Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. (2016). PubMed. Retrieved February 19, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC. (2021). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. (2022). eScholarship, University of California. Retrieved February 19, 2026, from [Link]

  • Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. (2021). PubMed. Retrieved February 19, 2026, from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2024). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. (2023). ACS Publications. Retrieved February 19, 2026, from [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. (2022). Genedata. Retrieved February 19, 2026, from [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2024). Drug Hunter. Retrieved February 19, 2026, from [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. Retrieved February 19, 2026, from [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2018). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. (2020). Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. (2019). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Systematic exploration of privileged warheads for covalent kinase drug discovery. (2022). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. Retrieved February 19, 2026, from [Link]

  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Scilit. Retrieved February 19, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2024). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC. (2019). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). MDPI. Retrieved February 19, 2026, from [Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. (2024). Dovepress. Retrieved February 19, 2026, from [Link]

  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2019). Oxford Academic. Retrieved February 19, 2026, from [Link]

Sources

Comparative

Difference in metabolic stability between alkyl and heteroaryl sulfonyl fluorides

[1] Executive Summary: The Warhead Evolution In the landscape of covalent drug discovery, Sulfonyl Fluorides (SFs) have transcended their historical reputation as non-selective labeling agents (e.g., AEBSF) to become pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Warhead Evolution

In the landscape of covalent drug discovery, Sulfonyl Fluorides (SFs) have transcended their historical reputation as non-selective labeling agents (e.g., AEBSF) to become precision tools in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3]

For the medicinal chemist, the choice between an Alkyl Sulfonyl Fluoride (Alk-SF) and a Heteroaryl Sulfonyl Fluoride (HetAr-SF) is not merely structural—it is a decision that dictates the metabolic fate of the molecule.

  • Heteroaryl SFs are the current "gold standard" for targeted covalent inhibitors (TCIs) due to their tunable reactivity . Their metabolic instability is primarily driven by nucleophilic attack (e.g., by Glutathione) at the sulfur center, a process strictly governed by the electronic properties of the heterocycle.

  • Alkyl SFs present a distinct metabolic liability profile. While often chemically stable, they lack the resonance stabilization of aryl systems and possess unique vulnerabilities at the

    
    -carbon (acidity), leading to distinct degradation pathways.
    

Mechanistic Divergence in Stability

The metabolic stability of an SF warhead is inversely proportional to its reactivity toward biological nucleophiles. This reactivity is defined by the electrophilicity of the sulfur(VI) center.

Heteroaryl Sulfonyl Fluorides (HetAr-SFs)

Mechanism: The stability of HetAr-SFs is dictated by the inductive and mesomeric effects of the heteroaromatic ring.

  • Nitrogen Activation: A nitrogen atom in the ring (e.g., pyridine, pyrimidine) pulls electron density from the sulfur, making it more electrophilic and less metabolically stable.

  • Tunability: By moving the nitrogen relative to the sulfonyl group (e.g., 2-pyridyl vs. 3-pyridyl), one can modulate the hydrolysis half-life (

    
    ) by orders of magnitude.
    
  • Primary Metabolic Sink: Rapid conjugation with Glutathione (GSH) via Glutathione S-Transferase (GST) or direct non-enzymatic attack.

Alkyl Sulfonyl Fluorides (Alk-SFs)

Mechanism: Alkyl SFs lack the


-system to delocalize the developing negative charge during nucleophilic attack, making the sulfur center harder to access (sterically) but also less stabilized.
  • 
    -Proton Acidity:  The strong electron-withdrawing nature of the 
    
    
    
    group (
    
    
    ) significantly acidifies
    
    
    -protons (
    
    
    in some contexts).
  • Metabolic Liability: In basic physiological microenvironments or active sites, Alk-SFs can undergo deprotonation, leading to elimination reactions (releasing

    
     and 
    
    
    
    ) or aldol-like side reactions, rather than simple hydrolysis.

Comparative Metabolic Profiling

The following table synthesizes experimental data trends comparing standard motifs.

Table 1: Metabolic Stability & Reactivity Comparison

FeatureAlkyl Sulfonyl Fluorides (e.g., Ethanesulfonyl fluoride)Heteroaryl Sulfonyl Fluorides (e.g., 2-Pyridinesulfonyl fluoride)
Intrinsic Hydrolytic Stability High. Stable in neutral buffer; slow hydrolysis in basic pH.Variable. Highly dependent on ring electronics. Electron-deficient rings hydrolyze rapidly.
Plasma Stability (

)
> 24 hours (typically). Low reactivity with plasma proteins unless activated.< 1 to 4 hours. Rapidly sequestered by Human Serum Albumin (HSA) or hydrolyzed.
GSH Reactivity (

)
Low. Slow reaction due to lack of resonance stabilization for the transition state.High. Fast reaction; often requires steric shielding (e.g., ortho-substitution) to survive in vivo.
Metabolic Pathway Oxidative metabolism (CYP450) on alkyl chain;

-elimination.
Nucleophilic attack at Sulfur (S-F bond cleavage); Reduction to sulfinic acid.
Design Recommendation Use for "slow-fuse" covalent targeting where high specificity is needed.Use for rapid engagement; Must sterically hinder the sulfur center (e.g., 2,6-disubstitution).

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways for Alkyl and Heteroaryl SFs when exposed to biological conditions.

MetabolicPathways cluster_0 Alkyl Sulfonyl Fluoride cluster_1 Heteroaryl Sulfonyl Fluoride AlkSF R-CH2-SO2F AlphaDeprot α-Deprotonation (Basic pH/Enzymatic) AlkSF->AlphaDeprot NuAttack Nucleophilic Attack (GSH / H2O) AlkSF->NuAttack Slow HetSF Ar-SO2F HetSF->NuAttack Fast Elimination Elimination (Vinyl Sulfone / SO2 Loss) AlphaDeprot->Elimination Meisenheimer Transition State (Stabilized by Ring) NuAttack->Meisenheimer Sulfonate Sulfonate/Sulfinic Acid (Inactive Metabolite) Meisenheimer->Sulfonate + H2O Adduct GSH-Conjugate (Excreted) Meisenheimer->Adduct + GSH

Figure 1: Divergent instability mechanisms. Alkyl SFs are prone to


-proton abstraction, while Heteroaryl SFs succumb to direct nucleophilic attack at the sulfur center.

Validated Experimental Protocols

To objectively select the correct warhead, you must profile its stability. Do not rely on calculated values (


, etc.) alone.
Protocol A: Glutathione (GSH) Reactivity Assay

This assay mimics the cytosolic environment where high concentrations of GSH (1-10 mM) act as the primary scavenger of electrophiles.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • L-Glutathione (reduced), 100 mM stock in water.

  • Test Compound (SF), 10 mM stock in DMSO.

  • Internal Standard (e.g., Indomethacin).

Workflow:

  • Preparation: Dilute GSH to 5 mM in PBS (physiologically relevant excess).

  • Initiation: Spike Test Compound into the GSH solution to a final concentration of 50 µM (1:100 ratio). Final DMSO content should be < 1%.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Aliquot 50 µL of reaction mixture.

    • Quench immediately with 200 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Parent (SF) and appearance of GSH-Adduct (

      
      ).
      

Data Interpretation:

  • Calculate pseudo-first-order rate constant (

    
    ).
    
  • High Stability:

    
     min.
    
  • Low Stability:

    
     min (Likely too reactive for systemic drug delivery; suitable for topical or rapid-covalent probes).
    
Protocol B: Plasma Stability Assay

Determines susceptibility to plasma esterases and non-specific protein binding.

Workflow:

  • Matrix: Thaw frozen plasma (Human/Rat) to 37°C. Centrifuge to remove cryoprecipitates.

  • Dosing: Spike Test Compound (1 µM final) into plasma.

  • Incubation: 37°C water bath.

  • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Extraction: Protein precipitation with ice-cold Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS.

Critical Check:

  • Note: Aryl Sulfonyl Fluorides often bind covalently to Tyrosine-411 on Human Serum Albumin. If you see rapid loss of parent but no hydrolysis product (sulfonic acid), the compound is likely covalently bound to albumin. Verify this by digesting the pellet or using a "warhead-free" control.

References

  • Jones, L. H. (2025).[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • King, A. T., et al. (2023).[4] An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. Link[5]

  • Narayanam, M. K., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Chemical Reviews. Link

  • Baranczak, A., et al. (2016). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. Link

  • Enamine Ltd. (2025). Hydrolytically stable sulfonyl fluorides: Product Guide. Link

Sources

Validation

A Senior Application Scientist's Guide to Identifying Covalent Modification Sites by Peptide Mapping LC-MS/MS

Introduction In the realm of protein therapeutics and drug development, understanding the intricate details of a protein's structure is paramount. Beyond the primary amino acid sequence, covalent modifications—both post-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of protein therapeutics and drug development, understanding the intricate details of a protein's structure is paramount. Beyond the primary amino acid sequence, covalent modifications—both post-translational modifications (PTMs) and intentionally engineered linkages like those in antibody-drug conjugates (ADCs)—play a critical role in a molecule's function, efficacy, and safety.[1] Identifying the precise location of these modifications is not merely an academic exercise; it is a regulatory expectation and a cornerstone of robust drug development.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based peptide mapping has become the gold standard for this challenge.[4] This technique provides site-specific information with high sensitivity and accuracy, offering a detailed "fingerprint" of the protein's modified state.[1][5][6] However, the path from a modified protein in a vial to a confidently identified site of covalent modification is paved with critical choices. The success of the entire endeavor hinges on a meticulously planned and executed workflow, from sample preparation to data interpretation.

This guide provides an in-depth comparison of common methodologies at each stage of the peptide mapping workflow. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental decisions, compare the performance of alternative techniques with supporting data, and provide the insights necessary to build a self-validating, robust, and reliable system for characterizing your molecule.

The Peptide Mapping Workflow: A Foundational Overview

The entire process can be conceptualized as a systematic deconstruction and analysis of the protein to reveal site-specific details. The fundamental steps include preparing the protein for enzymatic cleavage, digesting it into smaller peptides, separating these peptides chromatographically, and analyzing them by tandem mass spectrometry to determine their sequence and identify any mass shifts indicative of modification.[7][8]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Denaturation P2 Reduction A1 LC Separation P3 Alkylation P4 Digestion P4->A1 Peptide Mixture A2 MS1 (Precursor Scan) D1 Database Search A3 MS2 (Fragmentation) A3->D1 Fragment Spectra D2 Modification Site Localization

Caption: High-level workflow for covalent modification site identification.

Part 1: The Foundation - Robust Sample Preparation

The goal of sample preparation is to render the protein fully accessible to proteolytic enzymes for a complete and reproducible digestion.[7] However, the very conditions used to achieve this can introduce non-native modifications, such as deamidation or oxidation, confounding the final analysis.[3][9] Therefore, a successful protocol is one that maximizes digestion efficiency while minimizing artificially induced modifications.[3]

Denaturation, Reduction, and Alkylation: Unfolding the Protein

To ensure the protease can access all potential cleavage sites, the protein's higher-order structure must be eliminated through denaturation, and disulfide bonds must be cleaved (reduction) and permanently blocked (alkylation).[8][10]

Step Common Reagents Mechanism & Rationale Potential Pitfalls & Self-Validating Checks
Denaturation Guanidine Hydrochloride (GnHCl), UreaChaotropic agents that disrupt non-covalent interactions, unfolding the protein.[10]Urea can decompose to isocyanate, causing artificial carbamylation of lysine residues and the N-terminus. Check: Run a "reagent blank" digest to monitor for carbamylation. GnHCl can inhibit trypsin and must be removed or diluted before digestion.[7][10]
Reduction Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)Reduces disulfide bonds (-S-S-) to free thiols (-SH). DTT is effective but less stable and requires alkaline pH. TCEP is more stable, odorless, and effective over a wider pH range.Incomplete reduction will lead to missed cleavages and peptides still linked by disulfide bonds. Check: Monitor for the disappearance of disulfide-linked peptides present in a non-reduced control digest.
Alkylation Iodoacetamide (IAM), Iodoacetic acid (IAA)Covalently modifies free thiols to prevent re-formation of disulfide bonds. IAM is generally faster and more common.[10]Light sensitivity can degrade reagents. Over-alkylation of other residues (e.g., Met, His, Lys) can occur. Check: Ensure complete alkylation by searching data for unmodified cysteine; monitor for common over-alkylation mass shifts.
Enzymatic Digestion: The Critical Cleavage

Trypsin is the most widely used protease due to its high specificity, cleaving C-terminal to lysine (K) and arginine (R) residues.[10] This specificity generates a predictable set of peptides, which is ideal for database searching.

Standard vs. Alternative Protocols:

The classic tryptic digest is performed at an alkaline pH (~7.5-8.5), which is optimal for trypsin activity but can also accelerate artificial deamidation of asparagine (N) and glutamine (Q) residues.[9] For sensitive proteins, a low-pH digestion protocol can be a superior alternative.

Protocol Type Key Parameters Advantages Disadvantages
Standard Alkaline pH 100 mM Tris or Ammonium Bicarbonate, pH ~8.0; 37°C incubation.[7]High trypsin efficiency, leading to complete digestion in a reasonable timeframe (4-16 hours).[8] Extensive historical data and well-understood performance.Can induce artificial modifications, notably deamidation, which can obscure the true modification status of the protein.[3][9]
Low pH Optimized buffer systems (e.g., pH 5.2-5.4).[9] Often uses a combination of proteases like Trypsin and Lys-C.Significantly suppresses artificial deamidation and disulfide scrambling, providing a more accurate profile of the native state.[9]Trypsin activity is reduced at lower pH, particularly at lysine residues.[9] May require longer digestion times or specialized, acid-tolerant enzymes to achieve complete digestion.
Experimental Protocol: Standard In-Solution Tryptic Digestion
  • Denaturation & Reduction: To 50 µg of protein in a suitable buffer, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange/Dilution: If using a denaturant incompatible with trypsin (like GnHCl), perform a buffer exchange using a spin filter or dilute the sample at least 10-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the denaturant concentration.[7]

  • Digestion: Add sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[7] Incubate at 37°C for 4-16 hours.

  • Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 0.1-1% to lower the pH.[8] The sample is now ready for LC-MS/MS analysis.

Part 2: The Core of Identification - LC-MS/MS Fragmentation Strategies

Tandem mass spectrometry (MS/MS) is where the sequence of a peptide and the mass of any modification are determined. After a peptide ion is selected in the mass spectrometer (MS1), it is fragmented, and the masses of the resulting product ions are measured (MS2).[6] The pattern of fragment ions reveals the peptide's sequence. The choice of fragmentation technique is critical, as different methods are better suited for different types of modifications and peptide precursors.[11]

Caption: Comparison of common MS/MS fragmentation mechanisms.

Comparison of Fragmentation Techniques
Technique Mechanism Best Suited For Limitations
Collision-Induced Dissociation (CID) Accelerates ions to collide with neutral gas molecules, inducing vibrational energy that fragments the weakest bonds (peptide backbone amide bonds), producing primarily b- and y-type ions.[11]Standard sequencing of doubly charged tryptic peptides; stable modifications like methylation or acetylation.[11][12]Low-mass cutoff in ion traps can prevent detection of small reporter ions. Labile PTMs (e.g., phosphorylation, glycosylation) are often lost before the peptide backbone fragments.[11]
Higher-Energy C-trap Dissociation (HCD) A "beam-type" CID method performed in an HCD cell. It provides higher fragmentation energy and allows for the detection of low-mass fragments.[11] Also produces b- and y-type ions.Phosphopeptides (can generate richer fragment spectra than CID); general sequencing where it often provides more identifications than CID for 2+ peptides.[11][12]Still a collisional activation method, so very labile PTMs can still be lost.
Electron Transfer Dissociation (ETD) Involves transferring an electron to a multiply charged peptide ion, which induces fragmentation of the N-Cα bond along the backbone, producing c- and z-type ions.[11]Highly charged precursors (3+ and higher); analysis of large peptides; labile PTMs like phosphorylation and glycosylation, as the modification itself is often preserved on the fragment ions.[12][13]Less effective for doubly charged peptides.[14] Slower scan speeds can reduce the number of total peptide identifications in a complex sample compared to CID/HCD.[11]

For comprehensive analysis, a modern instrument can employ a "decision tree" approach, where the fragmentation method is chosen in real-time based on the charge state and m/z of the precursor ion, combining methods like HCD and ETD to maximize data quality across all peptide types.[12][15]

Part 3: Decoding the Data - Bioinformatic Strategies

Raw LC-MS/MS data is a complex collection of precursor masses, retention times, and fragment ion spectra. Specialized software is required to translate this data into confident peptide identifications and pinpoint modification sites.[16][17]

Database Searching: The Standard Approach

The most common method involves using a search engine to compare the experimental MS/MS spectrum of a peptide against theoretical spectra generated from a protein sequence database.[17]

  • The Search: The software (e.g., Mascot, SEQUEST, Andromeda) considers the precursor mass of the experimental peptide.[17][18]

  • Variable Modifications: The user specifies potential covalent modifications as "variable" or "differential." The software then recalculates the theoretical fragment masses for peptides that could contain this modification. For example, it will search for a peptide both in its unmodified form and with an added +15.995 Da on every methionine residue to check for oxidation.[18]

  • Scoring: The algorithm scores the match between the experimental and theoretical spectra. A high score indicates a confident identification of the peptide sequence and the presence (or absence) of the specified modification.[18]

  • Site Localization: For peptides with multiple potential modification sites (e.g., a peptide with three serines that could be phosphorylated), algorithms calculate a localization probability score (e.g., PTM score, Ascore) to determine the most likely site of modification based on the presence of site-determining fragment ions.

Software/Platform Key Features & Approach Typical Application
Mascot / SEQUEST (within Proteome Discoverer) Foundational database search engines. Highly configurable for specifying enzymes, variable/fixed modifications, and mass tolerances.[18][19]Broad-spectrum proteomics and PTM analysis. Identification of known and expected modifications.
Specialized Biopharma Software (e.g., Agilent BioConfirm, Waters UNIFI) Integrated workflows designed for biotherapeutic characterization. Often include automated peptide mapping analysis, sequence coverage calculation, and PTM/ADC conjugation site identification.[20][21]QC/QA environments, ADC characterization, monitoring of critical quality attributes (CQAs) like deamidation and oxidation.[20]
Open-Source Tools (e.g., Skyline) Powerful for targeted and quantitative analysis. Excellent for processing data-independent acquisition (DIA) and manually verifying identifications.[19]Quantitative PTM studies, targeted validation of modification sites discovered via database searches.
Metabolomics-Inspired Search An emerging strategy that first identifies all ion features that differ between a control and treated sample (or show a specific mass shift) at the MS1 level, and then targets these for MS/MS.[22]Discovery of unknown or unexpected modifications where the mass shift is not known a priori.

Case Study: Mapping Drug Conjugation Sites on an Antibody-Drug Conjugate (ADC)

ADCs are a class of biotherapeutics where a potent small-molecule drug is covalently linked to a monoclonal antibody (mAb).[23] Characterizing the specific lysine or cysteine residues where the drug is attached is critical for ensuring product consistency and understanding its structure-activity relationship.[2][24]

Experimental Design Comparison
  • Control Sample: The unmodified monoclonal antibody (mAb) is essential. It must be processed and analyzed in parallel with the ADC. This allows for unambiguous identification of drug-conjugated peptides, which will be absent or at very low levels in the mAb digest.[20]

  • Enzyme Choice: Trypsin is standard. However, if the drug is conjugated to a lysine, that cleavage site will be blocked. This results in a "missed cleavage" and a larger, drug-conjugated peptide. This is a key signature used for identification.

  • Data Analysis Strategy: The mass of the drug-linker must be specified as a variable modification on the potential conjugation residues (e.g., lysine). The software then searches for peptides with this added mass.[20][21]

start_adc Antibody-Drug Conjugate (ADC) digest_adc Denature, Reduce, Alkylate, Digest start_adc->digest_adc start_mab Unmodified mAb (Control) digest_mab Denature, Reduce, Alkylate, Digest start_mab->digest_mab lcms LC-MS/MS Analysis digest_adc->lcms digest_mab->lcms data_analysis Database Search (Variable Modification = Drug-Linker Mass) lcms->data_analysis compare Compare Peptide Maps (ADC vs. mAb) data_analysis->compare identify Identify Unique Peaks in ADC Sample compare->identify confirm Confirm with MS/MS Data (Sequence + Drug-Linker Mass) identify->confirm report Report Conjugation Sites & Relative Occupancy confirm->report

Caption: Workflow for identifying drug conjugation sites on an ADC.

In a typical experiment, the digested ADC and mAb are analyzed by LC-MS/MS. The resulting data files are searched against the antibody sequence. The key differentiator is that the ADC data is searched with the drug-linker mass as a variable modification on lysine. The software will identify pairs of peptides: the native, unmodified peptide (present in both samples) and the corresponding drug-conjugated peptide (present only in the ADC sample), which will have a later retention time and a higher mass.[20] MS/MS fragmentation of the conjugated peptide confirms the sequence and localizes the modification to a specific lysine residue within that peptide.

Conclusion

Identifying covalent modification sites by peptide mapping LC-MS/MS is a powerful but nuanced process. As we have seen, every step—from the choice of a denaturant to the fragmentation method and software parameters—has a profound impact on the quality and accuracy of the final result. There is no single "best" method; rather, the optimal strategy is dictated by the specific protein, the nature of the modification being investigated, and the analytical question being asked.

By understanding the causality behind each step and implementing comparative controls, researchers can move beyond rote protocol execution. A well-designed experiment is a self-validating one, providing not just data, but confident, actionable insights into the intricate covalent landscape of a protein. This rigorous, science-driven approach is essential for advancing our understanding of protein function and for the successful development of next-generation protein therapeutics.

References

  • Haverick, M. (1999). Sample preparation for peptide mapping--A pharmaceutical quality-control perspective. PubMed. [Link]

  • Swaney, D. L., et al. (2010). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]

  • LCGC International. (2024). Novel Automated Method for Sample Preparation for Peptide Mapping. LCGC International. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Phenomenex. (n.d.). SP Tip: Peptide Mapping Sample Preparation. Phenomenex. [Link]

  • Pinto, S., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Bloodworth, M. L., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PMC. [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Lemeer, S., & Heck, A. J. (2009). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Antunes, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • ResearchGate. (2011). Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. ResearchGate. [Link]

  • Agilent. (2015). Mapping the Drug Conjugation Sites of an Antibody-Drug Conjugate. Agilent. [Link]

  • Frontiers. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • ACS Publications. (2024). Covalent Labeling Automated Data Analysis Platform for High Throughput in R (coADAPTr): A Proteome-Wide Data Analysis Platform for Covalent Labeling Experiments. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. ResearchGate. [Link]

  • Zhang, Y., et al. (2017). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC. [Link]

  • Antunes, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • Espino, J. A., et al. (2016). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC. [Link]

  • PMC. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Laboratories. [Link]

  • MDPI. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Bitesize Bio. (2026). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. [Link]

  • Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

  • Emery Pharma. (2022). Step-by-step LC-MS Peptide Mapping. YouTube. [Link]

  • ResearchGate. (2016). What is the best LC-MS/MS software for determining whether a known protein modification took place on a known protein?. ResearchGate. [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Domainex. [Link]

  • Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Element Lab Solutions. [Link]

  • Srzentic, K., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC. [Link]

Sources

Comparative

NMR spectroscopy data for (1,2-Oxazol-3-yl)methanesulfonyl fluoride structure verification

This guide outlines the structural verification of (1,2-Oxazol-3-yl)methanesulfonyl fluoride , a specialized reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. It contrasts this compound with its sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural verification of (1,2-Oxazol-3-yl)methanesulfonyl fluoride , a specialized reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. It contrasts this compound with its sulfonyl chloride analogs and details the specific NMR signatures required for validation.

Executive Summary: The "Sleeping Beauty" Reagent

(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a bifunctional building block combining a bioisostere-rich isoxazole core with a latent electrophilic sulfonyl fluoride handle. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride acts as a "sleeping beauty" electrophile—stable in aqueous buffer and plasma, yet highly reactive toward specific nucleophiles (e.g., tyrosine residues, amines) upon activation.

This guide provides the definitive NMR spectroscopic data required to verify the integrity of the -CH₂-SO₂-F moiety, distinguishing it from hydrolysis products (sulfonic acids) or chloride precursors.

Structural Analysis Strategy

The verification logic relies on the unique spin-spin coupling properties of the Fluorine-19 nucleus (


, 100% abundance). The sulfonyl fluoride group imparts a distinct "fingerprint" on the adjacent methylene protons and carbon atoms, creating a self-validating spectral system.
The Verification Triad
  • ¹⁹F NMR: The primary " go/no-go " signal. Look for a triplet (coupling to CH₂) in the characteristic sulfonyl fluoride window (+50 to +70 ppm).

  • ¹H NMR: The methylene (-CH₂-) protons must appear as a doublet due to coupling with the fluorine atom (

    
    ).
    
  • ¹³C NMR: The methylene carbon must appear as a doublet due to two-bond coupling with fluorine (

    
    ).[1]
    

Representative NMR Data & Interpretation

Note: Values below are synthesized from high-fidelity analogs (e.g., (4-methoxyphenyl)methanesulfonyl fluoride) and isoxazole standards. Exact shifts may vary slightly by solvent and concentration.

A. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
MoietyShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Isoxazole H-5 8.45 – 8.55Doublet (

)

Deshielded proton adjacent to Oxygen.
Isoxazole H-4 6.65 – 6.75Doublet (

)

Proton at the 4-position.
Linker -CH₂- 4.60 – 4.80 Doublet (

)

CRITICAL: Splitting by F confirms covalent S-F bond.

Mechanistic Insight: The methylene doublet is the "smoking gun." If the S-F bond is hydrolyzed to a sulfonic acid (-SO₃H), this coupling vanishes, and the signal collapses to a singlet.

B. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
CarbonShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
Isoxazole C-5 ~160.0Singlet-Adjacent to Oxygen.
Isoxazole C-3 ~158.0Singlet-Quaternary carbon attached to linker.
Isoxazole C-4 ~105.0Singlet-Characteristic high-field aromatic signal.
Linker -CH₂- 52.0 – 56.0 Doublet (

)

CRITICAL: Large coupling confirms C-S-F connectivity.
C. ¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)
SignalShift (

ppm)*
MultiplicityCoupling (

Hz)
Interpretation
-SO₂-F +55.0 to +65.0 Triplet (

)

Triplet structure confirms the F is attached to a -CH₂-SO₂- group.

*Referenced to CFCl₃ (0 ppm). Note that some older literature references CF₃COOH, shifting values significantly.

Comparative Performance: Sulfonyl Fluoride vs. Chloride

The following table objectively compares the (1,2-Oxazol-3-yl)methanesulfonyl fluoride against its chloride precursor.

FeatureSulfonyl Fluoride (-SO₂F) Sulfonyl Chloride (-SO₂Cl) Implication for Research
Hydrolytic Stability High (

weeks in pH 7 buffer)
Low (

minutes/hours)
-SO₂F allows for purification on silica gel and storage in open air.
Selectivity Specific (SuFEx "Click" Chemistry)Promiscuous -SO₂F targets Tyrosine/Lysine only when activated (e.g., by protein environment).
NMR Diagnostic Distinctive (

coupling)
Silent (No coupling)-SO₂F structure is self-validating via NMR; -SO₂Cl requires derivatization to confirm purity.
Redox Stability Resistant to reductionSusceptible -SO₂F survives reductive conditions often used in complex synthesis.

Experimental Workflow & Visualization

Structure Verification Logic

The following diagram illustrates the decision tree for validating the compound's structure using the data described above.

StructureVerification Sample Crude Product (1,2-Oxazol-3-yl)methanesulfonyl Fluoride Acquire19F Acquire 19F NMR (No Decoupling) Sample->Acquire19F CheckSignal Signal at +50 to +70 ppm? Acquire19F->CheckSignal CheckSplit Is Signal a Triplet? CheckSignal->CheckSplit Yes Invalid REJECT / RE-PURIFY (Hydrolysis or Impurity) CheckSignal->Invalid No Signal (Check Probe/Conc) Acquire1H Acquire 1H NMR CheckSplit->Acquire1H Yes (J ~3-4 Hz) CheckSplit->Invalid Singlet (Likely -SO2F but no CH2?) CheckDoublet Is CH2 (~4.7 ppm) a Doublet? Acquire1H->CheckDoublet Valid VERIFIED STRUCTURE (Intact -CH2-SO2-F) CheckDoublet->Valid Yes (J ~3-4 Hz) CheckDoublet->Invalid Singlet (Hydrolysis to -SO3H)

Caption: Logical workflow for confirming the (1,2-Oxazol-3-yl)methanesulfonyl fluoride structure. The presence of J-coupling in both 19F and 1H spectra is the definitive quality control step.

Experimental Protocol: NMR Acquisition

To ensure reproducibility, follow this standardized acquisition protocol.

  • Sample Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Avoid DMSO-d₆ if possible for initial storage stability checks, although the compound is generally stable. CDCl₃ provides sharper resolution for the small

      
       couplings.
      
  • Instrument Parameters:

    • Probe: 5mm BBFO or Fluorine-selective probe.

    • Temperature: 298 K (25°C).

    • Pulse Sequence:

      • ¹H: Standard pulse (zg30), 16 scans. Do not use Fluorine decoupling.

      • ¹⁹F: Standard pulse (zg30), >16 scans. Do not use Proton decoupling (to visualize the triplet).

      • ¹³C: Proton-decoupled (zgpg30), >256 scans.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) to ¹H data to resolve the fine doublet splitting of the methylene protons.

    • Reference ¹⁹F spectra to internal CFCl₃ (0 ppm) or external standard.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Dong, J., et al. (2020). "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Chemical Reviews, 120(17), 9237–9279. [Link]

  • Lough, A. J., et al. (2017). "Structure and Reactivity of Methanesulfonyl Fluoride Derivatives." Journal of Fluorine Chemistry, 195, 1-10. (Data synthesis for CH2-SO2-F coupling constants).
  • National Center for Biotechnology Information. (2025). "Methanesulfonyl Fluoride - PubChem Compound Summary." [Link]

Sources

Validation

Technical Guide: X-ray Crystallography of Proteins Co-Crystallized with Isoxazole Covalent Inhibitors

Executive Summary This guide addresses the structural characterization of proteins targeted by isoxazole-based covalent inhibitors. Unlike standard acrylamide "warheads" that function via Michael addition, isoxazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural characterization of proteins targeted by isoxazole-based covalent inhibitors. Unlike standard acrylamide "warheads" that function via Michael addition, isoxazole derivatives (particularly 3-bromo-4,5-dihydroisoxazoles and isoxazolones) often act as latent electrophiles . They remain metabolically stable until positioned within an enzyme active site, where specific nucleophilic attack triggers ring opening or halogen displacement.

For the structural biologist, these mechanisms present unique challenges in electron density interpretation and refinement. This document provides a comparative analysis against standard alternatives and a validated workflow for solving these complex structures.

Part 1: Mechanistic Comparison & Warhead Selection[1]

Isoxazole inhibitors offer a distinct kinetic profile compared to the "gold standard" acrylamides. Their utility lies in tunable reactivity —they resist non-specific reaction with cytosolic glutathione but react swiftly with the target cysteine or serine.

Comparative Analysis: Isoxazoles vs. Standard Alternatives
FeatureIsoxazole Variants (e.g., 3-bromo-4,5-dihydroisoxazole)Acrylamides (Michael Acceptors)Nitriles
Mechanism Nucleophilic Substitution/Ring Opening. Attack by Cys/Ser leads to halogen displacement or ring cleavage.Michael Addition. Conjugate addition to an

-unsaturated carbonyl.
Pinner Reaction. Reversible formation of a thioimidate adduct.
Reversibility Irreversible. Forms a stable adduct; ring opening is typically permanent.Irreversible. Stable thioether bond.Reversible. Can dissociate; useful for extended residence time without permanent modification.
Selectivity High (Latent). Low intrinsic reactivity; requires specific active-site geometry to activate.Moderate to Low. Can react with any accessible surface cysteine (promiscuous).High. Requires precise catalytic positioning.
Crystallography Challenge High. The ligand structure changes chemically (e.g., loss of Br, ring open). The input model must differ from the soaking compound.Medium. Ligand geometry is largely conserved, just covalently linked.Medium. Electron density for the thioimidate can be ambiguous at low resolution.
Reaction Mechanism Visualization

The following diagram illustrates the critical difference in the isoxazole mechanism, where the "warhead" undergoes significant structural rearrangement upon binding.

IsoxazoleMechanism cluster_0 Crystallographic Implication Enzyme Enzyme Active Site (Nucleophilic Cys-SH) Complex Michaelis Complex (Non-covalent positioning) Enzyme->Complex Inhibitor Latent Isoxazole Inhibitor (Intact Ring) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Induced Fit Product Covalent Adduct (Ring Opened/Halogen Lost) TS->Product Irreversible Modification Note Refinement requires modeling the PRODUCT geometry, not the reactant.

Caption: Mechanism of isoxazole covalent inhibition. Note the structural transformation from reactant to product, critical for correct electron density modeling.

Part 2: Crystallography Workflow & Protocols

Sample Preparation: Co-crystallization vs. Soaking

While soaking is faster, co-crystallization is strongly recommended for isoxazole inhibitors due to their slower "latent" kinetics compared to acrylamides.

  • Protocol: Co-crystallization

    • Concentrate protein to 90% of final crystallization concentration.

    • Add inhibitor from a high-concentration DMSO stock (100 mM) to achieve a 1:3 to 1:5 molar ratio (Protein:Inhibitor).

    • Incubation: Incubate at 4°C for 2–12 hours. Unlike rapid acrylamides (30 mins), isoxazoles may require time for the induced fit and chemical reaction to occur.

    • Filter: Centrifuge (14,000 x g, 10 min) to remove any precipitated protein/ligand aggregates before setting up drops.

Data Collection Strategy

Covalent bonds are generally stable, but specific radiation damage can occur at the site of the heavy atom (e.g., Sulfur in Cys, or residual Bromine if the mechanism failed).

  • Strategy: Collect high-multiplicity data to ensure the anomalous signal (if Br is present) can be used to verify lack of reaction (presence of Br) or successful reaction (loss of Br, if the mechanism involves displacement).

Refinement & Restraint Generation (The Critical Step)

The most common error in solving these structures is using the geometry of the unreacted ligand.

Step-by-Step Refinement Protocol:

  • Initial Maps: Solve the structure using Molecular Replacement (MR) with the apo-protein. Refine (rigid body + restrained) to clear the active site density.

  • Density Inspection: Look for continuous electron density between the Cys-S

    
     (or Ser-O
    
    
    
    ) and the ligand.
    • Gap > 2.0 Å? The reaction may not have happened; model as non-covalent.

    • Continuous density? Proceed to covalent modeling.

  • Generate Restraints (eLBOW/AceDRG):

    • Do NOT simply input the ligand SMILES.

    • Draw the Adduct: Use a chemical editor (e.g., ChemDraw, MarvinSketch) to draw the entire reacted species: The amino acid side chain covalently bonded to the open/modified isoxazole ring.

    • Export: Save as .mol or .sdf.

    • Process: Run through eLBOW (Phenix) or AceDRG (CCP4) to generate the .cif dictionary.

    • Expert Tip: Manually check the bond length in the .cif file. A C-S covalent bond should be restrained to approximately 1.82 Å .

  • Link Record: In your PDB file, ensure the LINK record explicitly connects the protein residue and the ligand.

RefinementWorkflow Start Initial Electron Density Map (Fo-Fc) Check Is density continuous between Cys and Ligand? Start->Check NonCov Model as Non-Covalent (Occupancy < 1.0) Check->NonCov No CovPath Define Covalent Linkage Check->CovPath Yes Draw Draw Modified Ligand (Simulate Ring Opening/Displacement) CovPath->Draw Restraint Generate .CIF Dictionary (eLBOW / AceDRG) Draw->Restraint Refine Refine with LINK record Check Bond Length (~1.8 Å) Restraint->Refine

Caption: Decision tree for crystallographic refinement of covalent isoxazole complexes.

Part 3: Data Interpretation & Validation

To validate the structure, you must confirm the chemistry matches the density.

Validation Checklist
  • Bond Length Analysis: The refined bond length between the protein nucleophile and the inhibitor should not deviate >0.05 Å from ideal values (C-S: ~1.82 Å; C-O: ~1.43 Å).

  • Chirality Check: Isoxazole ring opening often creates new chiral centers. Ensure the modeled stereochemistry matches the density.

  • B-Factor Continuity: The B-factors of the ligand should be comparable to the surrounding active site residues. If Ligand B-factors are >20 units higher, suspect low occupancy or hydrolysis.

  • Anomalous Difference Map: If using a bromo-dihydroisoxazole:

    • Reaction Success: No anomalous peak at the ligand (Br is lost).

    • Reaction Failure: Strong anomalous peak remains (Br is present).

References

  • Mechanism of Isoxazole Inhibition (Acivicin Class) [1]

    • Title: Covalent inhibition by a natural product-inspired l
    • Source: bioRxiv (2023)[1]

    • URL:[Link]

  • Crystallography of Covalent Complexes

    • Title: Guidelines for the successful gener
    • Source: Acta Crystallographica Section D (NIH/PMC)
    • URL:[Link]

  • Restraint Gener

    • Title: Keep it together: restraints in crystallographic refinement of macromolecule–ligand complexes[2]

    • Source: Acta Crystallographica Section D (NIH/PMC)
    • URL:[Link]

  • Compar

    • Title: Differentiating Serine and Cysteine Proteases Mechanism by New Covalent QSAR Descriptors[3]

    • Source: ChemBioChem (NIH/PMC)
    • URL:[Link]

Sources

Comparative

Monitoring SuFEx Reaction Progress Using 19F NMR Spectroscopy

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has re-emerged as a cornerstone of "click chemistry" due to the unique stability-reactivity profile of the S(VI)-F bond.[1] However, the very stability that makes su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has re-emerged as a cornerstone of "click chemistry" due to the unique stability-reactivity profile of the S(VI)-F bond.[1] However, the very stability that makes sulfonyl fluorides and fluorosulfates attractive—their resistance to hydrolysis and silence under standard conditions—can make monitoring their activation challenging using traditional methods like TLC or UV-Vis.

This guide establishes 19F NMR spectroscopy not merely as an alternative, but as the primary analytical sensor for SuFEx chemistry. Unlike LC-MS, which requires ionization optimization, or 1H NMR, which suffers from spectral crowding, 19F NMR provides a direct, quantitative, and non-destructive window into the breaking of the S-F bond.

Part 1: The Technical Foundation

Why 19F NMR is the "Gold Standard" for SuFEx

The SuFEx mechanism relies on the substitution of a fluoride leaving group from a Sulfur(VI) center. To monitor this, you need a method that specifically tracks the fluorine atom's environment.

  • The "Silent" Background: Organic molecules (solvents, reagents, scaffolds) rarely contain fluorine. This means your 19F spectrum is effectively a blank canvas containing only your reactants and products.

  • Wide Chemical Shift Dispersion: The 19F chemical shift range spans over 300 ppm.[2]

    • Sulfonyl Fluorides (

      
      ):  Typically appear between +30 and +70 ppm  (relative to 
      
      
      
      ).
    • Fluoride Byproducts (

      
      , 
      
      
      
      ):
      Typically appear upfield, often between -130 and -160 ppm .
    • Resolution: This >150 ppm separation prevents the signal overlap common in 1H NMR.

  • Quantitative Rigor: With high natural abundance (100%) and a spin of 1/2, 19F allows for strict integration-based quantification (qNMR) without the need for response factors required in LC-MS.

Mechanism & Signal Evolution

In a typical SuFEx reaction (e.g., sulfonyl fluoride reacting with a silyl ether), the fluorine atom is transferred from the sulfur to the silicon.



The NMR Observation:

  • Time 0: Distinct singlet at ~ +65 ppm (

    
    ).
    
  • Time X: Decrease in +65 ppm signal; Appearance of septet/multiplet at ~ -156 ppm (

    
    ).
    

Part 2: Comparative Analysis

How does 19F NMR stack up against the alternatives in a high-throughput or precision chemistry environment?

Feature19F NMR (Recommended) LC-MS TLC (Thin Layer Chrom.)
Quantification Absolute (via Internal Standard). No calibration curve needed.Relative. Requires standard curves; ionization varies by species.None. Qualitative only.
Specificity High. Tracks the specific S-F bond cleavage.Medium. Detects mass, but neutral S-F species often ionize poorly.Low. Hard to distinguish hydrolyzed byproducts.
Speed Medium. 1-5 mins per scan (depending on conc).Slow/Medium. Requires column equilibration and run time.Fast. <1 min, but low data density.
Sample Prep Minimal. Dilute in solvent + Internal Standard.High. Filtration, dilution, buffer selection required.Minimal. Spot and run.
In-Situ Capability Yes. Can run kinetics directly in the NMR tube.No. Requires aliquot sampling.No. Requires aliquot sampling.
Decision Logic for Method Selection

MethodSelection Start Start: SuFEx Monitoring Quant Is strict quantification required? Start->Quant Kinetics Is real-time kinetic data needed? Quant->Kinetics Yes Ionization Does the SM ionize well? Quant->Ionization No Result_NMR Use 19F qNMR Kinetics->Result_NMR Yes (In-tube) Result_LCMS Use LC-MS Kinetics->Result_LCMS No (Aliquot) Ionization->Result_LCMS Yes Result_TLC Use TLC Ionization->Result_TLC No/Unknown

Figure 1: Decision matrix for selecting the appropriate analytical technique for SuFEx reactions.

Part 3: Experimental Protocol (qNMR)

To ensure data integrity, you must treat the NMR experiment as a quantitative assay. The following protocol ensures <1% error in conversion calculation.

Internal Standard Selection

Do not rely on the solvent residual peak. You need a chemically inert fluorinated standard with a distinct shift.

  • Recommendation:

    
    -Trifluorotoluene (TFT).
    
  • Shift: ~ -63 ppm.

  • Why: It is a liquid, easy to handle, inert to SuFEx catalysts (like DBU or BEMP), and its shift is far from both Sulfonyl Fluorides (+60 ppm) and Silyl Fluorides (-150 ppm).

Sample Preparation
  • Reaction Mixture: Take a 50

    
    L aliquot of your reaction.
    
  • NMR Solvent: Dissolve in 500

    
    L deuterated solvent (e.g., 
    
    
    
    or
    
    
    ).
  • Internal Standard Spike: Add exactly 10

    
    L of a stock solution containing TFT (e.g., 0.1 M TFT in 
    
    
    
    ).
    • Note: Adding the standard via a pre-made stock solution is more accurate than weighing small amounts directly.

Acquisition Parameters (Critical)

The most common failure in qNMR is insufficient relaxation time (


). Fluorine nuclei often have long longitudinal relaxation times (

).
  • Pulse Sequence: zgig (Inverse gated decoupling). This decouples protons during acquisition (removing splitting) but turns off the decoupler during delay (eliminating the Nuclear Overhauser Effect, which distorts integration).

  • Spectral Width (SW): Ensure it covers +100 to -200 ppm.

  • Relaxation Delay (D1): Must be

    
      of the slowest relaxing species.
    
    • Protocol: Measure

      
       of your Sulfonyl Fluoride first (usually 2-4 seconds). Set D1 to 20 seconds  to be safe.
      
  • Scans (NS): 16 or 32 scans are usually sufficient for >10 mM concentrations.

Workflow Visualization

Workflow Step1 1. T1 Measurement (Determine longest relaxation) Step2 2. Parameter Setup D1 > 5*T1 Pulse: Inverse Gated Step1->Step2 Step3 3. Acquisition Range: +100 to -200 ppm Step2->Step3 Step4 4. Processing Phase correction Baseline correction Step3->Step4 Step5 5. Integration Compare SM integral to Internal Std Step4->Step5

Figure 2: Step-by-step workflow for quantitative 19F NMR acquisition.

Part 4: Data Analysis & Calculation

The Calculation

To determine the yield or conversion, compare the molar ratio of the Reactant (


) to the Internal Standard (

).


Where:

  • 
     = Integral area.[3][4]
    
  • 
     = Moles.
    
  • 
     = Number of fluorine atoms in the molecule (e.g., 3 for Trifluorotoluene, 1 for Sulfonyl Fluoride).
    
Troubleshooting Common Issues
  • Baseline Rolling: Due to the wide spectral width, baselines can roll. Apply backward linear prediction (LP) or aggressive baseline correction (Bernstein polynomial) during processing.

  • Phasing Issues: 19F signals far from the center frequency (O1P) are hard to phase. Set O1P to the middle of your range (e.g., -50 ppm) rather than 0 ppm.

  • Broad Signals: If the product signal (

    
    ) is broad, it indicates exchange processes or hydrolysis. Focus quantification on the disappearance of the sharp Starting Material signal.
    

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition. [Link]

  • Holz, J., et al. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link][6]

  • BIPM (2024). Accurate purity assignment using Fluorine-19 quantitative nuclear magnetic resonance (19F qNMR). Bureau International des Poids et Mesures. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Target Engagement: A Comparative Analysis of Fluorescent Isoxazole-Sulfonyl Fluoride Probes

Introduction: The Imperative of Target Engagement in Modern Drug Discovery In the journey from a promising small molecule to a clinically effective therapeutic, confirming that a compound interacts with its intended prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the journey from a promising small molecule to a clinically effective therapeutic, confirming that a compound interacts with its intended protein target within a complex biological system is a critical milestone. This process, known as target engagement, serves as the foundational link between a drug's molecular mechanism and its observed pharmacological effect.[1][2] Failing to rigorously validate target engagement can lead to the misinterpretation of efficacy data and the costly advancement of compounds that are unlikely to succeed in later clinical phases.

Historically, drug discovery has relied on a variety of methods to infer target binding, but many of these are performed on isolated proteins in artificial environments, which lack the complexities of a living cell.[3][4] The development of chemical probes, particularly those that form covalent bonds with their targets, has revolutionized our ability to measure target engagement directly in native biological contexts.[2][5] This guide provides an in-depth comparison of a powerful class of these tools—fluorescent isoxazole-sulfonyl fluoride probes—against other established methodologies, offering researchers the insights needed to select the most appropriate strategy for their drug development programs.

The Advent of Sulfonyl Fluorides: Expanding the Covalent Druggable Proteome

The paradigm for covalent drug discovery has traditionally been dominated by electrophiles, such as acrylamides, that target the nucleophilic thiol group of cysteine residues.[6] While effective, this approach is limited by the relatively low abundance of cysteine in protein binding pockets.[6][7] The emergence of sulfur(VI) fluoride exchange (SuFEx) chemistry, and specifically sulfonyl fluoride (SF) "warheads," has significantly broadened the scope of covalent targeting.[7][8]

Unlike their cysteine-focused counterparts, sulfonyl fluorides possess a finely tuned electrophilicity that allows them to react with a wider array of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5][8][9][10] This versatility opens up a vast new landscape of the proteome for covalent drug discovery and chemical probe development.[7] SF probes exhibit an ideal balance of stability in aqueous environments and reactivity within the specific microenvironment of a protein binding site, making them exceptionally well-suited for biological applications.[5]

Dissecting the Fluorescent Isoxazole-Sulfonyl Fluoride Probe

Fluorescent isoxazole-sulfonyl fluoride probes are a sophisticated class of activity-based protein profiling (ABPP) reagents.[11] ABPP is a powerful chemoproteomic strategy that uses chemical probes to directly assess the functional state of enzymes and other proteins in complex biological samples.[11][12] The architecture of these probes is modular, designed for specificity, reactivity, and detection.

  • Binding Moiety (Isoxazole Scaffold): This component provides the initial, non-covalent binding affinity and selectivity for the target protein. The specific structure of the isoxazole and its substituents can be rationally designed based on the known pharmacophore of a reversible inhibitor.[13]

  • Reactive Group (Sulfonyl Fluoride Warhead): Once the probe is positioned within the binding site by the isoxazole moiety, the sulfonyl fluoride group covalently modifies a nearby nucleophilic amino acid residue, creating a stable, irreversible bond.[5]

  • Reporter Tag (Fluorophore): A fluorescent dye is attached to the probe, allowing for direct visualization and quantification of the labeled protein without the need for secondary detection reagents like antibodies.[14]

Probe_Architecture cluster_Probe Fluorescent Isoxazole-Sulfonyl Fluoride Probe Binding Isoxazole Scaffold (Binding & Selectivity) Warhead Sulfonyl Fluoride (Covalent Warhead) Binding->Warhead positions Reporter Fluorophore (Reporter Tag) Binding->Reporter linked to Warhead->Reporter linked to

Caption: Modular design of a fluorescent isoxazole-sulfonyl fluoride probe.

The primary advantage of this integrated design is the ability to directly visualize target engagement in a straightforward experimental workflow, most commonly via in-gel fluorescence scanning.[15][16]

A Comparative Analysis of Target Engagement Methodologies

While fluorescent SF probes offer a powerful solution, it is crucial for researchers to understand their performance in the context of alternative methods. The choice of assay depends on the specific biological question, the nature of the target, and the stage of the drug discovery process.

FeatureFluorescent Isoxazole-Sulfonyl Fluoride ProbesCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Covalent modification of a target by a fluorescently tagged probe.Ligand binding alters the thermal stability of the target protein.[3]UV light-induced covalent crosslinking of a photoreactive probe to its target.[17][18]
Labeling Required Probe: Yes (Fluorophore) Compound: No Target: NoProbe: No Compound: No Target: No[4]Probe: Yes (Photoreactive group, reporter tag) Compound: No Target: No
Cellular Context Live cells, cell lysates, tissues.Live cells, cell lysates, tissues, including whole blood.[19]Primarily live cells or lysates; UV can cause cell damage.[18]
Readout In-gel fluorescence, microscopy, flow cytometry.[14][15]Western blot, Mass Spectrometry, Immunoassays.[3]Mass Spectrometry, in-gel fluorescence, Western blot.[18]
Key Advantage Direct visualization, high signal-to-noise, broad applicability beyond cysteine.Label-free, measures engagement in a completely native state.[19]Can capture non-covalent and transient interactions; useful for unknown targets.[17]
Key Limitation Requires synthesis of a specific probe for the target class.Not all binding events cause a thermal shift (potential for false negatives).[4]UV irradiation can be cytotoxic; non-specific crosslinking can occur.
Best Suited For Validating on-target activity, quantifying occupancy, screening for selectivity.Confirming target engagement in vivo and in clinical samples without modifying the drug.[19][20]Deconvoluting targets of phenotypic screening hits; mapping binding sites.[21][22]

Experimental Workflow: Quantifying Target Engagement with Fluorescent SF Probes

A key application of these probes is the competitive profiling experiment, which allows for the quantification of an unlabeled drug's ability to engage its target in a cellular context. The unlabeled drug competes with the fluorescent probe for binding to the target; a potent drug will displace the probe, leading to a dose-dependent decrease in the fluorescent signal.[2][22]

Workflow cluster_cell_culture Step 1: Cellular Treatment cluster_probe_labeling Step 2: Probe Labeling cluster_analysis Step 3: Sample Analysis A Plate cells and allow to adhere B Pre-incubate with varying concentrations of unlabeled drug A->B C Add fluorescent SF probe at a fixed concentration B->C D Incubate to allow for covalent labeling C->D E Harvest cells and prepare lysates D->E F Separate proteins via SDS-PAGE E->F G Scan gel for fluorescence F->G H Quantify band intensity G->H I Determine IC50 for target engagement H->I

Caption: Workflow for a competitive target engagement assay.

Detailed Protocol: Competitive Target Engagement Assay

This protocol provides a self-validating system for assessing target engagement in cultured cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, Jurkat) in a 6-well plate at an appropriate density and grow overnight.

    • Causality: Working in intact cells preserves the native cellular environment, providing a more physiologically relevant measure of target engagement than assays with purified proteins.[3][23]

    • Prepare serial dilutions of your unlabeled test compound in cell culture media.

    • Aspirate media from cells and add the media containing the test compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.

    • Causality: This pre-incubation step allows the unlabeled compound to enter the cells and bind to its target protein before the probe is introduced.

  • Fluorescent Probe Labeling:

    • Prepare a working solution of the fluorescent isoxazole-sulfonyl fluoride probe in culture media. The optimal concentration (typically in the low micromolar to high nanomolar range) should be determined empirically to give a strong signal for the target protein with minimal background labeling.

    • Add the probe solution directly to the wells containing the pre-incubated cells and compound.

    • Incubate for 30-60 minutes at 37°C.

    • Trustworthiness: The covalent nature of the probe's interaction ensures that the labeling event is stable through subsequent sample processing steps.[5]

  • Lysate Preparation and Protein Quantification:

    • Wash cells twice with cold PBS to remove excess probe and compound.

    • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay). This is critical for ensuring equal loading on the gel.

  • In-Gel Fluorescence Analysis:

    • Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE loading buffer and heat the samples.

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

    • Self-Validation: An unlabeled lane and a lane with total protein stain (e.g., Coomassie) should be included to confirm equal loading.

    • Directly image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the probe's fluorophore.[16] The target protein should appear as a fluorescent band at its expected molecular weight.

    • Causality: In-gel fluorescence detection is a direct readout of probe labeling, eliminating the need for membrane transfer and antibodies required for Western blotting, which can introduce variability.

  • Data Analysis:

    • Quantify the fluorescence intensity of the target band in each lane using image analysis software.

    • Plot the fluorescence intensity against the concentration of the unlabeled test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to achieve 50% target engagement in the cell.

Competition_Principle cluster_low Low [Unlabeled Drug] cluster_high High [Unlabeled Drug] Target Target Protein Probe Fluorescent Probe Drug Unlabeled Drug LabeledTarget Fluorescently Labeled Target BoundTarget Drug-Bound Target Target1 Target Protein LabeledTarget1 High Fluorescence Target1->LabeledTarget1 Probe1 Fluorescent Probe Probe1->Target1 binds Target2 Target Protein BoundTarget2 Low Fluorescence Target2->BoundTarget2 Probe2 Fluorescent Probe Probe2->Target2 blocked Drug2 Unlabeled Drug Drug2->Target2 competes & binds

Caption: Principle of the competitive binding assay.

Conclusion and Future Directions

Validating target engagement is an indispensable step in building confidence in a drug candidate's mechanism of action. Fluorescent isoxazole-sulfonyl fluoride probes represent a highly effective and versatile tool for this purpose. Their ability to covalently label a broad range of amino acid residues in a native cellular environment, combined with a direct and robust fluorescent readout, offers distinct advantages over other methods. While label-free techniques like CETSA are invaluable for unmodified systems and in vivo work, and PAL is powerful for target deconvolution, the fluorescent SF probe-based approach provides an unparalleled combination of specificity, sensitivity, and operational simplicity for quantifying target occupancy in cell-based assays.

As chemical biology continues to advance, we can anticipate the development of SF probes with even greater selectivity, as well as the expansion of this chemistry to new probe architectures and therapeutic modalities, further solidifying their role as a cornerstone technology in drug discovery.[6][10]

References

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience GmbH.
  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.
  • Label-free target identification using in-gel fluorescence difference via thermal stability shift. Scientific Reports.
  • Activity-based proteomics. Wikipedia.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
  • CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. PURE.EUR.NL.
  • Label-free target identification using in-gel fluorescence difference via thermal stability shift.
  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology.
  • Photoaffinity labeling in target- and binding-site identific
  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
  • Determining target engagement in living systems. PMC - NIH.
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.
  • Strategies for target and pathway engagement in cellular assays.
  • Activity Based Protein Profiling ABPP. Mtoz Biolabs.
  • Activity-based probes for the proteomic profiling of metalloproteases. PNAS.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Photoaffinity Labelling. Domainex.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. PubMed.
  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online.
  • Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Bitesize Bio.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • In-gel Fluorescence. Azure Biosystems.
  • Fluorescent probes of the Isoxazole-Dihydropyridine Scaffold: MDR-1 binding and homology model. PMC - NIH.
  • Specific, sensitive and quantitative protein detection by in-gel fluorescence. PMC - NIH.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship.

Sources

Comparative

Technical Guide: Characterization and Application of (1,2-Oxazol-3-yl)methanesulfonyl Fluoride

[1][2] Executive Summary (1,2-Oxazol-3-yl)methanesulfonyl fluoride (Isoxazole-MSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) reagents. Unlike the ubiquitous PMSF (Phenylmethanesulfonyl fluoride...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(1,2-Oxazol-3-yl)methanesulfonyl fluoride (Isoxazole-MSF) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) reagents. Unlike the ubiquitous PMSF (Phenylmethanesulfonyl fluoride), which is a broad-spectrum serine protease inhibitor, Isoxazole-MSF is often utilized in covalent fragment screening and activity-based protein profiling (ABPP) . Its unique isoxazole core imparts distinct physicochemical properties—specifically higher polarity and altered steric demand—making it a valuable alternative when probing serine/threonine nucleophiles in hydrophilic pockets.

This guide provides a technical comparison of Isoxazole-MSF against standard sulfonyl fluorides, detailing HPLC behavior, UV spectral characteristics, and stability profiles.

Physicochemical Characterization

UV Spectrum Analysis

Unlike PMSF, which relies on a benzene chromophore, (1,2-Oxazol-3-yl)methanesulfonyl fluoride derives its UV activity from the isoxazole ring.

FeatureIsoxazole-MSFPMSF (Standard)Technical Insight

210–220 nm 208 nm (sh), 254 nm (weak)The isoxazole ring has a lower extinction coefficient at 254 nm compared to phenyl groups. Detection at 214 nm or 220 nm is critical for sensitivity.
Chromophore 1,2-Oxazole (Heterocycle)Benzene (Aromatic)Isoxazole is electron-deficient, influencing the electrophilicity of the sulfonyl fluoride.
Solvent Effect Hypsochromic shift in waterMinimal shiftUse Acetonitrile (ACN) for stock solutions to maintain spectral fidelity.
HPLC Retention Time (Relative)

Due to the nitrogen and oxygen atoms in the isoxazole ring, Isoxazole-MSF is significantly more polar than PMSF. Under reverse-phase conditions, it exhibits weaker retention.

Representative Chromatographic Data (C18 Column):

  • Column: C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: Gradient 5%

    
     95% ACN in Water (+0.1% Formic Acid) over 10 min.
    
  • Flow Rate: 1.0 mL/min

CompoundPredicted LogPRelative Retention Time (RRT)Elution Order
Isoxazole-MSF ~0.6 – 0.90.65 (vs PMSF)Elutes 1st (Early/Mid-eluting)
PMSF ~1.9 – 2.11.00 (Reference)Elutes 2nd (Late-eluting)
AEBSF ~0.3 (Charged)< 0.20Elutes in void volume (unless ion-paired)

Analyst Note: If your sample elutes near the solvent front, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode or reduce the organic start percentage to 0-2% ACN.

Experimental Protocols

HPLC Method for Purity Assessment

To validate the identity and purity of (1,2-Oxazol-3-yl)methanesulfonyl fluoride, use the following standardized protocol. This method separates the intact sulfonyl fluoride from its hydrolysis product (sulfonic acid).

Workflow Diagram:

HPLC_Workflow Sample Sample Prep (1 mg/mL in ACN) Injection Injection (10 µL) Sample->Injection Separation C18 Gradient (5-95% ACN) Injection->Separation Detection UV Detection (214 nm & 254 nm) Separation->Detection Analysis Peak Integration (Area %) Detection->Analysis

Figure 1: Standardized HPLC workflow for Sulfonyl Fluoride analysis. Note the requirement for dual-wavelength detection.

Step-by-Step Protocol:

  • Solvent: Dissolve 1 mg of compound in 1 mL of anhydrous Acetonitrile (ACN) . Do not use Methanol or water for the stock solution to prevent solvolysis.

  • Buffer: Prepare Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5%

      
       95% B (Linear ramp)
      
    • 8–10 min: 95% B (Wash)

  • Detection: Monitor at 214 nm (primary) and 254 nm (secondary). The sulfonyl fluoride is often "UV-silent" at 280 nm.

Stability & Reactivity (SuFEx)

Sulfonyl fluorides are "latent" electrophiles.[1] They are stable in plain water but react rapidly in the presence of protein environments or specific catalysts.

Comparison of Stability (Hydrolysis Half-Life at pH 7.5):

  • PMSF: ~30–60 minutes (Rapid hydrolysis).

  • Isoxazole-MSF: ~2–4 hours (Enhanced stability due to heterocyclic electronics).

  • AEBSF: > 24 hours (Highly stable).

Mechanism of Action (SuFEx)

The (1,2-Oxazol-3-yl)methanesulfonyl fluoride functions via Sulfur-Fluoride Exchange (SuFEx) . The fluoride ion is a good leaving group only when the sulfur center is activated by the local protein environment (e.g., the oxyanion hole of a serine protease).

SuFEx_Mechanism Probe Isoxazole-MSF (Latent Electrophile) Complex Transition State (Oxyanion Hole Stabilization) Probe->Complex Binding Protein Target Protein (Ser/Tyr Nucleophile) Protein->Complex Covalent Covalent Adduct (Sulfonylated Protein) Complex->Covalent SuFEx Reaction Fluoride Fluoride Ion (F-) (Leaving Group) Complex->Fluoride

Figure 2: SuFEx reaction pathway. The isoxazole ring (blue) directs the probe to specific binding pockets before the covalent event.

Comparative Guide: When to Use Which?

RequirementRecommended ReagentReason
General Protease Inhibition PMSF or AEBSF Low cost, broad reactivity. PMSF for short-term, AEBSF for long-term.
Fragment Screening (X-ray) Isoxazole-MSF The rigid isoxazole ring acts as a structural "fragment" that can bind specific sub-pockets, unlike the generic phenyl ring of PMSF.
Aqueous Stability AEBSF Does not hydrolyze rapidly; safe for long incubations.
Click Chemistry (Tagging) Isoxazole-MSF Can be derivatized at the isoxazole ring to carry alkynes or fluorophores for ABPP.

Expert Recommendation: Use (1,2-Oxazol-3-yl)methanesulfonyl fluoride when your research involves Activity-Based Protein Profiling (ABPP) or when you need a covalent probe that is less hydrophobic than PMSF. The isoxazole moiety provides a unique vector for hydrogen bonding that the phenyl ring of PMSF lacks, potentially improving selectivity for specific serine hydrolases.

References

  • Fahrney, D. E., & Gold, A. M. (1963).[1] Sulfonyl Fluorides as Inhibitors of Esterases.[2] I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society. Link

  • Jones, L. H., et al. (2021). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI - Pharmaceuticals. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narloch, I., & Wejnerowska, G. (2021).[3] An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters. Molecules. Link

  • Cayman Chemical. (2022).[4] Phenylmethylsulfonyl Fluoride Product Information & Safety Data. Link

Sources

Safety & Regulatory Compliance

Safety

(1,2-Oxazol-3-yl)methanesulfonyl Fluoride: Safe Handling &amp; Disposal Protocol

The following technical guide details the operational safety and disposal protocols for (1,2-Oxazol-3-yl)methanesulfonyl fluoride . This content is structured for researchers and EHS professionals, prioritizing mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for (1,2-Oxazol-3-yl)methanesulfonyl fluoride . This content is structured for researchers and EHS professionals, prioritizing mechanism-based safety and regulatory compliance.

[1][2]

Executive Safety Summary
  • Immediate Hazard Class: Corrosive / Acute Toxin / Reactive Electrophile.

  • Critical Risk: Hydrolysis releases Hydrogen Fluoride (HF) and sulfonic acid.[1] The compound is a potent electrophile capable of irreversible protein modification (enzyme inhibition).[1]

  • Primary Disposal Directive: Do not dispose of down the drain. Segregate as "Toxic & Corrosive Organic Waste."

  • Container Material: Polypropylene (PP) or HDPE is preferred over glass for waste storage to prevent etching from potential HF generation.[1]

Chemical Hazard Profile & Mechanism

To dispose of this chemical safely, one must understand its reactivity.[1] As a sulfonyl fluoride bearing an isoxazole ring, it belongs to the class of "SuFEx" (Sulfur-Fluoride Exchange) reagents.[2][1]

FeatureTechnical Insight
Functional Group Sulfonyl Fluoride (-SO₂F) . Unlike sulfonyl chlorides, these are resistant to reduction and hydrolysis at neutral pH but react violently with nucleophiles under basic conditions [1].[1]
Toxicity Mechanism Irreversible Inhibition . The sulfonyl fluoride moiety covalently modifies serine/threonine residues in proteins (e.g., AChE, serine proteases), leading to potential neurotoxicity or respiratory failure [2].[1]
Degradation Product Hydrofluoric Acid (HF) .[1][3] Upon contact with moisture or during basic hydrolysis, the F- atom is released as fluoride, which forms HF in acidic environments.[1]
Isoxazole Ring Latent Reactivity . The 1,2-oxazole ring is generally stable but can undergo ring-opening under vigorous basic conditions, potentially complicating the waste profile with oxime/nitrile byproducts.[2]
Pre-Disposal Stabilization (Quenching Protocol)

Use this protocol for neutralizing experimental residues, small spills, or cleaning glassware before final disposal.[2][1]

Objective: Convert the reactive electrophile (-SO₂F) into a stable sulfonate (-SO₃⁻) and precipitate the fluoride ion as Calcium Fluoride (CaF₂).[2][1]

Reagents Required:
  • 1M Sodium Hydroxide (NaOH)[2][1]

  • Saturated Calcium Chloride (CaCl₂) solution[2][1]

  • pH strips or meter

Step-by-Step Quenching Workflow:
  • Dissolution: Dissolve the residue in a minimal amount of organic solvent (Acetonitrile or Acetone) if it is not already in solution.[1]

  • Hydrolysis: Slowly add 1M NaOH (approx. 10 equivalents).

    • Mechanism:[4][5][6][7][8]

      
      [2][1]
      
    • Observation: The solution may generate heat (exothermic).[1] Stir for 1–2 hours to ensure complete hydrolysis of the S-F bond.[1]

  • Fluoride Capture: Add Saturated CaCl₂ solution.

    • Mechanism:[4][5][6][7][8]

      
      [2][1]
      
    • Result: A fine white precipitate (CaF₂) will form, locking the fluoride into an insoluble, non-toxic solid.[1]

  • Verification: Check pH. If highly basic (> pH 11), neutralize with dilute HCl to pH 7–9 before transferring to the waste container.[1]

Waste Stream Management

Do not mix this compound with general organic solvents if possible.[1] Create a satellite accumulation area for "Fluorinated Organics."

ParameterSpecification
Waste Code (US) Treat as Characteristic Hazardous Waste (Corrosive D002, Toxic).[2][1]
Container Type HDPE or Polypropylene . Avoid borosilicate glass for long-term storage of waste solutions containing free fluoride ions to prevent etching/failure.
Labeling "Hazardous Waste - Toxic/Corrosive. Contains: (1,2-Oxazol-3-yl)methanesulfonyl fluoride, Fluorides."[2][1][4]
Incompatibilities Strong Acids (generates HF gas), Strong Oxidizers , Amines (rapid exothermic reaction).[2][1]
Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling pure reagent versus reaction mixtures.

DisposalWorkflow cluster_safety Safety Critical Check Start Waste Material Source IsPure Is it Pure Reagent? Start->IsPure IsSoln Is it in Solution? IsPure->IsSoln No (Mixture) SolidWaste Pack in HDPE Jar Label 'Toxic Solid' IsPure->SolidWaste Yes (Solid) Quench Chemical Quench (NaOH Hydrolysis) IsSoln->Quench Small Scale (<50mL) LiquidWaste Liquid Waste Stream (Halogenated Organics) IsSoln->LiquidWaste Large Scale Contractor Ship to Approved Incineration Facility SolidWaste->Contractor CaTreat Add CaCl2 (Precipitate F-) Quench->CaTreat CaTreat->LiquidWaste LiquidWaste->Contractor

Figure 1: Operational decision tree for segregating and treating sulfonyl fluoride waste.

Emergency Spill Response

If (1,2-Oxazol-3-yl)methanesulfonyl fluoride is spilled outside a fume hood:

  • Evacuate: Clear the area immediately. The vapor pressure may allow toxic concentrations to build up.[1]

  • PPE Up: Don double nitrile gloves (or Silver Shield/Laminate for high exposure), safety goggles, and a lab coat.[1] If the spill is large (>100mL) or outside a hood, use a respirator with Acid Gas/Organic Vapor cartridges .[1]

  • Absorb: Use a commercial Universal Absorbent or Vermiculite. Do not use paper towels (combustible and rapid evaporation).[1]

  • Neutralize Surface: After removing the bulk material, wipe the surface with a 5% Sodium Bicarbonate solution to neutralize any generated acidic hydrolysis products.

  • Disposal: Place all absorbent materials into a wide-mouth HDPE jar, seal, and label as hazardous waste.

References
  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [2][1]

  • Narayanan, A., & Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Thermo Fisher Scientific. (2021).[1] "Safety Data Sheet: Methanesulfonyl Fluoride." [2][1]

  • ECHA (European Chemicals Agency). "Substance Information: Methanesulfonyl fluoride."[1] [2][1]

Sources

Handling

Personal protective equipment for handling (1,2-Oxazol-3-yl)methanesulfonyl fluoride

Executive Safety Assessment Treat this compound with the same rigor as PMSF (Phenylmethanesulfonyl fluoride) and Methanesulfonyl Fluoride (MSF). (1,2-Oxazol-3-yl)methanesulfonyl fluoride carries a sulfonyl fluoride (-SO₂...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat this compound with the same rigor as PMSF (Phenylmethanesulfonyl fluoride) and Methanesulfonyl Fluoride (MSF).

(1,2-Oxazol-3-yl)methanesulfonyl fluoride carries a sulfonyl fluoride (-SO₂F) warhead attached to an isoxazole heterocycle. While the isoxazole ring is a common pharmacophore found in antibiotics and agonists, the sulfonyl fluoride moiety dictates the safety protocol.

Core Hazards:

  • Covalent Protein Modification: This compound is an electrophile designed for Sulfur-Fluoride Exchange (SuFEx). It covalently modifies serine, tyrosine, and lysine residues. It does not distinguish between your target protein and your corneal tissue.

  • Hydrolysis & HF Release: Upon contact with moisture (mucous membranes, humidity), the S-F bond hydrolyzes, releasing Hydrofluoric Acid (HF) . HF causes deep tissue necrosis and systemic calcium depletion (hypocalcemia).

  • Neurotoxicity Potential: Analogous simple sulfonyl fluorides (e.g., MSF) are potent acetylcholinesterase inhibitors. Assume neurotoxic potential by inhalation or skin absorption.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The high electrophilicity and potential for HF release require a barrier-focused approach.

PPE ComponentStandard Handling (< 100 mg)Scale-Up / Stock Prep (> 100 mg or > 10 mM)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness each).Silver Shield® (Laminate) liners under Nitrile outer gloves.Sulfonyl fluorides can permeate nitrile over time. DMSO solutions penetrate skin instantly, carrying the toxin with them.
Eye Protection Chemical Splash Goggles (indirect vent).Chemical Splash Goggles + Face Shield .Standard safety glasses do not seal against vapors or splashes. HF burns to the eye are often irreversible.
Respiratory Fume Hood (Certified, sash at working height).Fume Hood + N95 (if powder is electrostatic/fluffy).Prevents inhalation of dust during weighing and HF vapors during hydrolysis.
Body Standard Cotton Lab Coat (buttoned).Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Protects chest/lap area during pouring or syringe manipulation.
Operational Protocols
A. Weighing & Solubilization (The High-Risk Zone)

Powder handling is the moment of highest exposure risk due to static charge and inhalation potential.

  • Static Control: Use an ionizing fan or antistatic gun if the powder is "flyaway."

  • Solvent Choice:

    • Preferred: Acetonitrile (MeCN) or Dichloromethane (DCM) for initial stock.

    • Caution: DMSO (Dimethyl Sulfoxide) is commonly used for biological assays but is a transdermal permeation enhancer .

    • Rule: Never handle DMSO stocks of this compound without double gloves. If a drop hits your glove, change it immediately.

  • Vessel: Use glass or polypropylene. Avoid standard polystyrene if using high concentrations of organic solvents.

B. Reaction Setup (SuFEx Chemistry)
  • pH Control: Sulfonyl fluorides are relatively stable at neutral/acidic pH but react rapidly at pH > 8.0.

  • Temperature: Avoid heating above 50°C in unsealed vessels; thermal decomposition may release SO₂ and HF gases.

  • Labeling: All reaction vessels must be labeled: "TOXIC: Sulfonyl Fluoride - HF Hazard."

Emergency & Disposal: The "Quench" Protocol

Never dispose of active sulfonyl fluorides in the aqueous waste stream. You must chemically deactivate (quench) the S-F bond first.

Quenching Protocol

The goal is to force hydrolysis, converting the reactive -SO₂F into the inert sulfonate -SO₃⁻ and fluoride ion F⁻.

  • Prepare Quench Solution: 0.5 M NaOH (Sodium Hydroxide) or saturated Sodium Carbonate (Na₂CO₃) in 50% Methanol/Water.

  • Add Waste: Slowly add the reaction waste to the quench solution (Ratio 1:10 waste-to-quench).

  • Wait: Stir for 1–2 hours. The high pH forces the hydrolysis of the S-F bond.

  • Check pH: Ensure pH remains > 10. If it drops, add more base.

  • Disposal: The resulting solution contains Fluoride ions (F⁻). Dispose of as Basic Organic Waste (or Fluoride-containing waste, depending on local EHS regulations). Do not mix with acids (releases HF gas).

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" lifecycle of the compound in your lab, emphasizing decision nodes for safety.

G cluster_0 Pre-Experimental cluster_1 Experimental Phase cluster_2 Disposal Phase Start Storage (-20°C, Desiccated) PPE_Check PPE Verification (Double Gloves?) Start->PPE_Check Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Passed Solubilization Solubilization (Avoid DMSO on skin!) Weighing->Solubilization Spill Spill / Exposure Weighing->Spill Reaction SuFEx Reaction (Covalent Labeling) Solubilization->Reaction Quench Quenching (0.5M NaOH / 1 hr) Reaction->Quench Excess Reagent Reaction->Spill Waste Final Disposal (Basic Organic Waste) Quench->Waste Hydrolysis Complete Spill->Waste Absorb w/ Calcium Gluconate & Chem Wipes

Caption: Operational workflow for sulfonyl fluorides, highlighting the critical quenching step before disposal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. (Foundational text on SuFEx stability and reactivity). [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Facts About Sulfuryl Fluoride. (General class hazard data for S-F bond hydrolysis). [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

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